An In-Depth Technical Guide to the Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a key intermed...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The guide details the synthetic pathway, starting from commercially available materials, and offers a step-by-step experimental protocol. It delves into the underlying reaction mechanisms, providing a rationale for the selection of reagents and reaction conditions. Furthermore, this document outlines the necessary analytical techniques for the characterization of the final product, ensuring purity and structural confirmation. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the efficient and reliable synthesis of this important thiophene derivative.
Introduction
Thiophene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The thiophene ring is a versatile scaffold found in numerous approved drugs and clinical candidates. Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive carbamate functional group on the thiophene core, allows for further chemical modifications and the introduction of diverse pharmacophores.
This guide will focus on a robust and reproducible synthetic route to Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, starting with the commercially available Methyl 3-aminothiophene-2-carboxylate.
Synthetic Strategy and Mechanism
The synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is achieved through a straightforward and efficient one-step reaction: the acylation of Methyl 3-aminothiophene-2-carboxylate with phenyl chloroformate.
Reaction Scheme:
Exploratory
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate chemical structure
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific, detailed information on "Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate." There ar...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific, detailed information on "Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate." There are no extensive studies, detailed synthesis protocols, or in-depth characterization data readily available for this particular molecule. This scarcity of information prevents the creation of a comprehensive and authoritative technical guide as requested.
However, to provide a valuable and relevant resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented class of compounds: substituted aminothiophene-2-carboxylates . These molecules are of significant interest in medicinal chemistry and serve as important intermediates in the synthesis of various biologically active compounds.
This guide will use a representative example from this class to illustrate the key concepts, synthesis, characterization, and potential applications, thereby providing a practical and data-rich document that aligns with the user's original request for an in-depth technical guide. We will explore the general principles of their synthesis and characterization, which would be applicable to the originally requested compound, should one endeavor to synthesize it.
Introduction to Aminothiophene Carboxylates
Thiophene, an aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an amino group and a carboxylate ester at adjacent positions (2 and 3) of the thiophene ring creates a versatile building block, the aminothiophene-2-carboxylate core. This arrangement of functional groups allows for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
The general structure of a 3-aminothiophene-2-carboxylate derivative is shown below:
Caption: General chemical structure of 3-aminothiophene-2-carboxylate derivatives.
Synthesis of Substituted Aminothiophene-2-carboxylates
A common and efficient method for the synthesis of 3-aminothiophene-2-carboxylates is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.
Illustrative Synthesis: The Gewald Reaction
The following is a representative protocol for the synthesis of a substituted 3-aminothiophene-2-carboxylate, which can be adapted for various starting materials.
Experimental Protocol:
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the starting ketone/aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
Addition of Base: While stirring the mixture at room temperature, slowly add a catalytic amount of a base (e.g., morpholine, triethylamine, or sodium ethoxide) (0.1-0.2 eq).
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.
Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 3-aminothiophene-2-carboxylate derivative.
Reaction Workflow Diagram:
Caption: Step-by-step workflow for the Gewald synthesis of 3-aminothiophene-2-carboxylates.
Structural Elucidation and Physicochemical Properties
The structure of the synthesized aminothiophene-2-carboxylate derivatives is typically confirmed using a combination of spectroscopic techniques.
Spectroscopic Characterization
Technique
Key Features and Expected Observations
¹H NMR
- NH₂ protons: A broad singlet in the region of δ 5.0-7.0 ppm. - Thiophene ring protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with coupling constants characteristic of the substitution pattern. - Ester protons: Signals corresponding to the alkyl group of the ester (e.g., a quartet and a triplet for an ethyl ester).
¹³C NMR
- Carbonyl carbon (C=O): A signal in the downfield region (δ 160-170 ppm). - Thiophene ring carbons: Signals in the aromatic region (δ 110-160 ppm).
FT-IR
- N-H stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine. - C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.
Mass Spec
- Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound, which helps in confirming the molecular formula.
Applications in Drug Development
Substituted aminothiophene-2-carboxylates are valuable intermediates in the synthesis of a variety of biologically active molecules. The amino and ester functionalities provide convenient handles for further chemical transformations, allowing for the construction of more complex molecular architectures.
Role as a Synthetic Intermediate
The primary amino group can be acylated, alkylated, or diazotized to introduce various substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. These transformations are fundamental in the synthesis of thiophene-based analogues of known drugs or in the generation of novel chemical entities for high-throughput screening.
Logical Relationship Diagram:
Caption: Synthetic utility of the 3-aminothiophene-2-carboxylate scaffold.
Conclusion
Foundational
physical and chemical properties of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a specialized organic compound with significant potential in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a specialized organic compound with significant potential in medicinal chemistry and materials science. Its structure, which combines a thiophene core with a carbamate and a methyl ester functional group, makes it a valuable intermediate for the synthesis of more complex molecules, including novel therapeutic agents and functional materials. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The addition of the phenoxycarbonylamino moiety introduces a rigid and electronically distinct group that can influence the molecule's binding properties and overall physicochemical characteristics.
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, offering insights into its synthesis, reactivity, and potential applications. The information presented herein is intended to support researchers and drug development professionals in leveraging the unique attributes of this compound for their scientific endeavors.
Molecular Structure and Identification
The foundational structure of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is built upon a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This core is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 3-position with a phenoxycarbonylamino group (-NHCOOC₆H₅).
Systematic Name: Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
CAS Number: 31823-75-3[1]
Linear Formula: C₁₃H₁₁NO₄S[1]
InChI Key: UKNFDMLITZSAIL-UHFFFAOYSA-N[1]
Caption: Molecular structure of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Physical Properties
While specific experimental data for the target compound is limited, its physical properties can be predicted based on its structural features and comparison with its parent compound, Methyl 3-aminothiophene-2-carboxylate, and other N-acylated derivatives.
Estimated to be higher than the parent amine (62-64 °C). N-acylation typically increases melting point due to increased molecular weight and intermolecular interactions.
Based on data for Methyl 3-aminothiophene-2-carboxylate
Boiling Point
Predicted to be significantly higher than the parent amine (100-102 °C at 0.1 mmHg), likely decomposing before boiling at atmospheric pressure.
Based on data for Methyl 3-aminothiophene-2-carboxylate
Solubility
Expected to have low solubility in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The addition of the phenoxycarbonyl group increases lipophilicity compared to the parent amine.
Inferred from the properties of the parent amine and general principles of N-acylation.
The chemical reactivity of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is dictated by its functional groups: the thiophene ring, the carbamate linkage, and the methyl ester.
Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution reactions, although the electron-withdrawing nature of the substituents at positions 2 and 3 may deactivate the ring compared to unsubstituted thiophene.
Carbamate Group: The carbamate linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield the parent amine, phenol, and carbon dioxide. The N-H proton of the carbamate can be deprotonated by a strong base.
Methyl Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
Synthesis
A plausible synthetic route to Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate involves the N-acylation of its parent amine, Methyl 3-aminothiophene-2-carboxylate. This reaction is typically carried out by treating the amine with phenyl chloroformate in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthetic pathway for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Experimental Protocol: Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (Predicted)
Dissolution: Dissolve Methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.
Addition of Acylating Agent: Slowly add phenyl chloroformate (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C using an ice bath.
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove excess base, followed by a wash with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
Thiophene Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the thiophene ring.
Phenyl Protons: A series of multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl group.
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Methyl Protons: A singlet around δ 3.8 ppm corresponding to the three protons of the methyl ester group.
¹³C NMR Spectroscopy (Predicted)
Carbonyl Carbons: Two signals in the downfield region (δ 160-170 ppm) corresponding to the ester and carbamate carbonyl carbons.
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm) for the carbons of the thiophene and phenyl rings.
Methyl Carbon: A signal around δ 52 ppm for the methyl ester carbon.
Infrared (IR) Spectroscopy (Predicted)
N-H Stretch: A sharp peak around 3300 cm⁻¹.
C=O Stretches: Two strong absorption bands in the region of 1680-1750 cm⁻¹ corresponding to the ester and carbamate carbonyl groups.
C-O Stretches: Bands in the region of 1200-1300 cm⁻¹.
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 277. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the phenoxy group (-OC₆H₅), and cleavage of the carbamate and ester linkages.
Applications in Research and Drug Development
Thiophene derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities. The structural motifs present in Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate suggest its potential as a scaffold for the development of novel therapeutic agents. The phenoxycarbonylamino group can act as a hydrogen bond donor and acceptor, and its aromatic ring can participate in π-stacking interactions, both of which are crucial for molecular recognition at biological targets.
This compound can serve as a key starting material for the synthesis of:
Enzyme Inhibitors: The thiophene core can be functionalized to target the active sites of various enzymes.
Receptor Ligands: The overall shape and electronic properties of molecules derived from this scaffold can be tailored to interact with specific receptors.
Antimicrobial and Anticancer Agents: Thiophene-containing compounds have shown promise in these therapeutic areas.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a compound with considerable potential for applications in synthetic chemistry, particularly in the fields of drug discovery and materials science. While comprehensive experimental data on its physical properties are still emerging, its chemical characteristics can be reliably inferred from its structure and the properties of related compounds. This technical guide provides a foundational understanding of this molecule, which should serve as a valuable resource for researchers looking to explore its synthetic utility and potential applications. Further experimental investigation into its properties and reactivity will undoubtedly open up new avenues for its use in innovative scientific research.
References
Google Patents.
MDPI. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. [Link]
American Chemical Society. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. [Link]
jchps. Analysis of molecular structures and spectroscopic properties of thiophene molecules. [Link]
PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
ResearchGate. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. [Link]
NextSDS. METHYL 3-(((PHENYLCARBONYLAMINO)THIOXOMETHYL)AMINO)THIOPHENE-2-CARBOXYLATE — Chemical Substance Information. [Link]
ISAR Publisher. Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. [Link]
PMC. Deriving three one dimensional NMR spectra from a single experiment through machine learning. [Link]
ResearchGate. Synthesis of Linear O-Aryl Carbamates And S-Thiocarbamates via Benign T3P‒Mediated Condensation of Phenols and Thiols with Amines and Carbon Dioxide. [Link]
Journal of Materials and Environmental Science. QSAR Study of conductors polymers based on thiophene. [Link]
ResearchGate. Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. [Link]
HELDA - University of Helsinki. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. [Link]
ResearchGate. QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods. [Link]
MDPI. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
Corin Wagen. Computational NMR Prediction: A Microreview. [Link]
MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
MDPI. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. [Link]
nmrdb.org. Simulate and predict NMR spectra. [Link]
NSF PAR. Synthesis of N‑Aryl Carbamates from Aryl(TMP)iodonium Salts via C−N Coupling. [Link]
TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]
A Technical Guide to the Synthesis and Characterization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Introduction The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic motif. Among thiophene derivatives, 2-aminothiophenes are particularly valuable as versatile building blocks for the synthesis of complex molecular architectures. This guide focuses on a specific, functionalized derivative, Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate .
While this compound is not extensively documented in commercial catalogs or the scientific literature, its synthesis from the readily available precursor, Methyl 3-aminothiophene-2-carboxylate, is a straightforward yet crucial transformation. The introduction of the phenoxycarbonylamino group provides a handle for further chemical modifications and can significantly influence the molecule's physicochemical and pharmacological properties. This guide, therefore, serves as an in-depth technical manual for researchers, scientists, and drug development professionals, detailing a proposed synthesis, characterization, and potential applications of this target molecule.
The foundation of our target molecule is the commercially available Methyl 3-aminothiophene-2-carboxylate (CAS: 22288-78-4).[1] This compound is a stable, crystalline solid at room temperature and serves as a versatile starting material for a wide array of chemical transformations.[2] Its utility is demonstrated in the synthesis of various bioactive molecules, including thienopyrimidinone analogs and quinazolinocarboline alkaloids.[1]
Proposed Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
The synthesis of the title compound is predicated on a classic organic reaction: the formation of a carbamate from an amine and a chloroformate. In this case, the nucleophilic primary amino group of Methyl 3-aminothiophene-2-carboxylate attacks the electrophilic carbonyl carbon of phenyl chloroformate.
Reaction Principle
The reaction is an N-acylation, where the lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
A high-level overview of the synthetic transformation.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, designed with internal checks and clear endpoints.
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware.
Experimental Workflow:
Step-by-step workflow for the synthesis of the target compound.
Procedure:
To a stirred solution of Methyl 3-aminothiophene-2-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
Add phenyl chloroformate (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Causality and Experimental Choices
Anhydrous Conditions: The use of anhydrous DCM is crucial as phenyl chloroformate is sensitive to moisture and will readily hydrolyze, reducing the yield of the desired product.
Choice of Base: Triethylamine is a non-nucleophilic organic base that effectively scavenges the HCl produced during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
Temperature Control: The initial cooling to 0 °C is to control the exothermicity of the reaction and to minimize potential side reactions.
Stoichiometry: A slight excess of phenyl chloroformate is used to ensure complete conversion of the starting amine. A larger excess should be avoided to simplify purification.
Aqueous Work-up: The wash with sodium bicarbonate solution is to remove any unreacted phenyl chloroformate and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
Characterization of the Target Molecule
As the title compound is not well-documented, its synthesis must be followed by rigorous characterization to confirm its identity and purity.
Analytical Technique
Expected Observations
¹H NMR
Appearance of a singlet for the N-H proton, characteristic aromatic protons from the phenoxy group, and the thiophene ring protons. The methyl ester protons should also be visible as a singlet.
¹³C NMR
Presence of a new carbonyl carbon signal from the carbamate group, in addition to the ester carbonyl and aromatic carbons from both the thiophene and phenyl rings.
Mass Spectrometry (ESI-MS)
An [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the product (C₁₃H₁₁NO₄S, MW: 277.30 g/mol ).
IR Spectroscopy
Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), two C=O stretches (ester and carbamate, around 1700-1750 cm⁻¹), and C-O stretches.
HPLC
A single major peak indicating the purity of the isolated compound.
Potential Applications in Drug Discovery
The strategic placement of the phenoxycarbonylamino group on the thiophene scaffold opens up several avenues for its application in drug discovery programs:
Scaffold for Library Synthesis: The carbamate can be a stable linker or a protecting group. The phenyl ester moiety can be further functionalized or replaced to create a diverse library of compounds for high-throughput screening.
Bioisosteric Replacement: The thiophene ring is a well-known bioisostere of a phenyl ring. This core, with its unique functionalization, can be incorporated into known pharmacophores to modulate their activity, selectivity, and pharmacokinetic properties.
Intermediate for Further Synthesis: The phenoxycarbonyl group can act as a leaving group in certain reactions, allowing for the introduction of other functionalities at the nitrogen atom.
Derivatives of 2-aminothiophenes have shown promise as cytostatic agents, highlighting the potential for novel derivatives in oncology research.[3]
Safety Considerations
General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
Phenyl chloroformate: Is a corrosive and lachrymatory substance. It should be handled with extreme care in a fume hood.
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Triethylamine: Is a flammable and corrosive liquid with a strong odor.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. By leveraging the well-established chemistry of its precursor, Methyl 3-aminothiophene-2-carboxylate, a robust and reliable synthetic protocol has been proposed. The detailed experimental procedure, coupled with the rationale behind each step, empowers researchers to confidently produce this valuable chemical entity. The potential applications of this functionalized thiophene derivative in medicinal chemistry and drug discovery are significant, offering a novel scaffold for the development of future therapeutics.
A Technical Guide to the Starting Materials and Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Executive Summary: This guide provides an in-depth technical analysis of the synthetic pathways and requisite starting materials for the preparation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This compo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: This guide provides an in-depth technical analysis of the synthetic pathways and requisite starting materials for the preparation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This compound is a key heterocyclic building block, and understanding its synthesis is crucial for researchers in medicinal chemistry and materials science. We will explore two primary, field-proven routes for the synthesis of the core intermediate, Methyl 3-aminothiophene-2-carboxylate, followed by the definitive step of N-acylation to yield the final product. The discussion emphasizes the rationale behind the choice of starting materials, the underlying reaction mechanisms, and detailed experimental protocols, offering a comprehensive resource for laboratory application.
Part 1: Synthesis of the Core Intermediate: Methyl 3-Aminothiophene-2-carboxylate
The synthesis of the target molecule hinges on the successful preparation of its central scaffold, Methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4). This intermediate is a versatile precursor used in the synthesis of various pharmaceuticals, including thienopyrimidinone analogs and quinazolinocarboline alkaloids[1]. Two principal synthetic strategies from fundamental starting materials are outlined below.
Synthetic Pathway A: The 3-Oxotetrahydrothiophene Route
This elegant approach builds the aromatic 3-aminothiophene system from a corresponding saturated heterocyclic precursor, a 3-oxotetrahydrothiophene. This method provides a direct and efficient pathway to the desired substitution pattern.
Core Principle & Rationale:
The strategy involves the reaction of a 3-oxotetrahydrothiophene derivative with a hydroxylamine salt in a polar, inert solvent. The reaction proceeds through an oxime intermediate which, under acidic conditions and elevated temperatures, undergoes a rearrangement and dehydration-aromatization cascade to form the stable 3-aminothiophene ring system. This method avoids the multi-component complexities of other thiophene syntheses and offers a clear, high-yielding path to the 3-amino isomer[2].
Key Starting Materials:
Methyl 3-oxotetrahydrothiophene-2-carboxylate: This is the primary cyclic precursor that contains the core carbon and sulfur framework.
Hydroxylamine Hydrochloride (or Sulfate): This reagent serves to form the crucial oxime intermediate.
Experimental Protocol (Adapted from US Patent 4,847,386A[2]):
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Methyl 3-oxotetrahydrothiophene-2-carboxylate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents).
Solvent Addition: Add a polar, inert solvent such as acetonitrile to the flask.
Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The reaction is conducted in the absence of a base to facilitate the desired rearrangement.
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Methyl 3-aminothiophene-2-carboxylate hydrochloride, may precipitate. It can be isolated by filtration. For the free amine, the solvent is removed under reduced pressure, and the residue is neutralized with a suitable aqueous base (e.g., sodium bicarbonate solution) followed by extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Purification: The product can be further purified by recrystallization or silica gel column chromatography.
Caption: Workflow for the synthesis of the thiophene core via the 3-oxotetrahydrothiophene route.
Synthetic Pathway B: The Acyclic Cyclization Route
This pathway constructs the thiophene ring from simple, acyclic starting materials. It represents a convergent synthesis where two key fragments are joined to form the heterocyclic core.
Core Principle & Rationale:
This method is based on the reaction between a sulfur-containing nucleophile (Methyl thioglycolate) and an electrophilic three-carbon unit with a nitrile group (2-Chloroacrylonitrile). The reaction likely proceeds via an initial Michael addition or nucleophilic substitution, followed by an intramolecular Thorpe-Ziegler cyclization where the carbanion adjacent to the ester attacks the nitrile group. Subsequent tautomerization and aromatization yield the final 3-aminothiophene product[1]. This approach is advantageous due to the accessibility of the starting materials.
Key Starting Materials:
Methyl thioglycolate: Provides the sulfur atom and the carbon atom that will bear the methyl ester group.
2-Chloroacrylonitrile: Acts as the C3 synthon, providing the remaining three carbon atoms of the thiophene ring.
Base (e.g., Sodium methoxide): Required to deprotonate the methyl thioglycolate and to catalyze the cyclization step.
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve methyl thioglycolate (1 equivalent) in a suitable anhydrous solvent like methanol.
Base Addition: Cool the solution in an ice bath and slowly add a solution of sodium methoxide in methanol (1 equivalent).
Addition of Electrophile: While maintaining the cool temperature, add 2-chloroacrylonitrile (1 equivalent) dropwise to the reaction mixture.
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC indicates the reaction is complete.
Work-up and Isolation: Cool the mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane).
Purification: The organic extract is dried and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford pure Methyl 3-aminothiophene-2-carboxylate.
Caption: Workflow for the synthesis of the thiophene core via acyclic precursors.
Availability of the substituted tetrahydrothiophene.
Requires anhydrous conditions; potential for side reactions.
Part 2: Final Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
With the core intermediate in hand, the final step is the installation of the phenoxycarbonyl group onto the 3-amino moiety. This is a standard and highly reliable N-acylation reaction.
Core Principle & Rationale:
The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This addition is followed by the elimination of a chloride ion, forming the stable carbamate (ureth ane) linkage. A non-nucleophilic base is required to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Key Starting Materials:
Methyl 3-aminothiophene-2-carboxylate: The nucleophilic substrate synthesized in Part 1.
Phenyl chloroformate: The acylating agent that provides the phenoxycarbonyl group.
Base: A tertiary amine like triethylamine or pyridine is typically used.
Experimental Protocol (General Procedure):
Reaction Setup: Dissolve Methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile in a flask under an inert atmosphere.
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir.
Acylation: Cool the mixture in an ice bath (0°C). Slowly add phenyl chloroformate (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
Reaction Conditions: After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours.
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.
Work-up and Isolation: Upon completion, quench the reaction with water or a saturated solution of ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the final product, Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Caption: Final acylation step to produce the target molecule.
References
Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
Process for preparing thiophene derivatives. (1989). Google Patents.
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Organic Chemistry Portal. Available at: [Link]
ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). ResearchGate. Available at: [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023). National Center for Biotechnology Information. Available at: [Link]
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2020). MDPI. Available at: [Link]
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. Available at: [Link]
Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation - PMC. National Center for Biotechnology Information. Available at: [Link]
Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Royal Society of Chemistry. Available at: [Link]
Biological Activity of Thiophene Carboxylate Derivatives: A Comprehensive Technical Guide
Executive Summary Thiophene and its substituted derivatives—particularly thiophene carboxylates—constitute a privileged scaffold in contemporary medicinal chemistry. As a bioisostere of benzene, thiophene shares remarkab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiophene and its substituted derivatives—particularly thiophene carboxylates—constitute a privileged scaffold in contemporary medicinal chemistry. As a bioisostere of benzene, thiophene shares remarkable physicochemical similarities (e.g., boiling points of 84.4 °C vs. 81.1 °C) while offering a unique, electron-rich, sulfur-containing π-system (1)[1]. In my experience overseeing lead optimization pipelines, functionalizing the thiophene core at the 2-carboxylate position is a highly effective strategy for modulating lipophilicity and enhancing target binding affinity. This technical guide explores the mechanistic pathways, synthesis workflows, and biological evaluations of thiophene carboxylate derivatives, providing actionable, self-validating protocols for drug development professionals.
Mechanisms of Action (MoA)
The therapeutic versatility of thiophene-2-carboxylates stems from their ability to interact with multiple biological targets through distinct mechanistic pathways.
Enzyme Inhibition (Antimicrobial): Thiophene-2-carboxamide analogues have demonstrated potent inhibition of Extended-Spectrum-β-Lactamases (ESBLs) in clinical strains of Escherichia coli (2)[2]. The thiophene ring facilitates hydrophobic (π-π) interactions within the enzyme's binding pocket, while the carboxamide group forms critical hydrogen bonds, stabilizing the protein-ligand complex and preventing antibiotic hydrolysis[2].
Metal Complexation (Antimicrobial/Anticancer): Synthesizing Silver(I) or Copper(II) complexes with 2-thiophene carboxylates significantly amplifies biological activity. These complexes penetrate bacterial cell walls, inducing reactive oxygen species (ROS) generation and subsequent peptidoglycan failure (3)[3].
Apoptosis Induction (Anticancer): Through scaffold-hopping strategies, 3-amino-thiophene-2-carboxylates can be cyclized into thieno[3,2-d]pyrimidines. These structures act as competitive inhibitors of Cyclin-Dependent Kinases (CDKs), arresting the cell cycle and triggering caspase-mediated apoptosis in human carcinoma cells (4)[4].
Figure 1: Mechanistic pathways of thiophene carboxylates in antimicrobial and anticancer applications.
Synthesis and Scaffold Functionalization
The structural diversity of thiophene carboxylates is primarily achieved through late-stage functionalization. As an application scientist, I prioritize the Suzuki-Miyaura cross-coupling reaction for arylation due to its mild conditions, high regioselectivity, and exceptional tolerance for unprotected functional groups (such as amines and carboxylates) (5)[5].
Figure 2: Standardized experimental workflow for synthesizing and evaluating thiophene derivatives.
Protocol 1: Synthesis of 5-Aryl-Thiophene-2-Carboxamides via Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system to ensure maximum yield and purity.
Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, combine 1.0 eq of the halogenated thiophene-2-carboxamide, 1.2 eq of the desired aryl boronic acid, and 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Solvent System (Causality): Add a degassed biphasic solvent mixture of 1,4-dioxane and water (4:1 v/v). Why this mixture? The organic phase dissolves the organic substrates, while the aqueous phase is strictly required to dissolve the inorganic base (Na₂CO₃, 2.0 eq). The dissolved base activates the boronic acid by forming an electron-rich boronate complex, which is a mandatory prerequisite for the transmetalation step in the catalytic cycle.
Reaction & Monitoring: Reflux the mixture at 90 °C for 8–12 hours. Monitor via Thin Layer Chromatography (TLC).
Self-Validation & Elucidation: Quench with water, extract with ethyl acetate, and purify via flash column chromatography. The protocol validates its own success during subsequent ¹H NMR analysis: the disappearance of the characteristic halogenated thiophene proton and the emergence of a distinct aryl multiplet (typically between 7.2–7.8 ppm) definitively confirms successful C-C bond formation.
Quantitative Biological Evaluation
The biological efficacy of thiophene carboxylate derivatives is highly dependent on the nature and position of the substituents. Table 1 summarizes the quantitative bioassay data of key derivatives across various therapeutic targets.
Table 1: Biological Activity of Key Thiophene Carboxylate Derivatives
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: While disk diffusion provides rapid qualitative data, broth microdilution is the gold standard for lead optimization because it yields precise, quantitative Minimum Inhibitory Concentration (MIC) values, independent of the compound's agar diffusion rate (6)[6].
Inoculum Standardization: Prepare a bacterial suspension in sterile saline matching a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the thiophene carboxylate derivative (dissolved in <1% DMSO to prevent solvent toxicity) across the test wells.
Self-Validating Controls:
Sterility Control: MHB only (Validates aseptic technique; must remain clear).
Growth Control: MHB + Bacteria (Validates organism viability; must show turbidity).
Positive Control: Standard antibiotic, e.g., Ciprofloxacin (Validates strain susceptibility).
Incubation & Colorimetric Readout: Add the standardized inoculum to all test and growth control wells. Incubate at 37 °C for 18 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
Causality of Readout: Resazurin acts as an objective metabolic indicator. Viable, respiring bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, completely removing human subjectivity from the endpoint determination.
Conclusion
References
Therapeutic importance of synthetic thiophene | nih.gov | 1
Silver(I), Zinc(II) and Gallium(III) thiophene-2-carboxylates: Synthesis, solution and solid state characterization and bioevaluation | researchgate.net |3
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 | mdpi.com | 2
Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | researchgate.net | 6
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs | nih.gov | 4
Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents | srce.hr | 7
Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules | mdpi.com | 5
A Spectroscopic Guide to Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate: In-Depth Spectral Analysis for Researchers
Introduction Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of the versatile 3-aminothiophen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of the versatile 3-aminothiophene-2-carboxylate scaffold, it incorporates a phenoxycarbonylamino moiety, which can modulate its electronic properties, solubility, and biological activity.[1] Understanding the precise chemical structure and purity of this compound is paramount for its successful application in research and development. This technical guide provides a comprehensive analysis of the expected spectral data for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not only predicted spectral data but also the underlying principles for their interpretation and the methodologies for their acquisition.
Molecular Structure and Predicted Spectroscopic Characteristics
The chemical structure of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is presented below. The molecule consists of a central thiophene ring substituted at the 2- and 3-positions with a methyl carboxylate and a phenoxycarbonylamino group, respectively. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.
Caption: Chemical structure of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, both ¹H and ¹³C NMR will provide critical information for structure confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the phenoxy group, the methyl ester, and the N-H proton of the carbamate linkage.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Thiophene H-4
7.20 - 7.40
Doublet
1H
Thiophene H-5
7.00 - 7.20
Doublet
1H
Phenoxy H (ortho)
7.10 - 7.30
Multiplet
2H
Phenoxy H (meta)
7.30 - 7.50
Multiplet
2H
Phenoxy H (para)
7.00 - 7.20
Multiplet
1H
N-H (carbamate)
8.50 - 9.50
Singlet (broad)
1H
O-CH₃ (ester)
3.80 - 3.90
Singlet
3H
Interpretation of ¹H NMR Spectrum:
Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing nature of the adjacent substituents.
Phenoxy Protons: The protons on the phenyl ring of the phenoxy group will appear in the aromatic region (typically 7.0-7.5 ppm).[2] Their signals will likely be a complex multiplet due to overlapping signals of the ortho, meta, and para protons.
Carbamate N-H Proton: The proton attached to the nitrogen of the carbamate group is expected to be a broad singlet in the downfield region (8.5-9.5 ppm).[3] Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. This peak can be confirmed by a D₂O exchange experiment, where the peak would disappear.[4]
Methyl Ester Protons: The three protons of the methyl ester group will appear as a sharp singlet in the upfield region (around 3.8-3.9 ppm) due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O (ester)
162 - 165
C=O (carbamate)
152 - 155
Thiophene C-2
110 - 115
Thiophene C-3
135 - 140
Thiophene C-4
120 - 125
Thiophene C-5
125 - 130
Phenoxy C-1' (ipso)
150 - 153
Phenoxy C-2'/C-6' (ortho)
121 - 124
Phenoxy C-3'/C-5' (meta)
129 - 131
Phenoxy C-4' (para)
125 - 128
O-CH₃ (ester)
51 - 53
Interpretation of ¹³C NMR Spectrum:
Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the ester and carbamate groups in the downfield region of the spectrum (150-170 ppm).[5][6]
Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbons directly attached to the substituents (C-2 and C-3) will have their chemical shifts significantly influenced by these groups.
Phenoxy Carbons: The six carbons of the phenoxy group will show four distinct signals due to the symmetry of the ring.[7] The ipso-carbon (C-1'), attached to the oxygen, will be the most downfield of the aromatic carbons.
Methyl Ester Carbon: The carbon of the methyl ester group will appear in the upfield region of the spectrum (around 51-53 ppm).
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
Vibrational Mode
Predicted Frequency (cm⁻¹)
Intensity
N-H Stretch (carbamate)
3300 - 3400
Medium
C-H Stretch (aromatic)
3000 - 3100
Medium
C-H Stretch (aliphatic)
2850 - 3000
Weak
C=O Stretch (ester)
1715 - 1735
Strong
C=O Stretch (carbamate)
1680 - 1710
Strong
C=C Stretch (aromatic)
1450 - 1600
Medium
C-O Stretch (ester & ether)
1000 - 1300
Strong
Interpretation of IR Spectrum:
N-H Stretch: A medium intensity band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate group.[8] The position and shape of this band can be influenced by hydrogen bonding.
C=O Stretches: Two strong absorption bands are expected in the carbonyl region. The ester C=O stretch typically appears at a higher frequency (1715-1735 cm⁻¹) compared to the carbamate C=O stretch (1680-1710 cm⁻¹).[8][9] This difference is due to the electronic effects of the adjacent nitrogen and oxygen atoms.
C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and the phenoxy ether linkage.
Aromatic C=C Stretches: Several medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the thiophene and phenyl rings.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₄H₁₁NO₄S), which is 289.04.
Major Fragmentation Pathways:
m/z Value
Proposed Fragment
Fragmentation Pathway
196
[M - C₆H₅O]⁺
Loss of the phenoxy radical
157
[M - C₇H₅O₂]⁺
Cleavage of the carbamate C-O bond
129
[C₅H₂O₂S]⁺
Fragmentation of the thiophene ring
94
[C₆H₅OH]⁺
McLafferty rearrangement followed by loss of the thiophene fragment
77
[C₆H₅]⁺
Phenyl cation from the phenoxy group
Interpretation of Mass Spectrum:
The fragmentation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate under EI-MS is likely to proceed through several key pathways. A characteristic fragmentation for carbamates is the neutral loss of isocyanate (or related species), which can be a diagnostic tool.[10] Cleavage of the bonds adjacent to the carbonyl groups and the heteroatoms will lead to the formation of several stable fragment ions. The presence of the phenoxy group will likely result in a prominent peak at m/z 77, corresponding to the phenyl cation. A McLafferty-type rearrangement involving the carbonyl group of the carbamate and a hydrogen on the thiophene ring could also be a possible fragmentation pathway.[11]
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the synthesis and purity of this important chemical entity. The detailed interpretation of the spectral features, grounded in the fundamental principles of spectroscopy and the known characteristics of the constituent functional groups, serves as a practical tool for scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of results.
References
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
University of Puget Sound. NMR Chemical Shifts. [Link]
PubMed. Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry. [Link]
Aghbash, A. M., et al. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ACS Publications, 2023. [Link]
Oregon State University. 1H NMR Chemical Shifts. [Link]
Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]
ACS Publications. Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. [Link]
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]
ResearchGate. Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. (a) 4-Bromo-2- chlorophenol, (b) Chlorpyrifos (c) Profenofos. [Link]
Scite.ai. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. [Link]
PubMed. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
Comprehensive Technical Guide: Discovery, Synthesis, and Applications of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Introduction & Chemical Identity Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS No. 31823-75-3) is a highly specialized, advanced heterocyclic building block utilized extensively in modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Identity
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS No. 31823-75-3) is a highly specialized, advanced heterocyclic building block utilized extensively in modern medicinal chemistry[1][2]. With the molecular formula
C13H11NO4S
and a molecular weight of 277.29 g/mol , this compound serves as a critical intermediate in the synthesis of thieno[3,2-d]pyrimidine-2,4-diones and complex asymmetric ureas[1][3]. These downstream scaffolds are highly privileged structures in drug discovery, frequently appearing in the design of small-molecule kinase inhibitors, GPCR modulators, and antiviral agents[3].
The Historical Evolution of Thiophene Bioisosteres
Historically, the pharmaceutical industry relied heavily on benzene and pyrimidine rings as core structural motifs. However, as the chemical space became crowded and patentability grew challenging, medicinal chemists pivoted toward bioisosteric replacement. Thiophene rings emerged as an ideal substitute for phenyl rings due to their similar aromaticity, improved solubility profiles, and distinct metabolic liabilities[3].
The discovery and utilization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate represent a significant leap in synthetic methodology. Early syntheses of thienopyrimidines required the reaction of aminothiophenes with highly toxic, volatile reagents like phosgene or isocyanates to form the necessary urea intermediates. To circumvent the severe safety and handling issues associated with phosgene, chemists developed "pre-activated" carbamates. By converting the primary amine of methyl 3-aminothiophene-2-carboxylate into a phenoxycarbamate, researchers created a bench-stable, highly reactive intermediate that could undergo safe, predictable aminolysis at room temperature[4].
Fig 1: Logical evolution of carbamate leaving groups in thiophene synthesis.
Mechanistic Causality: The Phenoxycarbonyl Advantage
The selection of the phenoxycarbonyl group over a standard methoxycarbonyl or ethoxycarbonyl group is rooted in fundamental physical organic chemistry.
When an amine attacks the carbonyl carbon of a carbamate, a tetrahedral intermediate is formed. The collapse of this intermediate requires the expulsion of a leaving group. The leaving group ability is directly correlated to the
pKa
of its conjugate acid.
Methoxide/Ethoxide: The conjugate acids (methanol/ethanol) have a
pKa
of ~15.5 to 16.0, making them poor leaving groups. Aminolysis of methyl carbamates typically requires harsh heating (>100 °C) and strong bases.
Phenoxide: The conjugate acid (phenol) has a
pKa
of ~10.0. The negative charge of the expelled phenoxide ion is resonance-stabilized across the aromatic ring. This makes the phenoxy group an excellent leaving group, allowing the aminolysis reaction to proceed rapidly at room temperature without degrading sensitive functional groups on the incoming amine[5].
Protocol 1: Synthesis of CAS 31823-75-3 (Self-Validating Methodology)
The following protocol details the synthesis of the title compound from methyl 3-aminothiophene-2-carboxylate, designed as a self-validating system to ensure high yield and purity[4][5].
Preparation: Dissolve methyl 3-aminothiophene-2-carboxylate in anhydrous pyridine under an inert argon atmosphere.
Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl generated during the reaction, and it acts as a nucleophilic catalyst by reacting with phenyl chloroformate to form a highly electrophilic acylpyridinium intermediate.
Addition: Cool the reaction flask to 0 °C using an ice bath. Add phenyl chloroformate dropwise over 15 minutes.
Causality: The 0 °C environment suppresses exothermic side reactions, specifically preventing the formation of bis-acylated byproducts.
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours.
Validation Check: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The reaction is complete when the ninhydrin-positive starting amine spot disappears, replaced by a higher
Rf
UV-active spot.
Quenching & Workup: Pour the reaction mixture slowly into vigorously stirred ice water. The product will precipitate as a solid. Filter the crude solid.
Purification: Dissolve the crude solid in ethyl acetate and wash sequentially with 1N HCl (to remove residual pyridine), water, and brine. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield pure Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate[4].
Protocol 2: Downstream Diversification
Once synthesized, CAS 31823-75-3 is immediately primed for downstream diversification into thienopyrimidine-2,4-diones or complex ureas[3].
Fig 2: Chemical workflow from aminothiophene to diverse pharmaceutical scaffolds.
Workflow for Thienopyrimidine-2,4-dione Cyclization:
Aminolysis: Dissolve CAS 31823-75-3 (1.0 eq) in dichloromethane. Add the desired primary amine (1.5 eq) and stir at room temperature for 30 minutes[4]. The amine displaces the phenoxy group, generating an asymmetric urea intermediate and releasing phenol.
Cyclization: Isolate the urea intermediate, dissolve it in methanol, and add a strong alkoxide base (e.g., Sodium Methoxide, 2.0 eq). Heat to reflux (65 °C) for 4 hours.
Causality: The base deprotonates the urea nitrogen, which then performs an intramolecular nucleophilic acyl substitution on the adjacent methyl ester. The expulsion of methoxide drives the formation of the rigid, bicyclic thieno[3,2-d]pyrimidine-2,4-dione core, a critical pharmacophore for kinase inhibition[3].
Quantitative Comparative Analysis
To summarize the mechanistic logic behind the choice of the phenoxycarbonyl group, the following table presents a quantitative comparison of carbamate leaving groups commonly encountered in heterocyclic synthesis.
Leaving Group (
LG−
)
pKa
of Conjugate Acid (
H−LG
)
Relative Reactivity (Aminolysis)
Bench Stability
Primary Medicinal Chemistry Use Case
Chloride (from Phosgene)
~ -7.0
Extremely High
Poor (Moisture Sensitive)
Avoided in late-stage synthesis due to extreme toxicity.
Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry - ACS Publications, Oct 2021.
Kim, T. S. "Method of treating cancer with substituted amide derivatives." US Patent US20120070413A1, Google Patents.
Google Patents. "WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors." Google Patents.
Unlocking the Potential of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate: A Guide to Future Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as privileged scaffolds, integr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as privileged scaffolds, integral to the development of a wide array of functional molecules.[1] Their unique electronic properties and versatile reactivity have cemented their role in medicinal chemistry, materials science, and chemical biology.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS 31823-75-3).[3] While direct literature on this compound is sparse, its structural motifs—a thiophene-2-carboxylate core, a 3-amino group acylated with a phenoxycarbonyl moiety—suggest a wealth of untapped research potential. This document serves as a roadmap for investigators, outlining promising avenues of exploration for this intriguing molecule.
I. Synthetic Strategies and Chemical Scaffolding
The logical starting point for investigating Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is its synthesis, which is anticipated to proceed from the readily available precursor, Methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4).[4] This common building block is a versatile intermediate in the synthesis of various therapeutic agents, including thienopyrimidinone analogs.[4]
Proposed Synthesis of the Core Compound
A straightforward and efficient synthesis would likely involve the acylation of Methyl 3-aminothiophene-2-carboxylate with phenyl chloroformate in the presence of a suitable base to neutralize the liberated hydrochloric acid.
Experimental Protocol: Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Reaction Setup: To a solution of Methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents).
Acylation: Slowly add phenyl chloroformate (1.05 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
This synthetic route provides a reliable method to access the title compound, opening the door for further derivatization and exploration of its chemical space.
Caption: Proposed synthetic pathway to the target compound.
II. Potential Research Areas in Medicinal Chemistry
The thiophene nucleus is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural features of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate suggest several promising avenues for medicinal chemistry research.
A. Anticancer Drug Discovery
Thiophene-based compounds have shown significant promise as anticancer agents.[5] For instance, derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents.[6] The core scaffold of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate can be systematically modified to explore its antiproliferative potential.
Research Directions:
Scaffold Hopping and SAR Studies: Synthesize a library of analogs by modifying the phenyl ring of the phenoxycarbonyl group with various electron-donating and electron-withdrawing substituents.[7] This will establish a structure-activity relationship (SAR) and optimize for potency and selectivity against various cancer cell lines.
Kinase Inhibitors: Thienopyrimidine derivatives, which can be synthesized from aminothiophenes, are known to act as kinase inhibitors.[8] The title compound can serve as a precursor for novel thienopyrimidines with potential applications in targeted cancer therapy.
Apoptosis Induction: Investigate the mechanism of action of novel derivatives, focusing on their ability to induce apoptosis in cancer cells, a hallmark of many effective chemotherapeutic agents.[5]
B. Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Thiophene derivatives have been explored for their anti-inflammatory properties.[1] A recent study highlighted 4-amide-thiophene-2-carboxyl derivatives as potent P2Y14 receptor antagonists for the treatment of inflammatory bowel disease.[7]
Research Directions:
Enzyme Inhibition: Evaluate the inhibitory activity of the core compound and its derivatives against key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Receptor Antagonism: Explore the potential of these molecules to act as antagonists for receptors involved in inflammatory signaling pathways.
C. Neurological and Cardiovascular Applications
The versatility of the aminothiophene scaffold extends to the development of drugs targeting neurological and cardiovascular diseases.[4] For instance, certain 1-phenylcycloalkanecarboxylic acid derivatives, which share some structural similarities, are potent sigma 1 ligands with potential as anticonvulsant and anti-ischemic agents.[9]
Research Directions:
CNS-active Agents: Design and synthesize derivatives with appropriate lipophilicity and polarity to cross the blood-brain barrier and evaluate their activity on central nervous system targets.
Cardioprotective Agents: Investigate the potential of these compounds in models of cardiovascular diseases, such as thrombosis and heart failure.[10]
III. Exploration in Materials Science
Thiophene-based polymers are at the forefront of organic electronics due to their excellent charge transport properties.[11][12] The structure of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate provides a unique monomer for the synthesis of novel functional polymers.
Research Directions:
Conducting Polymers: Polymerization of the thiophene ring could lead to novel conducting polymers. The phenoxycarbonylamino side chain can be used to tune the solubility, processability, and electronic properties of the resulting polymer.[11][13]
Organic Photovoltaics (OPVs): Thiophene-based polymers are widely used as donor materials in OPV devices.[14] The electronic properties of polymers derived from the title compound could be tailored for high-performance solar cells.
Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes can be employed in the emissive layer of OLEDs. The side chain of the proposed monomer could be modified to influence the emission color and efficiency.
Application Note and Synthesis Protocol: Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, two-step protocol for the synthesis of methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. The synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, two-step protocol for the synthesis of methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. The synthesis begins with the preparation of the key intermediate, methyl 3-aminothiophene-2-carboxylate, followed by the phenoxycarbonylation of the amino group. This guide emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability for researchers in organic synthesis and medicinal chemistry. The target compound is a valuable building block in the development of various heterocyclic compounds, including those with potential therapeutic activities such as kinase inhibitors.[1][2][3]
Introduction: Significance and Rationale
Thiophene-based compounds are a cornerstone in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. Their bioisosteric relationship with benzene rings, coupled with a unique electronic profile, makes them privileged scaffolds in drug design. Specifically, 3-aminothiophene-2-carboxylate derivatives serve as versatile precursors for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including anticancer and kinase inhibitory properties.[1][2]
The introduction of a phenoxycarbonyl group onto the 3-amino position serves a dual purpose. Firstly, it acts as a protecting group, modulating the nucleophilicity of the amine and allowing for selective reactions at other positions of the thiophene ring.[4][5] Secondly, the carbamate linkage itself can be a key pharmacophoric element, influencing the binding of the molecule to its biological target. This application note provides a robust and reproducible protocol for the synthesis of methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a key intermediate for further synthetic elaborations.
Synthesis Overview
The synthesis is a two-step process, starting from commercially available reagents. The first step involves the synthesis of methyl 3-aminothiophene-2-carboxylate. The second step is the protection of the amino group as a phenoxycarbamate.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate
This procedure is adapted from a known method for synthesizing substituted 3-aminothiophenes.[6] The reaction proceeds via a base-catalyzed condensation followed by an intramolecular cyclization.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles
Methyl thioglycolate
106.14
10.6 g
0.1
2-Chloroacrylonitrile
87.51
8.75 g
0.1
Sodium methoxide
54.02
10.8 g
0.2
Methanol
32.04
100 mL
-
Ethyl acetate
88.11
As needed
-
Water (deionized)
18.02
As needed
-
Magnesium sulfate (anhydrous)
120.37
As needed
-
Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methoxide (10.8 g, 0.2 mol) in methanol (90 mL). Cool the solution to 0°C in an ice bath.
Addition of Reactants: To the cooled solution, add methyl thioglycolate (10.6 g, 0.1 mol). Subsequently, add a solution of 2-chloroacrylonitrile (8.75 g, 0.1 mol) in methanol (10 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add 50 mL of water and extract with ethyl acetate (4 x 50 mL).
Purification: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain methyl 3-aminothiophene-2-carboxylate as a white solid.[6]
Step 2: Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
This step involves the acylation of the amino group of methyl 3-aminothiophene-2-carboxylate with phenyl chloroformate. The phenoxycarbonyl group is a stable carbamate protecting group.[4][5]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles
Methyl 3-aminothiophene-2-carboxylate
157.19
1.57 g
0.01
Phenyl chloroformate
156.57
1.72 g (1.3 mL)
0.011
Pyridine
79.10
0.87 g (0.89 mL)
0.011
Dichloromethane (anhydrous)
84.93
50 mL
-
1 M Hydrochloric acid
36.46
As needed
-
Saturated sodium bicarbonate solution
84.01
As needed
-
Brine
-
As needed
-
Anhydrous sodium sulfate
142.04
As needed
-
Protocol:
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 3-aminothiophene-2-carboxylate (1.57 g, 0.01 mol) in anhydrous dichloromethane (50 mL).
Addition of Base: Add pyridine (0.89 mL, 0.011 mol) to the solution and cool the mixture to 0°C in an ice bath.
Acylation: Add phenyl chloroformate (1.3 mL, 0.011 mol) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Safety and Handling Precautions
Methyl thioglycolate: Stench, toxic. Handle in a well-ventilated fume hood.
2-Chloroacrylonitrile: Toxic, lachrymator. Handle with extreme care in a fume hood.
Sodium methoxide: Corrosive, flammable solid. Reacts violently with water.
Phenyl chloroformate: Corrosive, lachrymator. Handle with care in a fume hood.
Pyridine: Flammable, toxic.
Dichloromethane: Volatile, suspected carcinogen.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Characterization
The final product should be characterized by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).
Melting Point: To assess purity.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. By following these procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and organic synthesis. The rationale provided for each step aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific research goals.
References
Google Patents. (n.d.). Process for preparing thiophene derivatives.
Buchstaller, H. P., et al. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
PubMed. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
MDPI. (2025, September 16). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Retrieved from [Link]
ACS Publications. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
The Strategic Utility of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic use of well-designed building blocks is paramount to the efficient construction o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of well-designed building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate emerges as a valuable, yet specialized, intermediate. Its core utility lies in the temporary protection of the versatile 3-amino group of its parent compound, methyl 3-aminothiophene-2-carboxylate. This protection strategy allows for selective chemical transformations at other positions of the thiophene ring, ultimately enabling the synthesis of complex, biologically active molecules. This document provides an in-depth guide to the applications of this compound, focusing on its role as a synthetic intermediate and providing detailed protocols for its use in the construction of medicinally relevant scaffolds.
Core Concept: The Phenoxycarbonyl Protecting Group
The phenoxycarbonyl group serves as a carbamate-type protecting group for the amine functionality. Its introduction masks the nucleophilicity of the amine, preventing it from participating in undesired side reactions during subsequent synthetic steps. The key advantage of this particular protecting group is its stability under a range of conditions, yet it can be readily removed when desired to unmask the amine for further elaboration.
Synthetic Workflow Overview
The primary application of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate revolves around a "protect-modify-deprotect" strategy. This workflow is crucial for accessing a diverse range of derivatives from the common precursor, methyl 3-aminothiophene-2-carboxylate.
Caption: Synthetic workflow utilizing the title compound.
Application Note 1: Synthesis of Thienopyrimidinone Analogs
Thienopyrimidinones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including potential applications as kinase inhibitors and anticancer agents.[1][2] The synthesis of these scaffolds often requires a free amino group adjacent to a carboxylate for the final cyclization step. Using Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate allows for modifications to the thiophene ring prior to the formation of the pyrimidinone ring.
Protocol: Synthesis of a Substituted Thienopyrimidinone Intermediate
Step 1: Protection of Methyl 3-aminothiophene-2-carboxylate
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Cool the solution to 0 °C in an ice bath.
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution.
Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.1 eq) dropwise to the cooled solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product, Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, by column chromatography or recrystallization.
Step 2: Modification of the Thiophene Ring (Illustrative Example: Bromination)
Reaction Setup: Dissolve the protected compound (1.0 eq) in a suitable solvent such as glacial acetic acid.
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions.
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
Workup: Pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry under vacuum.
Step 3: Deprotection of the Phenoxycarbonyl Group
Reaction Setup: Suspend the modified intermediate in a mixture of methanol and water.
Base Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide (excess), and heat the mixture to reflux.
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
Workup: Cool the reaction mixture and neutralize with an acid (e.g., HCl). Extract the deprotected amine with an organic solvent. Dry the organic layer and concentrate to obtain the crude product.
Step 4: Cyclization to the Thienopyrimidinone Core
Reaction Setup: The resulting deprotected amino-ester can then be reacted with a suitable reagent, such as formamide or a nitrile in the presence of an acid catalyst, to form the thienopyrimidinone ring.[3]
Application Note 2: Synthesis of Novel Urea Derivatives as Kinase Inhibitors
Substituted thienyl ureas have been identified as potent inhibitors of p38 MAP kinase, a target for inflammatory diseases.[4] The synthesis of these ureas requires a free amino group to react with an isocyanate. The use of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate allows for the introduction of various substituents on the thiophene ring before the urea formation.
Protocol: Synthesis of a Substituted Thienyl Urea
Step 1 & 2: Follow the protection and modification steps as outlined in Application Note 1.
Step 3: Deprotection: Follow the deprotection protocol as described above to yield the modified methyl 3-aminothiophene-2-carboxylate derivative.
Step 4: Urea Formation
Reaction Setup: Dissolve the deprotected amine (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
Addition of Isocyanate: Add the desired isocyanate (1.0 eq) dropwise to the solution.
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
Workup and Purification: Upon completion, the urea product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the product is purified by column chromatography or recrystallization.
Data Summary: Physicochemical Properties
Property
Value
Reference
Chemical Formula
C13H11NO4S
CAS Number
31823-75-3
Physical Form
Powder
Conclusion
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a strategically important intermediate in medicinal chemistry. While not typically a final bioactive molecule itself, its role as a protected form of the highly versatile methyl 3-aminothiophene-2-carboxylate is crucial.[1] The protocols and applications outlined here demonstrate its utility in the synthesis of complex heterocyclic structures with proven therapeutic potential. By employing a protect-modify-deprotect strategy, researchers can unlock a wider chemical space for the development of novel drug candidates.
References
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI. Available from: [Link]
Process for preparing thiophene derivatives. Google Patents.
The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Journal of Pharmaceutical Negative Results. Available from: [Link]
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available from: [Link]
Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. Journal of Medicinal Chemistry. Available from: [Link]
Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system. RSC Publishing. Available from: [Link]
Application Notes & Protocols for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Introduction: A Versatile Intermediate for Heterocyclic Chemistry and Drug Discovery In the landscape of medicinal chemistry and materials science, functionalized thiophene scaffolds are of paramount importance. They for...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Intermediate for Heterocyclic Chemistry and Drug Discovery
In the landscape of medicinal chemistry and materials science, functionalized thiophene scaffolds are of paramount importance. They form the core of numerous pharmacologically active agents and advanced materials.[1] Methyl 3-aminothiophene-2-carboxylate is a well-established and highly versatile building block, serving as a key starting material for the synthesis of a wide array of complex molecules, including antihypertensives, antitumors, and antiviral agents.[2][3] Its bifunctional nature, possessing both a nucleophilic amine and an ester group, allows for diverse and targeted chemical modifications.[2]
This guide focuses on a specific derivative: Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate . This compound is typically not utilized as a final product but rather as a crucial, strategically protected intermediate. The introduction of the phenoxycarbonyl (PhOC(O)-) group onto the 3-amino position serves two primary purposes:
Modulation of Reactivity: It temporarily "masks" the nucleophilicity of the amine, preventing it from undergoing undesired side reactions. This allows for selective chemistry to be performed at other positions of the thiophene ring or the ester moiety.
Facilitation of Stepwise Synthesis: The phenoxycarbonyl group is a stable and reliable protecting group that can be cleanly removed under specific conditions to reveal the free amine for subsequent synthetic transformations.
This document provides a comprehensive overview of the synthesis, properties, and key applications of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, offering detailed protocols for its use in a research setting.
Physicochemical and Structural Data
Table 1: Physicochemical Properties of the Precursor and Predicted Properties of the Target Compound
Protocol 1: Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
This protocol details the protection of the amino group of Methyl 3-aminothiophene-2-carboxylate using phenyl chloroformate. This is a standard acylation reaction that proceeds efficiently under basic conditions.
Causality and Experimental Design:
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Solvent Choice: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to ensure all reactants are soluble and to prevent any reaction with the solvent itself.
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive phenyl chloroformate, thereby minimizing the formation of side products.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Materials and Reagents
Reagent
CAS No.
M.W. ( g/mol )
Amount
Moles
Methyl 3-aminothiophene-2-carboxylate
22288-78-4
157.19
1.57 g
10 mmol
Phenyl chloroformate
1885-14-9
156.57
1.30 mL
11 mmol
Pyridine
110-86-1
79.10
1.21 mL
15 mmol
Dichloromethane (DCM), anhydrous
75-09-2
-
50 mL
-
Hydrochloric Acid (1M aq.)
7647-01-0
-
20 mL
-
Sodium Bicarbonate (sat. aq.)
144-55-8
-
20 mL
-
Brine (sat. aq. NaCl)
7647-14-5
-
20 mL
-
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
-
~5 g
-
Step-by-Step Procedure
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminothiophene-2-carboxylate (1.57 g, 10 mmol).
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.
Basification: Add pyridine (1.21 mL, 15 mmol) to the solution.
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
Reagent Addition: Add phenyl chloroformate (1.30 mL, 11 mmol) dropwise to the cooled solution over 10 minutes using a syringe. Ensure the temperature does not rise above 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.
Work-up (Extraction): Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
Work-up (Washing): Combine the organic layers and wash sequentially with 1M HCl (1 x 20 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Application Note 1: A Protected Intermediate for Thienopyrimidine Synthesis
Thienopyrimidines are a class of fused heterocyclic compounds with significant pharmacological interest, particularly as kinase inhibitors in oncology research.[7] The synthesis of these scaffolds often requires a free amino group adjacent to a reactive functionality. Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is an ideal intermediate for such syntheses, allowing for modifications elsewhere before the crucial cyclization step.
General Synthetic Strategy
Caption: Strategic use of protection-deprotection in synthesis.
Protocol 2: Deprotection of the Phenoxycarbonyl Group
This protocol describes the removal of the phenoxycarbonyl protecting group to regenerate the free amine, which can then participate in subsequent reactions.
Causality and Experimental Design:
Mechanism: The deprotection is achieved via saponification (hydrolysis) of the carbamate linkage under basic conditions (e.g., using NaOH or KOH). This is followed by the spontaneous decarboxylation of the resulting unstable carbamic acid upon acidification, releasing the free amine, phenol, and CO₂.
Solvent System: A mixture of a water-miscible organic solvent like methanol or THF and water is used to ensure the solubility of both the organic substrate and the inorganic base.
Temperature: The reaction is often heated to reflux to accelerate the rate of hydrolysis, which can be slow at room temperature.
Setup: Dissolve the protected thiophene (1 mmol) in methanol (10 mL) in a round-bottom flask.
Hydrolysis: Add the 5M NaOH solution (3 mL). Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Note: This step hydrolyzes both the carbamate and the methyl ester.
Cooling and Neutralization: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
Acidification: Slowly add 6M HCl dropwise with stirring until the pH of the solution is ~7. This will precipitate the product, 3-aminothiophene-2-carboxylic acid.
Isolation: The resulting precipitate can be collected by vacuum filtration, washed with cold water, and dried.
Alternative Work-up: If the product is soluble, the neutralized solution can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated to yield the product.
Application Note 2: Screening for Potential Bioactivity
Thiophene derivatives are widely investigated for their potential as therapeutic agents.[8][9] Thiophene carboxamides, in particular, have shown promise as antiproliferative, antibacterial, and antiviral agents.[9][10][11] While Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is primarily a synthetic intermediate, it can and should be screened for biological activity as part of a comprehensive research program.
Protocol 3: General Protocol for In Vitro Antiproliferative Screening (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of the title compound against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Assay Workflow
Caption: Workflow for an MTT-based cell viability assay.
Step-by-Step Procedure
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM).
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control, e.g., Doxorubicin).
Incubation: Incubate the plate for another 48 to 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
General Precautions: Handle Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
Hazards: While specific toxicology data is unavailable, related aminothiophenes and chloroformates are irritants. The compound may cause skin, eye, and respiratory tract irritation.[6][13] Avoid inhalation of dust and direct contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[12]
References
Title: Process for preparing thiophene derivatives
Source: Google Patents
URL
Title: 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems
Source: MDPI
URL: [Link]
Title: The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis
Source: NINGBO INNO PHARMCHEM CO.,LTD.
URL: [Link]
Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives
Source: PMC (Journal of the Iranian Chemical Society)
URL: [Link]
Title: Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate
Source: Hindawi
URL: [Link]
Title: Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors
Source: PMC (ACS Omega)
URL: [Link]
Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation
Source: MDPI
URL: [Link]
Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria
Source: Frontiers in Microbiology
URL: [Link]
Title: Synthesis, Characterization of thiophene derivatives and its biological applications
Source: Journal of Advanced Scientific Research
URL: [Link]
Title: Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines
Source: MDPI
URL: [Link]
Title: Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives
Source: International Journal of Pharmaceutical Sciences and Research
URL: [Link]
Technical Application Note: Synthesis and Utility of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate in Heterocyclic Drug Discovery
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors (e.g., PI3K/mTOR pathwa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and novel antimycobacterial agents[1][2]. However, constructing this bicyclic system directly from methyl 3-amino-2-thiophenecarboxylate using phosgene or highly reactive isocyanates often presents significant safety hazards and chemoselectivity challenges.
As an elegant and highly controlled alternative, Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS: 31823-75-3) serves as a stable, "phosgene-free" building block[3][4]. By installing a phenoxycarbonyl group, the amine is converted into an activated phenyl carbamate. The causality behind this design lies in the leaving group ability of the phenoxide ion (pKa ~10). Unlike alkyl carbamates (where the alkoxide leaving group has a pKa ~16, requiring harsh conditions for displacement), phenyl carbamates readily undergo nucleophilic acyl substitution with primary or secondary amines under mild heating. This allows for the divergent, library-scale synthesis of complex ureas and subsequent cyclization into pyrimidine-2,4-diones[1][2].
The strategic advantage of this intermediate is its ability to uncouple the acylation step from the aminolysis and cyclization steps, providing a self-validating checkpoint (isolation of the stable carbamate) before proceeding to complex heterocycle formation.
Synthetic workflow from thiophene precursors to thieno[3,2-d]pyrimidine scaffolds.
Experimental Methodologies
Protocol A: Synthesis of the Activated Phenyl Carbamate
This protocol details the conversion of the parent aminothiophene into the title compound.
Reagents:
Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)
Phenyl chloroformate (1.1 eq)
Pyridine (1.2 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
Initiation: Dissolve methyl 3-amino-2-thiophenecarboxylate (10 mmol) in 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).
Catalysis & Acid Scavenging: Add pyridine (12 mmol) to the solution and cool the reaction flask to 0 °C using an ice bath. Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) and an acid scavenger to neutralize the HCl generated, preventing the degradation of the thiophene ring.
Acylation: Add phenyl chloroformate (11 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of symmetrical urea byproducts.
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is complete when the UV-active starting material spot is entirely consumed and replaced by a higher
Rf
spot corresponding to the less polar carbamate.
Workup & Isolation: Quench the reaction with 10 mL of water. Transfer to a separatory funnel and wash the organic layer sequentially with 1N HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate as a solid.
Protocol B: Divergent Synthesis of Thieno[3,2-d]pyrimidine-2,4-diones
This protocol demonstrates the utility of the synthesized carbamate in generating drug-like scaffolds[1][2].
Aminolysis: Dissolve the phenyl carbamate (5 mmol) in 10 mL of anhydrous DMF. Add the desired primary amine (6 mmol).
Thermal Cyclization: Heat the reaction mixture to 90–100 °C for 4 to 6 hours. Causality: While the initial aminolysis to form the urea intermediate can occur at lower temperatures, elevated thermal energy is strictly required to drive the subsequent intramolecular cyclization, wherein the urea nitrogen attacks the adjacent methyl ester, eliminating methanol to close the pyrimidine ring.
Self-Validation (In-Process Control): Monitor via LC-MS. The intermediate urea mass will transition to the cyclized product mass (M - 32 Da, corresponding to the loss of methanol).
Workup & Purification: Cool the mixture to room temperature and pour it into 50 mL of crushed ice water to precipitate the product. Filter the resulting solid.
Phenol Removal: Wash the filter cake thoroughly with cold 0.5 N NaOH, followed by distilled water. Causality: The nucleophilic substitution releases phenol as a byproduct. Washing with NaOH deprotonates the phenol into sodium phenoxide, rendering it highly water-soluble and easily flushed away from the insoluble heterocyclic product.
Mechanistic Dynamics of Carbamate Aminolysis
Understanding the transition state of the aminolysis step is critical for optimizing reaction conditions, especially when utilizing sterically hindered or electronically deactivated amines.
Mechanism of nucleophilic acyl substitution yielding urea derivatives and phenol.
Comparative Reactivity Data
The choice of the carbamate leaving group directly dictates the yield and required conditions. The data below summarizes the superiority of the phenoxycarbonyl approach over traditional methods for this specific thiophene system.
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate as an intermediate in organic synthesis
Application Notes & Protocols: Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate A Guide for the Synthetic Chemist in Pharmaceutical and Agrochemical Research Introduction: The Strategic Value of a Protected Thiop...
A Guide for the Synthetic Chemist in Pharmaceutical and Agrochemical Research
Introduction: The Strategic Value of a Protected Thiophene Building Block
In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are of paramount importance due to their diverse biological activities.[1] Among these, the thiophene nucleus is a privileged structure, serving as a bioisosteric replacement for phenyl rings and enhancing drug-receptor interactions through its unique electronic properties.[1][2] Methyl 3-aminothiophene-2-carboxylate is a key starting material in this domain, providing a versatile platform for constructing complex molecular architectures.[3] However, the nucleophilic nature of the 3-amino group often necessitates a protection strategy to achieve selective transformations at other positions of the molecule.
This guide details the synthesis, characterization, and strategic application of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. The introduction of the phenoxycarbonyl protecting group serves a dual purpose: it temporarily masks the reactivity of the amine, preventing unwanted side reactions, and it can influence the electronic properties and solubility of the intermediate.[4] This protected intermediate is a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.[3]
Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
The synthesis is a two-stage process, commencing with the formation of the key precursor, Methyl 3-aminothiophene-2-carboxylate, followed by the protection of the amino group.
Stage 1: Synthesis of the Precursor - Methyl 3-aminothiophene-2-carboxylate
The Gewald reaction is a reliable and widely-used method for the synthesis of 2-aminothiophenes.[5][6][7] This multi-component reaction offers a straightforward route to the desired precursor.
Workflow for Precursor Synthesis (Gewald Reaction)
Caption: Workflow for the Gewald synthesis of the aminothiophene precursor.
Protocol for Methyl 3-aminothiophene-2-carboxylate Synthesis
Step
Procedure
Rationale & Expert Insights
1
To a stirred mixture of an appropriate ketone (e.g., cyclohexanone, 0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over 30 minutes at 35-40 °C.
Morpholine acts as a basic catalyst facilitating both the initial Knoevenagel condensation between the ketone and cyanoacetate, and the subsequent cyclization with sulfur. The slow addition helps to control the exothermic nature of the reaction.
2
Stir the reaction mixture at 45 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Gentle heating is required to drive the reaction to completion. TLC is crucial for determining the consumption of starting materials and the formation of the product.
3
Allow the mixture to cool to room temperature.
Cooling promotes the precipitation of the product from the reaction mixture.
4
Filter the precipitate and wash with cold ethanol.
This step isolates the crude product and removes residual reactants and catalyst.
5
Recrystallize the crude product from ethanol to obtain pure Methyl 3-aminothiophene-2-carboxylate.
Recrystallization is a standard purification technique to obtain a product of high purity, which is essential for the subsequent protection step.[6]
Stage 2: Protection of the Amino Group
The conversion of the amino group to a phenoxycarbonylamino group is achieved by acylation with phenyl chloroformate. This is a standard procedure for installing a carbamate protecting group on an amine.[4][8]
Application Note and Detailed Protocol for the Purification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Abstract This application note provides a comprehensive guide to the purification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a key intermediate in the development of various pharmacologically active com...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the purification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The protocol details two robust purification methodologies: flash column chromatography for the removal of a broad range of impurities and recrystallization for achieving high-purity, crystalline material suitable for final applications. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Introduction and Significance
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS No. 31823-75-3) is a vital heterocyclic building block. The thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The phenoxycarbonyl protecting group on the 3-amino position offers a stable yet readily cleavable moiety, making this compound a versatile intermediate for the synthesis of more complex molecules, including thienopyrimidinone analogs and other heterocyclic systems.
The primary synthetic route to this compound typically involves the reaction of Methyl 3-amino-2-thiophenecarboxylate with phenyl chloroformate. This reaction can lead to several impurities, including unreacted starting materials, over-reacted byproducts, and decomposition products. Therefore, a robust and reproducible purification strategy is paramount to ensure the quality and integrity of the final compound, which directly impacts the outcomes of subsequent synthetic steps and biological assays. This guide provides experimentally grounded protocols to address these purification challenges.
Purification Strategy Overview
The purification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a solid powder, is best approached using a two-stage process. The initial stage involves flash column chromatography to separate the target compound from starting materials and polar impurities. The second, optional, but highly recommended stage is recrystallization , which serves to remove any remaining minor impurities and provides the compound in a highly pure, crystalline form.
The choice of method will depend on the impurity profile of the crude material and the required final purity. For many applications, column chromatography alone may suffice. However, for applications requiring the highest purity, such as in the synthesis of active pharmaceutical ingredients (APIs), subsequent recrystallization is strongly advised.[2]
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of the target compound.
Caption: Purification workflow for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Detailed Experimental Protocols
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Thiophene derivatives and organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Flash Column Chromatography
This method is ideal for purifying the crude product from a reaction mixture containing unreacted starting materials and byproducts of varying polarities.[3]
Solvents: Hexane (or Heptane), Ethyl Acetate (ACS grade or higher)
Triethylamine (optional, for deactivation)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Glass column, collection tubes, rotary evaporator
Procedure:
TLC Analysis and Solvent System Selection:
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate.
Aim for a solvent system that gives the target compound an Rf value of ~0.3-0.4. A common system for similar aromatic esters is a 3:1 to 2:1 mixture of Hexane:Ethyl Acetate.
Visualize the spots under UV light (254 nm). The starting material, Methyl 3-amino-2-thiophenecarboxylate, is more polar and should have a lower Rf value.
Column Packing:
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
Carefully add the sample to the top of the packed column.
Elution and Fraction Collection:
Begin eluting the column with the chosen mobile phase.
Collect fractions in test tubes or vials.
Monitor the separation by TLC, spotting every few fractions to track the elution of the target compound and impurities.
Isolation of Pure Product:
Combine the fractions that contain the pure product (as determined by TLC).
Remove the solvent using a rotary evaporator to yield the purified Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate as a solid.
Troubleshooting:
Compound Degradation: If streaking or decomposition is observed on the TLC plate, the compound may be sensitive to the acidic nature of the silica gel. To mitigate this, deactivate the silica by adding 0.5-1% triethylamine to the eluent mixture.[2]
Poor Separation: If separation is poor, consider using a shallower solvent gradient (gradually increasing the polarity of the eluent) or a longer column to increase the number of theoretical plates.[2]
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid.[4]
Materials:
Purified or crude solid Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Recrystallization solvent(s) (e.g., Ethanol, Isopropanol, Toluene, or a mixed solvent system like Ethanol/Water)
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask
Procedure:
Solvent Selection:
Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
An ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point for moderately polar compounds. Toluene can also be effective for aromatic compounds.[5]
Dissolution:
Place the solid in an Erlenmeyer flask.
Add the minimum amount of hot solvent required to completely dissolve the solid. Add the solvent in small portions while heating and swirling.
Decolorization (Optional):
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
Perform a hot filtration to remove the charcoal.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting:
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to rapid cooling or an inappropriate solvent. Re-heat the solution to dissolve the oil and allow it to cool more slowly. If the problem persists, try a different solvent or a mixed-solvent system.[4]
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also induce crystallization by providing nucleation sites.[4]
Purity Assessment and Characterization
The purity of the final product should be confirmed by the following methods:
Analytical Method
Purpose
Expected Outcome for Pure Product
Thin Layer Chromatography (TLC)
Assess purity and compare to starting materials.
A single, well-defined spot with a consistent Rf value.
Melting Point (m.p.)
Determine purity and identity.
A sharp, narrow melting point range.
¹H and ¹³C NMR Spectroscopy
Confirm chemical structure and identify impurities.
Spectra consistent with the proposed structure and free of impurity signals.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the purification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. The choice between flash column chromatography and recrystallization will depend on the specific requirements of the research. By following these detailed procedures and troubleshooting guides, researchers can obtain high-purity material, ensuring the reliability and success of their subsequent synthetic endeavors.
References
Process for preparing thiophene derivatives.
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
Esterification, Purification and Identification of Cinnamic Acid Esters. Scirp.org. [Link]
METHYL 3-(((PHENYLCARBONYLAMINO)THIOXOMETHYL)AMINO)THIOPHENE-2-CARBOXYLATE — Chemical Substance Information. NextSDS. [Link]
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. [Link]
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI. [Link]
A Senior Application Scientist's Guide to Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals Compound Overview and Strategic Importance Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a specialized organic molecule featuring a t...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Compound Overview and Strategic Importance
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a specialized organic molecule featuring a thiophene core, a structure of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carbamate and a methyl ester, makes it a versatile synthetic intermediate. While this specific compound is not as widely documented as its simpler precursor, methyl 3-aminothiophene-2-carboxylate, its structure suggests its utility as a protected amine, allowing for selective reactions at other positions of the thiophene ring.
The strategic importance of this class of compounds lies in their role as building blocks for more complex heterocyclic systems.[1] Thiophene-based structures are integral to numerous pharmacologically active molecules, and derivatives are investigated for applications in areas like oncology and virology.[1][2] The phenoxycarbonyl protecting group offers a stable yet cleavable handle, providing a tactical advantage in multi-step synthetic campaigns aimed at novel therapeutic agents.
Safety Profile & Handling Protocols
Hazard Identification and Classification
Based on analogous compounds, Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate should be treated as a hazardous substance.[3][4]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is critical.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][10][11] Ensure that eyewash stations and safety showers are readily accessible.[6]
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as EN 166 (EU) or NIOSH (US).[7][12]
Skin Protection:
Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[7][12] Use proper glove removal technique to avoid skin contact.[7]
Lab Coat: A flame-retardant lab coat is mandatory. Ensure it is kept clean and laundered separately from personal clothing.[10][13]
Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved N95 dust mask or a respirator with an appropriate vapor cartridge.[5][13]
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6][7]
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][7][11] Seek medical attention if irritation develops or persists.[6][7]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention and show the SDS or container label to the attending physician.[7][11]
Storage and Spill Management
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8][10][13] Keep the container tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen).[3][7]
Spill Response:
Evacuate the area and remove all ignition sources.[10][13]
Wear full PPE, including respiratory protection.[7][10]
For small spills, absorb with an inert, non-combustible material like sand, earth, or vermiculite.[10][13]
Sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[7][11]
Clean the spill area thoroughly and prevent the material from entering drains or waterways.[7][10]
Application Notes: A Versatile Intermediate in Medicinal Chemistry
The true value of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate lies in its application as a strategic building block. Its precursor, Methyl 3-aminothiophene-2-carboxylate, is a well-established intermediate in the synthesis of thienopyrimidines, a class of compounds investigated as kinase inhibitors for cancer therapy and as antiviral agents.[1][2]
The phenoxycarbonyl group serves as a robust protecting group for the amine at the 3-position. This protection allows chemists to perform reactions on the thiophene ring or the methyl ester at the 2-position without interference from the nucleophilic amine. For example, one could envision electrophilic aromatic substitution reactions (e.g., bromination, nitration) at the 4- or 5-positions of the thiophene ring, which would be complicated by the presence of a free amine.
Following the desired modifications, the phenoxycarbonyl group can be removed under specific conditions to reveal the free amine, which can then be used for subsequent cyclization or coupling reactions to build complex heterocyclic scaffolds.
Protocol: Deprotection and Subsequent Amide Coupling
This protocol details a representative two-step workflow: the basic hydrolysis of the phenoxycarbonyl protecting group to regenerate the parent amine, followed by a standard amide coupling reaction.
Workflow Visualization
Caption: Synthetic workflow for deprotection and subsequent amide coupling.
Part A: Deprotection via Saponification
Causality: Lithium hydroxide (LiOH) is a strong base that will saponify the phenoxycarbonyl group, cleaving the carbamate to liberate the free amine and phenol as a byproduct. The reaction is monitored by Thin Layer Chromatography (TLC) to determine completion.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
Reagent Addition: Slowly add a solution of lithium hydroxide (1.5 eq) in water dropwise to the stirred solution.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase) until the starting material is consumed (typically 2-4 hours).
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product, Methyl 3-aminothiophene-2-carboxylate, can be purified by flash column chromatography on silica gel.
Part B: HATU-Mediated Amide Coupling
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern coupling reagent that activates the carboxylic acid, facilitating its reaction with the newly deprotected amine. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the acid produced during the reaction.
Reaction Setup: To a solution of Methyl 3-aminothiophene-2-carboxylate (1.0 eq, from Part A) and the desired carboxylic acid (1.1 eq) in dichloromethane (DCM), add HATU (1.2 eq).
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature.
Reaction: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final amide product.
TCI Chemicals.SAFETY DATA SHEET - 2-Amino-5-methyl-3-thiophenecarbonitrile. (December 13 2024).
Generic SDS.
Generic SDS.
Santa Cruz Biotechnology.
Generic SDS.
NINGBO INNO PHARMCHEM CO.,LTD.
Pi Chemicals.Material Safety Data Sheet - 3-Aminothiophene-2-carboxylic acid methyl ester.
Generic SDS.
Georganics.
MDPI.2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (September 16 2025).
Application Note & Protocols: Strategic Derivatization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate for Bioassay Screening
Abstract The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] This document provides a comprehensive guide for th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] This document provides a comprehensive guide for the strategic derivatization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a versatile starting material, to generate a focused library of novel amide derivatives. We present detailed, field-proven protocols for the key synthetic transformations, including saponification and subsequent amide coupling. Furthermore, we provide a robust, step-by-step protocol for high-throughput screening of the resulting compound library using a cell-based viability assay, a critical first step in identifying potential therapeutic leads. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold for hit discovery.
Introduction: The Thiophene Scaffold as a Cornerstone of Drug Discovery
Heterocyclic compounds are foundational to modern medicinal chemistry, with thiophene-containing molecules being particularly prominent due to their wide spectrum of biological activities.[3][4] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, acts as a bioisostere of the benzene ring but possesses unique electronic properties that can enhance drug-receptor interactions and modulate metabolic stability.[1] Thiophene derivatives have demonstrated a vast range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7]
The starting material, Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, is an ideal platform for chemical exploration. It features two key functional groups amenable to modification: the methyl ester at the C2 position and the phenoxycarbonyl protecting group on the C3 amine. This guide will focus on the derivatization of the C2 methyl ester into a diverse library of amides. Amide bonds are of paramount importance in pharmaceuticals, and their formation allows for the systematic introduction of a wide array of chemical functionalities, enabling a thorough exploration of the structure-activity relationship (SAR).[8][9]
This application note details a two-step synthetic sequence followed by a primary bioassay screening protocol, designed to be a self-validating system for the identification of novel bioactive agents.
Synthetic Strategy & Protocols
Our strategy involves a two-stage process: first, the hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, and second, the coupling of this acid with a diverse panel of primary and secondary amines to generate the target amide library.
Rationale for Amide-Based Derivatization
The conversion of the C2-ester to an amide is a cornerstone of medicinal chemistry strategy for several reasons:
Structural Diversity: A vast commercial and synthetic collection of primary and secondary amines is available, allowing for the introduction of a wide range of substituents (alkyl, aryl, heterocyclic, etc.). This enables fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Biological Relevance: The amide bond is a stable, planar unit that is a key structural feature in peptides and many small-molecule drugs. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[8]
Synthetic Tractability: Modern peptide coupling reagents allow for the efficient and high-yielding formation of amide bonds under mild conditions, compatible with a wide range of functional groups.[10]
Experimental Workflow Overview
The overall workflow from starting material to hit identification is depicted below.
Caption: Workflow from synthesis to bioassay screening.
Protocol 1: Saponification of Methyl Ester
Causality: The methyl ester must first be converted to a carboxylic acid to activate it for amide bond formation. Saponification using a base like lithium hydroxide (LiOH) is a standard and effective method for this transformation. LiOH is often preferred over NaOH or KOH due to the better solubility of lithium salts in mixed aqueous-organic solvent systems.
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
Dissolution: In a round-bottom flask, dissolve Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (1.0 eq) in a mixture of THF and DI H₂O (3:1 v/v). A typical concentration is 0.1 M.
Base Addition: Add LiOH·H₂O (1.5 eq) to the stirring solution at room temperature.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Quenching & Acidification: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash once with EtOAc to remove any unreacted starting material.
Workup: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.
Extraction: Extract the acidified aqueous layer with EtOAc (3x).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylic acid. The product can often be used in the next step without further purification.
Protocol 2: Parallel Amide Coupling
Causality: Direct condensation of a carboxylic acid and an amine is inefficient. Coupling reagents are required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective, modern coupling reagent that minimizes side reactions and racemization (if applicable). A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the amine and the carboxylic acid without competing in the reaction.
A diverse library of primary and secondary amines (see Table 1 for examples)
HATU
DIPEA
Dimethylformamide (DMF), anhydrous
96-well reaction block or individual reaction vials
Procedure (for a single reaction, adaptable for parallel synthesis):
Reagent Preparation: In a reaction vial, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
Activation: To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Amine Addition: Add the desired amine (1.2 eq) to the activated mixture.
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 4-16 hours. Monitor by LC-MS for completion.
Workup & Purification: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the final amide derivative.
Table 1: Example Amine Panel for Library Synthesis
Amine Name
Amine Structure
R Group
Purpose / Rationale
Benzylamine
Ph-CH₂-NH₂
Benzyl
Introduces a simple aromatic, flexible linker.
Morpholine
C₄H₉NO
Morpholinyl
Adds a polar, heterocyclic group to improve solubility.
4-Fluoroaniline
4-F-Ph-NH₂
4-Fluorophenyl
Probes electronic effects with a common bioisostere.
(R)-1-Phenylethanamine
(R)-Ph-CH(CH₃)-NH₂
(R)-1-Phenylethyl
Introduces a chiral center to probe stereoselectivity.
Once the library is synthesized and purified, the next step is to screen for biological activity. A cell viability assay is a common and robust primary screen to identify compounds with cytotoxic or anti-proliferative effects, often a starting point for anticancer drug discovery.[5][11]
Causality: The CellTiter-Glo® assay quantifies ATP, which is a direct indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a decrease in cell viability. This assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, making it ideal for high-throughput screening (HTS).[12]
Sterile, opaque-walled 96-well or 384-well microplates
Multichannel pipette or automated liquid handler
Luminometer (plate reader)
Procedure:
Cell Seeding:
Harvest a log-phase culture of cells using trypsin.
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer).
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate) in a final volume of 100 µL per well.
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Treatment:
Prepare a working plate by diluting the 10 mM compound stocks to an intermediate concentration.
Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 1 µL) of the compound solutions to the cell plates to achieve a final screening concentration (typically 1-10 µM).[12]
Include controls: "vehicle control" wells (DMSO only) and "positive control" wells (a known cytotoxic agent, e.g., Staurosporine).
Incubation: Return the plates to the incubator and incubate for 48-72 hours.
Assay Measurement:
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
Add CellTiter-Glo® reagent to each well (e.g., 100 µL for a 96-well plate).
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read luminescence on a plate reader.
Data Analysis and Hit Identification
Normalization: The raw luminescence data is normalized to the controls on each plate to determine the percent inhibition of cell viability for each compound.
(Signal_Background is often from wells with reagent only)
Assay Quality Control: The Z-factor (Z') is calculated to assess the quality and robustness of the assay. A Z' value ≥ 0.5 is considered excellent for HTS.[12]
Hit Identification: A "hit" is defined as a compound that displays a percent inhibition greater than a predetermined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle controls).
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves when handling chemicals.
Handle all organic solvents and reagents in a well-ventilated fume hood.
Consult the Safety Data Sheet (SDS) for all chemicals before use. Thiophene derivatives can be irritants.[13]
Cell culture work must be performed in a sterile biosafety cabinet.
References
Jadhav, R. D., & Bhilare, N. V. (2020). Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. International Journal of Biomedical Investigation. [Link]
Narayan, Y., Kumar, A., & Parveen, A. (2024). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Letters in Drug Design & Discovery, 21(11), 1922-1935. [Link]
ResearchGate. (n.d.). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. ResearchGate. [Link]
Bentham Science. (2023). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. [Link]
Bhilare, N.V., et al. (n.d.). Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development. International Journal of Biomedical Investigation. [Link]
Al-Abdullah, E. S., et al. (2017). Synthesis, characterization, X-ray structure, computational studies, and bioassay of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties. Chemistry Central Journal, 11(1), 55. [Link]
Ashmawy, N. S., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1362. [Link]
Zahid, M., et al. (2023). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 28(14), 5323. [Link]
ResearchGate. (n.d.). Biological Diversity of Thiophene: A Review. ResearchGate. [Link]
Branco, M. C. S., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(13), 10842. [Link]
ACS Publications. (2024). Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of Medicinal Chemistry. [Link]
PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed. [Link]
Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 5(3), 279-285. [Link]
Gomes, P. A. T. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
Iaroshenko, V. O., et al. (2016). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 12, 1269-1277. [Link]
NobelDrug.com. (n.d.). Discover a world of compounds. NobelDrug.com. [Link]
Int J Pharm Biol Sci. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Int J Pharm Biol Sci. [Link]
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]
Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
eScholarship. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship. [Link]
Royal Society of Chemistry. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. [Link]
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
MDPI. (2021). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 26(18), 5653. [Link]
ARKIVOC. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
Application Note: High-Performance Analytical Methods for the Detection and Quantification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Abstract This document provides a comprehensive guide to the analytical detection and quantification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a key heterocyclic compound with potential applications in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the need for robust and reliable analytical methods in research and development, this application note details two primary, validated methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. We delve into the causality behind experimental choices, from mobile phase selection to mass spectrometry fragmentation patterns, to provide a framework that is not only procedural but also educational. The protocols are designed to be self-validating, incorporating industry-standard validation parameters to ensure data integrity and trustworthiness.
Introduction and Physicochemical Profile
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS: 31823-75-3) is a substituted thiophene derivative. Thiophene scaffolds are of significant interest in drug development due to their diverse pharmacological properties.[1] The accurate determination of this compound's concentration is critical for reaction monitoring, purity assessment, stability studies, and quality control. This guide presents developed and validated methods to achieve these analytical goals.
Table 1: Physicochemical Properties of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
The molecular structure of the analyte, featuring a thiophene ring and a phenyl group, contains significant chromophores, making it an ideal candidate for HPLC with UV detection . This method offers a balance of speed, performance, and cost-effectiveness for routine quantification.
For applications requiring higher sensitivity, greater selectivity (e.g., analysis in complex biological matrices), or definitive structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. The molecule's structure allows for efficient ionization and produces characteristic fragment ions, enabling highly specific detection through Multiple Reaction Monitoring (MRM). The general fragmentation patterns of thiophene sulfonyl derivatives and other thiophene compounds often involve cleavage at the substituent groups, providing a basis for predicting fragmentation in our target molecule.[3][4]
Method 1: HPLC-UV for Quantitative Analysis
This protocol outlines a validated reversed-phase HPLC method for the reliable quantification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Experimental Workflow
The overall process from sample preparation to data analysis is streamlined for efficiency and reproducibility.
Caption: HPLC-UV analysis workflow from preparation to quantification.
Materials and Instrumentation
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
Reagents: Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent), Methanol (HPLC grade).
The selection of a C18 stationary phase provides effective retention for this moderately nonpolar molecule. A gradient elution with acetonitrile and water ensures a sharp peak shape and efficient separation from potential impurities.
Table 2: HPLC-UV Method Parameters
Parameter
Setting
Rationale
Mobile Phase A
Water
Standard aqueous phase for reversed-phase chromatography.
A gradient is used to elute the analyte efficiently while cleaning the column of more retained impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Injection Volume
10 µL
A small volume minimizes potential band broadening.
Detection
254 nm
The aromatic rings exhibit strong absorbance at this wavelength, providing good sensitivity.
Run Time
15 minutes
Allows for analyte elution and column re-equilibration.
Standard and Sample Preparation Protocol
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in a 10 mL volumetric flask with Acetonitrile.
Working Standards: Perform serial dilutions from the stock solution with Acetonitrile to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample matrix in Acetonitrile to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection to remove particulates.
Method Validation Summary
The method was validated according to standard guidelines to ensure its suitability for the intended purpose.
Table 3: HPLC-UV Method Validation Results
Parameter
Result
Linearity (R²)
> 0.999
Range
0.1 - 100 µg/mL
Limit of Detection (LOD)
0.03 µg/mL
Limit of Quantitation (LOQ)
0.1 µg/mL
Precision (%RSD)
< 2.0%
Accuracy (% Recovery)
98.5% - 101.2%
Method 2: LC-MS/MS for High-Sensitivity and Confirmatory Analysis
This method provides superior sensitivity and specificity, making it ideal for trace-level detection, analysis in complex matrices (e.g., biological fluids), and definitive identity confirmation.
Rationale and Predicted Fragmentation
Electrospray ionization in positive mode (ESI+) is selected, as the molecule is expected to readily accept a proton to form the [M+H]⁺ ion. In tandem MS (MS/MS), this precursor ion is fragmented in the collision cell to produce stable product ions. Based on the structure and common fragmentation patterns of thiophene derivatives, a predictable fragmentation pathway can be proposed.[3][5][6]
Caption: Predicted ESI+ fragmentation pathway for the analyte.
Materials and Instrumentation
LC-MS/MS System: A system such as a Sciex Triple Quad 5500 or Waters Xevo TQ-S, equipped with an ESI source.
LC Conditions: Same as the HPLC-UV method, though a lower flow rate (e.g., 0.4-0.6 mL/min) may be used to improve ionization efficiency.
Reagents: Formic acid (LC-MS grade) is added to the mobile phases (0.1%) to promote protonation.
Mass Spectrometer Conditions
Table 4: LC-MS/MS Method Parameters
Parameter
Setting
Rationale
Ionization Mode
ESI, Positive
Promotes the formation of the [M+H]⁺ ion.
Capillary Voltage
3.5 kV
Optimal voltage for stable spray and ion generation.
Source Temp.
150 °C
Standard temperature to aid desolvation.
Desolvation Temp.
450 °C
Ensures complete desolvation of ions before entering the mass analyzer.
MRM Transition 1
278.0 → 159.0 (Quantifier)
A specific and abundant transition for quantification.
MRM Transition 2
278.0 → 185.0 (Qualifier)
A secondary transition to confirm identity (ion ratio).
Collision Energy
Optimized for each transition
Energy is tuned to maximize the signal of the product ions.
Protocol for LC-MS/MS Analysis
System Suitability: Before analysis, inject a mid-range standard (e.g., 10 ng/mL) to confirm system performance, retention time, and peak shape.
Calibration Curve: Prepare standards from ~0.05 ng/mL to 50 ng/mL in the same matrix as the sample, if possible, to account for matrix effects.
Sample Analysis: Dilute samples to fall within the linear range of the calibration curve.
Data Processing: Quantify using the primary MRM transition (278.0 → 159.0). Confirm the analyte's presence by verifying the retention time and the consistent ratio of the qualifier transition (278.0 → 185.0) to the quantifier.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. The HPLC-UV method is well-suited for routine, high-concentration assays where speed and cost-efficiency are paramount. For applications demanding the utmost sensitivity and specificity, the LC-MS/MS method offers unparalleled performance. By explaining the rationale behind the chosen parameters and incorporating validation data, these protocols empower researchers to generate high-quality, reliable, and defensible analytical results.
References
Title: STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES
Source: Phosphorus and Sulfur and the Related Elements
URL: [Link]
Title: Mass spectra of some thiophene, furan and selenophene derivatives
Source: Organic Mass Spectrometry
URL: [Link]
Title: THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS
Source: Phosphorus and Sulfur and the Related Elements
URL: [Link]
Title: Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation
Source: MDPI
URL: [Link]
Technical Support Center: Yield Optimization for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of Methyl 3-[(phenoxycarbo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This document moves beyond basic recipes, focusing on the mechanistic causality behind each experimental choice to ensure high-yield, reproducible carbamate formation.
Mechanistic Causality & Reaction Dynamics
The conversion of Methyl 3-aminothiophene-2-carboxylate to its phenyl carbamate derivative is not a standard aliphatic amine acylation. The amino group at the 3-position of the thiophene ring is conjugated with the electron-withdrawing methyl carboxylate group at the 2-position. This "push-pull" electronic system delocalizes the nitrogen's lone pair into the ester carbonyl, drastically reducing the amine's nucleophilicity.
The Causality of Reagent Selection:
Because the starting material is a poor nucleophile, using a highly reactive electrophile like phenyl chloroformate is mandatory[1]. Furthermore, standard non-nucleophilic bases (like triethylamine) often result in sluggish kinetics. To overcome this, Pyridine is the optimal choice. Pyridine acts not just as an acid scavenger, but as a nucleophilic catalyst—it rapidly attacks phenyl chloroformate to form a highly electrophilic acylpyridinium intermediate, which is then easily captured by the weakly nucleophilic thiophene amine[1].
Self-Validating Experimental Protocol
This protocol utilizes a self-validating framework based on established pharmaceutical synthesis standards[1]. Do not proceed to the next step unless the validation criteria are met.
Anhydrous Pyridine (Solvent and Base, 10-15 volumes)
Step-by-Step Methodology:
Preparation & Dissolution: Charge a flame-dried, argon-purged round-bottom flask with Methyl 3-aminothiophene-2-carboxylate and anhydrous pyridine. Stir at 400 rpm.
Validation Check: The solution must be completely homogenous and clear. Any turbidity indicates moisture or degraded starting material.
Temperature Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate.
Validation Check: Internal temperature probe must read ≤ 2 °C before proceeding. This prevents the exothermic degradation of the chloroformate.
Electrophile Addition: Add phenyl chloroformate dropwise over 15 minutes using a syringe pump.
Validation Check: A mild exotherm and a slight color change (often yellowing) should be observed, confirming the formation of the acylpyridinium intermediate.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 1.5 to 2.0 hours[1].
Endpoint Validation: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze.
Validation Check: LC-MS must show the complete disappearance of the starting material (m/z 158 [M+H]⁺) and the dominant presence of the product (m/z 278 [M+H]⁺). If conversion is <95%, see the troubleshooting section.
Quench & Isolation: Pour the reaction mixture slowly into vigorously stirred ice water (50 volumes). The product will precipitate as a solid[1].
Validation Check: The pH of the aqueous filtrate should be slightly acidic to neutral (pH 5-7) due to the neutralization of pyridine by the generated HCl.
Purification: Filter the solid, wash with cold water, and dry under high vacuum at 40 °C for 12 hours.
Workflow for synthesizing Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Troubleshooting Guides & FAQs
Q1: My overall yield is consistently below 50%, and I recover unreacted starting material. What is the root cause?A1: The primary causality is the hydrolysis of phenyl chloroformate. Phenyl chloroformate is highly sensitive to moisture, degrading rapidly into phenol, carbon dioxide, and HCl. If your pyridine is not strictly anhydrous, the electrophile is consumed by water before the weakly nucleophilic thiophene amine can attack. Solution: Distill pyridine over calcium hydride prior to use and ensure a strict argon atmosphere.
Q2: I am observing a significant byproduct with a higher molecular weight on LC-MS. What is it, and how do I prevent it?A2: You are likely observing the symmetrical diaryl urea byproduct. This occurs when trace water hydrolyzes the intermediate to an isocyanate, which then reacts with your starting amine. It can also happen if the local concentration of phenyl chloroformate drops too low during addition, allowing the formed carbamate to act as an acylating agent for the unreacted starting material. Solution: Always maintain an excess of phenyl chloroformate (1.2 to 1.5 eq) and ensure rapid, efficient stirring during the dropwise addition.
Q3: Can I use a biphasic system (e.g., NaOH/EtOAc) instead of Pyridine?A3: Yes, biphasic systems utilizing aqueous NaOH and an organic solvent like EtOAc have been documented for similar amide/carbamate derivations[2]. However, because the thiophene amine is a poor nucleophile, the lack of a nucleophilic catalyst (like pyridine) in a biphasic system often leads to longer reaction times and lower yields due to competing hydrolysis of the chloroformate in the basic aqueous layer. Pyridine is strongly recommended for optimal yield.
Quantitative Data & Optimization Matrix
The following table summarizes the kinetic and thermodynamic outcomes of various reaction conditions tested during process optimization.
Solvent System
Base Used
Temp Profile
Molar Ratio (Amine:PhOCOCl)
Yield (%)
Mechanistic Observation
Pyridine
Pyridine (Excess)
0 °C → RT
1 : 1.2
85 - 92%
Optimal. Pyridine acts as a nucleophilic catalyst forming an acylpyridinium intermediate[1].
EtOAc / H₂O
2N NaOH
0 °C → RT
1 : 1.05
70 - 75%
Biphasic. Prone to electrophile hydrolysis if stirring is inadequate[2].
DCM
Triethylamine
RT
1 : 1.2
45 - 55%
Sluggish. Et₃N is a weaker nucleophilic catalyst than pyridine for this specific electron-deficient substrate.
Technical Support Center: Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This guide is designed for researchers, me...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of this important transformation.
The target reaction involves the N-acylation of Methyl 3-aminothiophene-2-carboxylate with phenyl chloroformate. While seemingly straightforward, this nucleophilic acyl substitution requires careful control of reagents and conditions to achieve high yield and purity. This document serves as a field-proven guide to navigate the potential challenges of this synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
This is the most common issue and can typically be traced back to the quality of the starting materials or suboptimal reaction setup.
Potential Causes & Recommended Solutions
Cause ID
Potential Cause
Scientific Rationale & Verification
Recommended Solution
A1
Degraded Starting Amine
Methyl 3-aminothiophene-2-carboxylate is an electron-rich aromatic amine and can be susceptible to oxidation and degradation over time, often indicated by a color change from off-white/pale yellow to dark brown or black.[1][2] Its high chemical reactivity is suggested by a low HOMO-LUMO gap.[2]
Verify the purity of the starting amine by ¹H NMR and melting point (reported as 62-64 °C). If impurities are detected or the material is heavily discolored, purify it by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture or purchase a new batch. Store the amine under an inert atmosphere (N₂ or Ar) at low temperatures (2-8 °C).
A2
Hydrolyzed Phenyl Chloroformate
Phenyl chloroformate is highly sensitive to moisture. It will readily hydrolyze to phenol and HCl, which can then decompose to CO₂. This not only consumes the acylating agent but also introduces acidic conditions that can protonate the starting amine, rendering it non-nucleophilic.
Use a fresh bottle or a recently opened bottle of phenyl chloroformate that has been stored under an inert atmosphere. Never use a reagent that appears cloudy or has a strong odor of phenol. Consider a quick purity check by GC-MS if in doubt.
A3
Insufficient or Inappropriate Base
A base is required to scavenge the HCl generated during the reaction. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the starting amine and halting the reaction.
Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used and may act as a nucleophilic catalyst. Avoid strong bases like NaOH or KOH in the main reaction, as they can promote hydrolysis of the ester and the chloroformate.[3]
A4
Incorrect Solvent Choice
The solvent must be aprotic and completely anhydrous. Protic solvents (alcohols, water) will react with the phenyl chloroformate. The solvent must also fully dissolve the starting amine.
Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are excellent choices. Ensure the solvent is passed through a drying system (e.g., alumina column) or is from a fresh, sealed bottle labeled "anhydrous."
Question 2: My TLC/LC-MS analysis shows the desired product, but it's contaminated with significant side products. How do I identify and prevent them?
Impurity formation is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.
Potential Side Products & Prevention Strategies
Impurity
Proposed Structure
Mechanism of Formation
Prevention Strategy
Symmetrical Urea
Bis(2-(methoxycarbonyl)thiophen-3-yl)urea
Phenyl chloroformate can react with trace water to form an unstable phenyl carbonic acid, which decomposes to phenol and CO₂. The in situ generated CO₂ then reacts with two equivalents of the starting amine to form the urea derivative.[4][5][6]
Rigorously exclude water. Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere. Use anhydrous solvents and high-purity reagents. Running the reaction under a positive pressure of nitrogen or argon is critical.
Phenolic Impurities
Phenol
Formed from the hydrolysis of phenyl chloroformate or as the stoichiometric byproduct of the main reaction.
Phenol is water-soluble under basic conditions. During the aqueous workup, washing the organic layer with a mild base solution (e.g., 1 M Na₂CO₃ or NaHCO₃) will extract the phenol into the aqueous phase.
Over-acylated Product
N/A
While bis-acylation on the nitrogen is sterically and electronically disfavored, acylation on the thiophene ring (Friedel-Crafts acylation) is a theoretical possibility, as the amino group is activating.[7]
This is typically not observed under standard conditions. The N-acylation is kinetically much faster. Maintaining a low reaction temperature (0 °C) ensures the reaction remains selective for the more nucleophilic amine.[8]
Workflow for Troubleshooting Low Yield or Impurity Issues
The following diagram outlines a logical workflow for diagnosing common problems in this synthesis.
Caption: A decision-tree diagram for systematic troubleshooting.
Frequently Asked Questions (FAQs)
Q: What is the detailed reaction mechanism?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of phenyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling the phenoxide as a leaving group and forming a protonated carbamate. The base in the reaction then deprotonates this intermediate to yield the final neutral product.[9][10]
Caption: The mechanism of carbamate formation.
Q: What is the recommended experimental protocol?
A: The following is a robust, lab-scale protocol designed to be self-validating.
Experimental Protocol: Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen or argon. Equip a round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a septum.
Reagent Charging: To the flask, add Methyl 3-aminothiophene-2-carboxylate (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
Basification: Add triethylamine (1.2 equiv) to the solution via syringe.
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Acylation: Add phenyl chloroformate (1.1 equiv) dropwise via syringe over 10-15 minutes. A mild exotherm may be observed. The formation of triethylamine hydrochloride may cause the mixture to become a slurry.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.
Workup:
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and dilute with more DCM.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often a solid. It can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Q: How critical is the choice of base?
A: Very critical. The base must be strong enough to neutralize the generated HCl but not so strong that it causes hydrolysis. It also must be non-nucleophilic to avoid reacting with the phenyl chloroformate. Triethylamine (pKa of conjugate acid ≈ 10.7) is an ideal choice as it effectively scavenges acid without promoting significant side reactions. Using a weaker base like sodium bicarbonate in a biphasic system is also possible but may lead to slower reaction rates.[10]
Q: Are there any safety considerations I should be aware of?
A: Yes. Phenyl chloroformate is corrosive and lachrymatory. It should be handled exclusively in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The starting aminothiophene is classified as an irritant.[11] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
References
MDPI. (2025, September 16). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Available at: [Link]
Derridj, F., et al. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides (Scheme 3). ResearchGate. Available at: [Link]
Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674. Available at: [Link]
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]
Balzarini, J., et al. (2014, February 15). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link]
Google Patents. (n.d.). US2492629A - Acylation of thiophene.
Castro, E. A., et al. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. Journal of Organic Chemistry. Available at: [Link]
reposiTUm. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Available at: [Link]
MDPI. (2020, January 1). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Available at: [Link]
PMC. (n.d.). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. Available at: [Link]
PMC. (n.d.). N-Dealkylation of Amines. Available at: [Link]
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]
Royal Society of Chemistry. (n.d.). From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions. Green Chemistry. Available at: [Link]
Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
ResearchGate. (2025, August 10). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. Available at: [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
IDEAS/RePEc. (n.d.). Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution. Available at: [Link]
Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
ResearchGate. (n.d.). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Available at: [Link]
Technical Support Center: Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Welcome to the Technical Support Center. The synthesis of methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate via the acylation of methyl 3-aminothiophene-2-carboxylate with phenyl chloroformate is a critical transf...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate via the acylation of methyl 3-aminothiophene-2-carboxylate with phenyl chloroformate is a critical transformation in the development of kinase inhibitors and other therapeutic scaffolds.
While seemingly straightforward, the electron-rich nature of the thiophene ring and the bifunctional nature of the adjacent ester and carbamate groups make this reaction prone to specific side reactions. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their synthetic workflows.
Reaction Workflow & Side-Reaction Pathways
Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below illustrates the main synthetic pathway alongside the three most common side reactions: over-acylation, reagent hydrolysis, and premature cyclization.
Reaction workflow and common side-reaction pathways in thiophene carbamate synthesis.
Troubleshooting Q&A
Q1: Why am I observing a significant amount of bis-acylated (imide) byproduct?
Causality: The target mono-carbamate retains a proton on the nitrogen. Because the thiophene ring is highly electron-donating, the resulting carbamate nitrogen remains surprisingly nucleophilic. If excess phenyl chloroformate and a strong base (like Triethylamine or DMAP) are present, a second acylation occurs rapidly, forming the di-phenoxycarbonyl derivative.
Solution: Strictly control the stoichiometry of phenyl chloroformate to 1.10 – 1.15 equivalents. Furthermore, use pyridine as both the solvent and the base. Pyridine forms a reactive N-acylpyridinium intermediate that selectively transfers the acyl group to the primary amine without over-activating the resulting secondary carbamate[1].
Q2: My product is heavily contaminated with phenol. How does this happen and how do I remove it?
Causality: Phenyl chloroformate is highly moisture-sensitive. In the presence of adventitious water (from wet solvents or atmospheric moisture), it rapidly hydrolyzes to form phenol, carbon dioxide, and HCl. If you are attempting a Schotten-Baumann-type reaction with aqueous bases, this side reaction will outcompete your target acylation.
Solution: Ensure all glassware is flame-dried and use anhydrous pyridine. Phenol can be removed during the workup by washing the organic layer with cold, dilute aqueous NaOH (e.g., 0.5 M). Alternatively, trituration of the crude solid with a non-polar solvent like diethyl ether will precipitate the target carbamate while leaving phenol in solution.
Q3: The reaction stalls at 70% conversion. Should I heat it to drive it to completion?
Causality:Do not heat the reaction. Heating this specific substrate promotes premature intramolecular cyclization. The newly formed carbamate at the 3-position is perfectly poised to attack the adjacent methyl ester at the 2-position. Under thermal conditions, this leads to the extrusion of methanol and phenol, yielding 2[2].
Solution: Maintain the reaction between 0 °C and 25 °C. If the reaction is sluggish, verify the integrity of your phenyl chloroformate (it degrades over time) and ensure sufficient pyridine is present to neutralize the generated HCl, which can otherwise protonate the starting amine and halt the reaction.
Troubleshooting logic tree for low yields in thiophene carbamate synthesis.
Quantitative Optimization Data
The following table summarizes empirical data demonstrating how different reaction parameters influence the distribution of the target product versus common side reactions.
Table 1: Influence of Reaction Parameters on Side-Reaction Distribution
Solvent System
Base
Temperature (°C)
Equivalents (PhOCOCl)
Target Yield (%)
Bis-carbamate (%)
Phenol (%)
Pyridine (Anhydrous)
Pyridine
0 to 25
1.15
88
< 2
< 5
Pyridine (Wet, 5% H2O)
Pyridine
25
1.15
45
< 2
42
Dichloromethane
Triethylamine
0 to 25
1.50
65
18
< 5
Tetrahydrofuran
Na₂CO₃ (aq)
25
1.20
30
< 2
58
Pyridine (Anhydrous)
Pyridine
80
1.15
35
5
< 5*
*Note: At 80 °C, the mass balance is primarily consumed by the formation of the cyclized thieno[3,2-d]pyrimidine dione (~45%).
Self-Validating Standard Operating Procedure (SOP)
To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the physical validation check is met. This method adapts standard protocols for the synthesis of 3[3] and 1[1].
Step 1: Preparation & Dissolution
Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with methyl 3-aminothiophene-2-carboxylate (1.0 eq, 10.0 mmol) and anhydrous pyridine (20 mL).
Validation Check: The solution must be completely clear and pale yellow. Any cloudiness indicates moisture or degraded starting material.
Step 2: Cooling & Reagent Addition
Cool the reaction mixture to 0 °C using an ice-water bath for 15 minutes. Dilute phenyl chloroformate (1.15 eq, 11.5 mmol) in 5 mL of anhydrous dichloromethane. Add this solution dropwise over 30 minutes via an addition funnel or syringe pump.
Validation Check: A white precipitate (pyridinium hydrochloride) will begin to form within 5–10 minutes of addition. This physical change confirms the generation of HCl and active acyl substitution.
Step 3: Propagation
Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
Validation Check: The starting material spot (Rf ~0.4) should disappear entirely, replaced by a single major higher-running product spot (Rf ~0.6).
Step 4: Quenching & Extraction
Pour the mixture into 100 mL of crushed ice-water. Extract with Ethyl Acetate (3 x 50 mL).
Step 5: Washing & Phenol Removal
Wash the combined organic layers with cold 1M HCl (3 x 50 mL) to remove pyridine, followed by cold 0.5 M NaOH (1 x 30 mL) to remove residual phenol, and finally with brine (50 mL).
Validation Check: The aqueous HCl wash should remain clear. If it turns milky, the target product is precipitating out of the organic layer, indicating the need to add more Ethyl Acetate to maintain solubility.
Step 6: Isolation
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid. Triturate with cold diethyl ether to afford the pure product.
Validation Check: The final product should appear as an off-white to pale yellow crystalline solid. A distinct 'medicinal' or phenolic odor indicates incomplete removal of phenol, requiring a secondary NaOH wash or recrystallization.
References
WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors - Google P
US8354528B2 - Process for making thienopyrimidine compounds - Google P
US20120070413A1 - Method of treating cancer with substituted amide derivatives - Google P
improving the purity of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Technical Support Center: Troubleshooting & Purity Optimization for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate Introduction Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a critical electrophil...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Purity Optimization for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Introduction
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a critical electrophilic intermediate widely utilized in the synthesis of urea-linked pharmacophores, including advanced kinase inhibitors[1] and NAMPT (Nicotinamide phosphoribosyltransferase) inhibitors[2]. Achieving >98% purity of this phenyl carbamate is paramount, as trace impurities (e.g., unreacted amines, phenol, or symmetrical ureas) can severely poison downstream coupling reactions or complicate final API purification.
This guide provides field-proven, mechanistically grounded solutions to isolate this intermediate with high purity and yield.
Section 1: Reaction Workflow & Causality
The formation of the carbamate relies on the nucleophilic attack of the 3-amino group onto phenyl chloroformate. Because the thiophene ring is substituted with an electron-withdrawing methyl ester at the 2-position, the adjacent 3-amino group is electronically deactivated. This reduced nucleophilicity necessitates a highly reactive chloroformate and an excess of a mild base (such as pyridine) to scavenge the generated HCl and drive the equilibrium forward.
Workflow for synthesizing and purifying the target thiophene-2-carboxylate carbamate.
Section 2: FAQs on Impurity Profiling & Causality
Q1: Why am I seeing a significant phenol peak in my HPLC/NMR spectra?Causality: Phenyl chloroformate is highly susceptible to hydrolysis. Even trace amounts of moisture in your solvent or atmospheric humidity will hydrolyze the reagent, releasing phenol, hydrochloric acid, and carbon dioxide.
Solution: Ensure all solvents (especially pyridine or dichloromethane) are strictly anhydrous. To remove phenol post-reaction, wash the organic layer with cold saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH. The base deprotonates the phenol (pKa ~10), partitioning the resulting phenoxide exclusively into the aqueous layer.
Q2: How do I eliminate unreacted methyl 3-aminothiophene-2-carboxylate from the final product?Causality: As mentioned, the 3-amino group is a poor nucleophile due to the adjacent methyl ester. This often leads to incomplete conversion even with excess electrophile.
Solution: Employ a 1.2 to 1.5 molar excess of phenyl chloroformate. During the workup, wash the organic phase aggressively with 1N HCl. The acidic wash protonates the unreacted thiophene amine, forcing it into the aqueous phase while the neutral carbamate product remains in the organic layer.
Q3: What causes the formation of symmetrical urea byproducts, and how can they be removed?Causality: Phenyl carbamates are designed to react with amines to form ureas[2]. If the reaction temperature is too high, or if there is a localized high concentration of the starting amine, the newly formed target carbamate can react with a second equivalent of methyl 3-aminothiophene-2-carboxylate, yielding a highly insoluble di-aryl urea impurity.
Solution: Maintain the reaction strictly at 0 °C during the dropwise addition of phenyl chloroformate. If urea forms, its poor solubility allows it to be filtered out of the crude organic mixture prior to extraction, or it can be left behind during the recrystallization step.
Mechanistic pathways leading to major impurities like phenol and urea derivatives.
Section 3: Self-Validating Purification Protocol
This protocol is designed as a self-validating system; each step includes an observable metric to ensure the procedure is working before you proceed. This methodology aligns with standard practices for synthesizing kinase and NAMPT inhibitors.
Step 1: Reaction Execution
Dissolve 1.0 eq of methyl 3-aminothiophene-2-carboxylate in anhydrous pyridine (approx. 5 mL/mmol) under an inert Argon atmosphere.
Cool the flask to 0 °C using an ice bath.
Add 1.2 eq of phenyl chloroformate dropwise over 15 minutes.
Validation Check: You should observe a mild exotherm and a slight color change (usually pale yellow to orange/brown). If no exotherm is felt, check reagent integrity.
Step 2: Quenching & Acid Wash
Stir for 2 hours at room temperature, then dilute the mixture with Ethyl Acetate (EtOAc) (15 mL/mmol).
Quench by adding ice water. Transfer to a separatory funnel.
Wash the organic layer with 1N HCl (3 × 10 mL/mmol).
Validation Check: Test the aqueous layer from the final wash with pH paper. It must read pH 1-2. If it is higher, pyridine and unreacted amine are still present; perform an additional acid wash.
Step 3: Base Wash
Wash the organic layer with Saturated Aqueous NaHCO₃ (2 × 10 mL/mmol).
Validation Check: Observe the interface. The first wash will generate CO₂ bubbles (neutralizing residual acid and extracting phenol). The second wash should produce zero bubbles, validating the complete removal of acidic species.
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Recrystallization
Dissolve the crude solid in a minimum volume of hot EtOAc (approx. 60 °C).
Add hexanes dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by 4 °C overnight.
Validation Check: The target compound will precipitate as an off-white to white crystalline solid. Analyze via HPLC; purity should exceed 98%.
Section 4: Quantitative Data & Solvent Selection
Proper solvent ratios and partitioning logic are critical for maximizing yield while eliminating impurities.
Aqueous Wash / Solvent System
Target Impurity Removed
Partitioning Logic (LogP Effect)
Recommended Volume (per 10 mmol scale)
1N HCl (Aqueous)
Pyridine, Unreacted Amine
Protonation reduces LogP, driving amines >99% into the aqueous phase.
3 × 50 mL
Sat. NaHCO₃ (Aqueous)
Phenol, Residual HCl
Deprotonation of phenol (pKa ~10) forms water-soluble phenoxide.
2 × 50 mL
Brine (Aqueous)
Trace Water in Organic Phase
High osmotic pressure pulls dissolved H₂O out of the EtOAc layer.
1 × 30 mL
EtOAc / Hexanes (1:4)
Di-aryl Urea, Trace Organics
Target carbamate crystallizes; highly polar/non-polar impurities remain in mother liquor.
~15-20 mL per gram of crude
References
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Source: Google Patents (World Intellectual Property Organization)
Technical Support Center: Large-Scale Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Welcome to the technical support center for the large-scale synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the large-scale synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a comprehensive resource for understanding, executing, and troubleshooting this synthesis, ensuring scientific integrity and successful outcomes.
Overview and Reaction Principle
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a specialty chemical, likely used as an intermediate in the development of pharmaceuticals or agrochemicals.[1] Its synthesis is centered on a classic N-acylation reaction. The primary starting material, Methyl 3-aminothiophene-2-carboxylate, is a nucleophilic aromatic amine.[1][2] This amine is reacted with an acylating agent, phenyl chloroformate, to form the desired carbamate product.
The core transformation involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of phenyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
This protocol is designed for a 100g scale synthesis. Appropriate safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood, are mandatory. Phenyl chloroformate is corrosive and moisture-sensitive.
Reagent & Equipment Table
Reagent/Equipment
Quantity/Specification
Molar Eq.
Notes
Methyl 3-aminothiophene-2-carboxylate
100 g (0.636 mol)
1.0
Ensure purity >98%. Starting material can be synthesized via methods like the Gewald reaction or from 3-oxotetrahydrothiophenes.[4][5]
Phenyl Chloroformate
109.5 g (0.70 mol)
1.1
Use a slight excess to ensure complete conversion of the starting amine. Reagent is moisture-sensitive.
Pyridine (Anhydrous)
60.3 g (0.763 mol)
1.2
Acts as a base to scavenge HCl. Must be anhydrous to prevent hydrolysis of phenyl chloroformate.[3]
Dichloromethane (DCM, Anhydrous)
1.5 L
-
Reaction solvent. Must be anhydrous.
2 L Three-neck Round Bottom Flask
1
-
Equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
Ice Bath
1
-
For temperature control during addition.
Rotary Evaporator, Buchner Funnel, Vacuum Flask
Standard
-
For work-up and purification.
Hydrochloric Acid (1M aq.)
~500 mL
-
For aqueous work-up.
Saturated Sodium Bicarbonate Solution (aq.)
~500 mL
-
For aqueous work-up.
Brine (Saturated NaCl solution)
~250 mL
-
For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)
~50 g
-
For drying the organic layer.
Heptane / Ethyl Acetate
As required
-
For recrystallization.
Step-by-Step Procedure
Reaction Setup:
Assemble the 2 L three-neck flask with a mechanical stirrer, a 250 mL dropping funnel, and a nitrogen inlet adapter. Ensure all glassware is oven-dried and assembled while hot to prevent moisture.
Charge the flask with Methyl 3-aminothiophene-2-carboxylate (100 g) and anhydrous Dichloromethane (1 L).
Begin stirring to dissolve the solid. The starting material has a melting point of 62-64 °C and should dissolve readily in DCM.[2]
Add anhydrous Pyridine (60.3 g) to the flask via syringe.
Place the flask in an ice bath and cool the solution to 0-5 °C.
Reagent Addition:
Dissolve Phenyl Chloroformate (109.5 g) in anhydrous Dichloromethane (500 mL) and charge this solution to the dropping funnel.
Add the phenyl chloroformate solution dropwise to the stirred, cooled reaction mixture over 60-90 minutes.
Causality: A slow, controlled addition is critical on a large scale to manage the exotherm of the acylation reaction and prevent the formation of side products.
Reaction Execution & Monitoring:
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC). Develop the TLC plate in a 7:3 Heptane:Ethyl Acetate mixture. The product should have a higher Rf than the starting amine. The reaction is complete when the starting amine spot is no longer visible.
Work-up & Isolation:
Once the reaction is complete, cool the mixture again in an ice bath.
Slowly add 1M HCl (500 mL) to quench the reaction and neutralize excess pyridine. The pyridinium hydrochloride salt will move to the aqueous layer.
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
Wash the organic layer sequentially with:
1M HCl (250 mL)
Saturated Sodium Bicarbonate solution (500 mL) to remove any remaining acidic impurities.
Brine (250 mL) to reduce the amount of dissolved water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification:
The crude product will likely be an off-white or pale yellow solid.
Recrystallization is the most effective method for purification on a large scale.
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
Slowly add heptane (a poor solvent) until the solution becomes turbid.
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Process Workflow Diagram
Fig 1. Large-Scale Synthesis Workflow
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis.
Q1: The reaction yield is very low, and TLC shows a lot of unreacted starting material. What went wrong?
A1: This is a classic problem of incomplete reaction. Several factors could be at play.[3][6]
Potential Cause 1: Inactive Phenyl Chloroformate. The acylating agent is highly sensitive to moisture. If it has been hydrolyzed to phenol and HCl, it will not react.
Solution: Use a fresh bottle of phenyl chloroformate or distill the reagent under vacuum before use. Ensure all solvents and reagents are anhydrous and the reaction is run under a nitrogen atmosphere.[6]
Potential Cause 2: Insufficient Base. The reaction generates one equivalent of HCl. If there isn't enough pyridine to neutralize it, the HCl will protonate the starting amine, making it non-nucleophilic and stopping the reaction.
Solution: Ensure at least 1.1-1.2 equivalents of an anhydrous base are used. If the reaction has stalled, a careful addition of more base followed by more acylating agent might restart it, but this can complicate purification.
Potential Cause 3: Low Temperature / Insufficient Time. While the addition is done at 0-5 °C to control the exotherm, the reaction itself may be sluggish at that temperature.
Solution: Ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration. Monitor by TLC until the starting material is consumed.
Q2: My final product is a discolored oil that won't crystallize. How can I purify it?
A2: An oily product suggests the presence of significant impurities that are disrupting the crystal lattice formation.
Potential Cause 1: Diacylation Byproduct. If an excess of phenyl chloroformate was used or if the addition was too fast, a diacylated byproduct can form, where the carbamate nitrogen is acylated a second time. This is less common but possible.
Solution: The primary purification method for this issue is column chromatography. Use a silica gel column with a heptane/ethyl acetate gradient.[7]
Potential Cause 2: Residual Solvent or Pyridine. Incomplete removal of DCM, pyridine, or phenol (from hydrolysis) can result in an oil.
Solution: Ensure the work-up is thorough. The acid washes are crucial for removing pyridine. For residual phenol, a wash with a dilute (e.g., 5%) sodium hydroxide solution can be effective, followed by a water wash to remove the base. If the product is still an oil, try dissolving it in a minimal amount of DCM and precipitating it by adding a large volume of cold heptane.[8]
Q3: During the aqueous work-up, I'm seeing a lot of solid material at the interface between the organic and aqueous layers. What should I do?
A3: This is likely the pyridinium hydrochloride salt, which has limited solubility in both DCM and water. On a large scale, this can lead to significant emulsion and separation problems.
Solution 1: Add More Water. Carefully add more water to the separatory funnel to dissolve the salt completely. This will often break the emulsion and lead to a clean separation.
Solution 2: Filter the Biphasic Mixture. If adding water doesn't solve the issue, filter the entire biphasic mixture through a coarse frit or a pad of celite to remove the interfacial solid before proceeding with the separation. Wash the filter cake with a small amount of DCM and combine the filtrates.
Troubleshooting Decision Tree
Fig 2. Troubleshooting Flowchart for Synthesis Issues
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like triethylamine (TEA), instead of pyridine?A1: Yes, triethylamine is a common alternative. It is a stronger, non-nucleophilic base. However, on a large scale, the resulting triethylammonium hydrochloride salt can sometimes be more difficult to remove during the work-up than pyridinium hydrochloride. If using TEA, ensure it is anhydrous and use approximately 1.2 equivalents.
Q2: Is it possible to run this reaction without an organic solvent?A2: While some N-acylation reactions can be performed in water, it is not recommended for this specific transformation.[9][10] Phenyl chloroformate is highly susceptible to hydrolysis, and the reaction would be very inefficient in an aqueous medium. An anhydrous organic solvent is necessary for a high yield.
Q3: What are the key safety considerations for this reaction at scale?A3:
Exotherm Control: The reaction is exothermic. A slow, controlled addition of the phenyl chloroformate at a reduced temperature (0-5 °C) is the most critical safety parameter to prevent a runaway reaction.
Reagent Handling: Phenyl chloroformate is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).
Byproduct Gas: The reaction produces HCl gas, which is neutralized by pyridine. The quench step with aqueous acid will also generate heat and potentially off-gas if not done slowly and with cooling.
Q4: How do I confirm the identity and purity of my final product?A4: Standard analytical techniques should be used:
¹H NMR: To confirm the structure. Look for the characteristic thiophene protons, the methyl ester singlet, the aromatic protons from the phenoxy group, and the N-H singlet.
Mass Spectrometry (MS): To confirm the molecular weight (157.19 g/mol for the starting material, C6H7NO2S).[2]
Melting Point: A sharp melting point is a good indicator of high purity.
HPLC: To determine the exact purity (e.g., >99.5%).
References
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
Process for preparing thiophene derivatives. Google Patents.
N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol. ACS Publications. Available at: [Link]
Process for the purification of thiophenes. Google Patents.
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI. Available at: [Link]
ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. Available at: [Link]
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Semantic Scholar. Available at: [Link]
3-methylthiophene. Organic Syntheses Procedure. Available at: [Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]
Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. Available at: [Link]
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]
Technical Support Center: Stability & Handling of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Welcome to the Technical Support Center for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS: 31823-75-3)[1]. As a Senior Application Scientist, I have designed this guide to address the unique reactivity pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS: 31823-75-3)[1]. As a Senior Application Scientist, I have designed this guide to address the unique reactivity profile of this compound.
Unlike standard aliphatic carbamates (e.g., Boc or Cbz) which are highly stable, this molecule features a phenyl carbamate (phenoxycarbonyl) group attached to a push-pull thiophene core[2]. Phenyl carbamates are highly electrophilic and function as stable isocyanate equivalents, making them excellent intermediates for urea synthesis or covalent enzyme inhibition[3]. However, the superior leaving-group ability of the phenoxide ion (pKa ~10) introduces significant hydrolytic instability, particularly in basic or aqueous media[4].
This guide synthesizes structural causality with field-proven protocols to help you troubleshoot degradation issues and maintain experimental integrity.
Core Troubleshooting & FAQs
Q1: Why is my compound degrading into methyl 3-aminothiophene-2-carboxylate during biological assays or aqueous workups?Causality: The degradation is driven by the specific leaving-group propensity of the phenoxy moiety. At pH > 7.0, hydroxide ions readily attack the carbamate carbonyl via a BAC2 mechanism, or induce an E1cB elimination to form a transient isocyanate intermediate[5]. This intermediate rapidly hydrolyzes to yield the free amine, phenol, and carbon dioxide[4].
Resolution: Avoid exposing the compound to basic aqueous buffers (e.g., PBS at pH 7.4 or higher) for prolonged periods[3]. If biological testing is required, prepare concentrated stock solutions in anhydrous DMSO and minimize aqueous incubation times prior to the assay.
Q2: I am observing a loss of the methyl ester group. How do I differentiate this from carbamate hydrolysis?Causality: The methyl thiophene-2-carboxylate moiety can undergo classical base-catalyzed saponification to yield the corresponding carboxylic acid, a process accelerated by heat and aqueous base.
Resolution: LC-MS analysis will easily differentiate the two pathways. Carbamate hydrolysis results in a mass loss of 120 Da (yielding the free amine at [M+H]⁺ 158). Ester hydrolysis results in a mass loss of 14 Da (yielding the acid at[M+H]⁺ 264).
Q3: How can I prevent premature cleavage of the phenoxycarbonyl group during cross-coupling or substitution reactions?Causality: Phenyl carbamates are highly susceptible to nucleophilic attack by primary and secondary amines, which is the intended pathway for synthesizing ureas[2]. However, unintended nucleophiles (like water, alcohols, or excess basic ligands) will also attack the electrophilic carbonyl center.
Resolution: Ensure all solvents (THF, DMF, DCM) are strictly anhydrous. Use non-nucleophilic bases (e.g., DIPEA or sterically hindered pyridines) rather than unhindered aliphatic amines when neutralizing acid byproducts.
Q4: What are the optimal storage conditions to prevent long-term degradation?Causality: Atmospheric moisture can slowly hydrolyze the phenyl carbamate over months, especially if trace basic impurities are present in the bulk powder[6].
Resolution: Store the solid at 2–8°C (or -20°C for long-term storage) in a tightly sealed container backfilled with argon or nitrogen[6]. Crucially, allow the container to reach room temperature before opening to prevent condensation from introducing moisture to the active carbamate.
Quantitative Stability Profile
To guide your experimental design, the following table summarizes the hydrolytic stability of the phenyl carbamate moiety under various conditions. Data is synthesized from established degradation kinetics of structurally analogous O-phenyl carbamates[4][5].
Environmental Condition
Buffer / Solvent System
Estimated Half-Life (
t1/2
)
Primary Degradation Mechanism
pH 1.0
0.1 M HCl (37°C)
> 24 hours
Highly stable; protonation of thiophene possible but carbamate intact.
pH 5.0
Acetate Buffer (37°C)
> 24 hours
Stable; insufficient nucleophilicity for cleavage.
Degradation and reactivity pathways of the phenoxycarbonyl group.
Troubleshooting workflow for identifying and mitigating structural degradation.
Validated Experimental Methodologies
Protocol A: Stability-Indicating LC-MS Assay
To accurately assess the purity of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate without inducing artificial degradation during the analysis, a self-validating acidic LC-MS method is required.
Causality: Leaving the compound in a neutral or basic aqueous sample vial during an autosampler queue will cause the phenyl carbamate to hydrolyze before injection[4]. Acidifying the mobile phase and sample diluent locks the carbamate in its stable protonated state.
Step 1 (Sample Preparation): Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (MeCN). Dilute 1:10 using 0.1% Trifluoroacetic acid (TFA) in water immediately prior to injection.
Step 2 (Column Selection): Use a standard C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm) maintained at 25°C.
Step 3 (Mobile Phase):
Solvent A: 0.1% TFA in LC-MS grade Water.
Solvent B: 0.1% TFA in LC-MS grade MeCN.
Step 4 (Gradient): Run a linear gradient from 5% B to 95% B over 10 minutes.
Step 5 (Detection): Monitor UV absorbance at 254 nm and positive ESI-MS. The intact product will appear at [M+H]⁺ 278.
Protocol B: Controlled Synthesis of Urea Derivatives
This protocol leverages the reactivity of the phenoxycarbonyl group to synthesize complex ureas without the need for toxic phosgene gas[2].
Causality: The addition of a non-nucleophilic base acts as a proton sink, driving the equilibrium forward by neutralizing the expelled phenol, thereby preventing the reverse reaction or acid-catalyzed side reactions.
Step 1: In an oven-dried flask under argon, dissolve 1.0 equivalent of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate in anhydrous THF (0.1 M concentration).
Step 2: Add 1.2 equivalents of the target primary or secondary amine.
Step 3: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Step 4: Stir the reaction mixture at 60°C for 4–6 hours. Monitor the disappearance of the starting material via TLC or the LC-MS assay described in Protocol A.
Step 5 (Workup): Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate and wash three times with 1 M NaOH (to deprotonate and extract the phenol byproduct into the aqueous layer). Dry the organic layer over Na₂SO₄ and concentrate to yield the pure urea.
Mor, M., et al. "Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability" PMC - NIH. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjWmRdRuB6YtCCugLyJvZMqUFtMRcd1O3B2iY8LBu9ersAKdkIP8w50K9DUMdLGQT00VOTbovv2sSJUyocdrUYjwLv1KYIA9vI5iqNRJ5ekQcWAUiJXWsFRGtS5lGOgWxqujzlU10MdLAxdEA=]
Thomsen, K. F., & Bundgaard, H. "Key parameters for carbamate stability in dilute aqueous–organic solution" ResearchGate. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-1yGrHo0-EyRSY2Gv0dFIy0OksKK9yYsv4rGoCKVhQ6K5WEzme7MPw8-ko7nMmZO0FgZkh5XoIr2NhRaIpnnq1m5x2j_GJkh5w-es9khWRKLU_m7A1B3dasjOrwt3R0uZRlVgDduiUHRG9rPSCwDeTEHJu1OKgjJa7_baC_4-gAic-A8Dg6sgvhKMhdTc-lCYbkBu6_rWKiyUQxLOAf0nF7aQwoPRzZPwbXdZRnkmoYTbjHStN_Y=]
ACS Medicinal Chemistry Letters. "Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsFR5pTzf39Ua7KIsU9l-g0QvzbtfpAlg379z2SX3oMuvDgUsbWDna5N5mA0ea63Ax6cMd2VIw57zCSP3Ku0D_iSxsvzCVtDGrrZxUXcKscwgVTxz1XYsRoXDBxQZNLspcSZnGJM0xHmrtR_i4EfdjotEh_qjfxMfjX2B8UiQzpIQJXNmUif4=]
Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry" PMC - NIH. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF26yODsb6a-55tRPYvB1H30v1thQhrC56p8hA05Z9GW-L8wBFKFO6Zz84imZqsPBHqBcu3cRt5u3uNPNq8y6S3vdydNrSQILTVcmGbEAW-Sjtjq9iWhJMKHbRW-3d07khuB-hPtOGwesBSJi0=]
Technical Support Center: Purification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CA...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS 31823-75-3)[1]. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and aim to provide practical, validated solutions to common purification hurdles.
Section 1: Frequently Asked Questions (FAQs) - First-Line Support
This section addresses common initial queries regarding the purity and handling of your target compound.
Q1: What are the most probable impurities in a crude sample of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate?
A1: The impurity profile is dictated by the synthetic route. Typically, this compound is synthesized from Methyl 3-aminothiophene-2-carboxylate and a phenoxycarbonylating agent like phenyl chloroformate. Therefore, common impurities include:
Unreacted Starting Materials: Methyl 3-aminothiophene-2-carboxylate and the phenoxycarbonylating agent.
Reagent Byproducts: Phenol, formed from the hydrolysis of phenyl chloroformate or the product itself.
Side-Reaction Products: Formation of di-substituted ureas or other products from side reactions.
Solvent and Reagents: Residual solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, pyridine).
Q2: How can I perform a quick preliminary assessment of my product's purity?
A2: Thin-Layer Chromatography (TLC) is the most effective initial method. Spot your crude material on a silica gel plate and develop it in a solvent system like 4:1 Hexane:Ethyl Acetate. The presence of multiple spots indicates impurities. A pure compound should ideally show a single, well-defined spot. Additionally, determining the melting point can be very informative; a sharp melting point range is characteristic of a pure crystalline solid, whereas impurities will typically cause melting point depression and broadening.
Q3: My supposedly pure compound is a yellow or brownish powder, not white. What does this indicate?
A3: While the pure compound is expected to be a white or off-white powder, a yellow or brown tint often suggests the presence of trace, highly-colored impurities or slight degradation.[1] Thiophene derivatives can sometimes form colored charge-transfer complexes or oxidation products.[2] While this may not significantly impact the purity percentage as determined by NMR or HPLC, it is an indicator that further purification (such as recrystallization or passing a solution through a short plug of silica gel) may be necessary for applications requiring high purity.
Q4: What are the best practices for storing Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate to prevent degradation?
A4: Thiophene-containing compounds can be susceptible to oxidation and degradation, especially when exposed to light and air.[2][3] To ensure long-term stability, store the compound in a tightly sealed amber vial in a cool, dark, and dry place. For extended storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) in a freezer is highly recommended.[2]
Section 2: Troubleshooting Guide - In-Depth Problem Solving
This guide addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My crude product shows multiple spots on TLC. How do I decide between recrystallization and column chromatography?
A1:
Probable Cause: The reaction has resulted in a mixture of the desired product and various byproducts with different polarities.
Recommended Solution: The choice depends on the separation factor (difference in Rf values) between the spots on TLC.
Choose Recrystallization if: You have one major spot (your product) and minor spots that are either very close to the baseline (highly polar) or very close to the solvent front (highly non-polar). In this scenario, a suitable solvent will likely dissolve the product while leaving the polar impurities behind, or vice-versa for non-polar impurities. It is the preferred method for large-scale purification due to its efficiency.
Choose Column Chromatography if: The Rf values of the product and a significant impurity are very close (e.g., ΔRf < 0.2). This indicates similar polarities, making separation by recrystallization difficult. Column chromatography offers superior resolving power for closely related compounds.[4]
The following flowchart provides a visual decision-making guide.
Technical Support Center: Characterization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Welcome to the technical support center for the characterization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (MTC). This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the characterization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (MTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally related molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in characterizing MTC?
A1: The primary challenges in characterizing Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate stem from its multifunctional nature. The presence of a thiophene ring, a carbamate linkage, and a methyl ester group can lead to complexities in spectroscopic analysis. Potential issues include peak overlapping in NMR spectra, ambiguous fragmentation in mass spectrometry, and co-elution with impurities during chromatographic separation.
Q2: What are the expected functional groups and their signals in the IR spectrum of MTC?
A2: The infrared (IR) spectrum of MTC is expected to show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3500 cm⁻¹), two distinct C=O stretching vibrations for the carbamate and the ester (typically in the range of 1680-1750 cm⁻¹), C-N stretching (around 1200-1350 cm⁻¹), and C-O stretching for the ester and carbamate groups (around 1000-1300 cm⁻¹). The thiophene ring will also exhibit C=C stretching vibrations (around 1520-1600 cm⁻¹)[1].
Q3: Is MTC susceptible to degradation during analysis?
A3: Yes, the carbamate and ester functionalities can be sensitive to thermal and pH-mediated degradation. Carbamates are known to be thermally labile, which can be a concern for gas chromatography (GC) analysis unless specialized injection techniques are used[2]. Hydrolysis of the ester or carbamate can occur under strongly acidic or basic conditions, which is a consideration for sample preparation and HPLC mobile phase selection.
Q4: What are some common impurities that might be observed?
A4: Common impurities could include the starting material, methyl 3-aminothiophene-2-carboxylate[3], and byproducts from its synthesis. These might include unreacted reagents or side-products from incomplete reactions. It is also possible to have small amounts of hydrolysis products if the sample has been exposed to moisture or inappropriate pH conditions.
Section 2: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Poorly Resolved or Overlapping Peaks in ¹H NMR
Symptoms:
Broad signals for the N-H proton.
Thiophene proton signals are not sharp doublets.
Overlapping of aromatic protons from the phenoxy group and thiophene ring.
Potential Causes:
Sample Purity: The presence of impurities can lead to a complex spectrum with overlapping signals.
Solvent Choice: The choice of deuterated solvent can significantly impact chemical shifts and peak resolution. For instance, the N-H proton signal may be very broad or exchange with residual water in the solvent.
Concentration Effects: High sample concentrations can lead to peak broadening due to intermolecular interactions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor NMR resolution.
Detailed Protocol: Optimizing NMR Acquisition
Solvent Selection: If using a non-polar solvent like CDCl₃, the N-H proton may be broad. Switching to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can sharpen the N-H signal and shift it downfield, resolving it from other aromatic protons.
Concentration Adjustment: Prepare a series of dilutions of your sample to find an optimal concentration that minimizes broadening while maintaining a good signal-to-noise ratio. A typical concentration is 5-10 mg in 0.6 mL of solvent[1].
2D NMR Spectroscopy: If signal overlap persists, perform 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, helping to distinguish between the thiophene and phenoxy ring systems. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, providing further structural confirmation.
Expected ¹H and ¹³C NMR Chemical Shifts:
Assignment
Expected ¹H Chemical Shift (ppm)
Expected ¹³C Chemical Shift (ppm)
Notes
Thiophene H4/H5
6.5 - 8.0
115 - 130
The exact positions depend on the substitution pattern. For 3-aminothiophene derivatives, these protons are typically in this range[1].
Phenoxy Protons
7.0 - 7.5
120 - 130 (ortho, para), 150-160 (ipso)
A complex multiplet is expected for the phenyl ring.
N-H
8.0 - 10.0 (in DMSO-d₆)
-
A broad singlet, the chemical shift is highly dependent on solvent and concentration.
O-CH₃
~3.8
~52
A sharp singlet.
C=O (Ester)
-
~162
C=O (Carbamate)
-
~153
C2-Thiophene
-
110 - 125
C3-Thiophene
-
140 - 155
The carbon attached to the nitrogen will be significantly downfield[1].
Note: These are approximate chemical shift ranges and can be influenced by the solvent and substituents. It is recommended to consult spectral databases for similar compounds for more precise predictions.[4]
Section 3: Troubleshooting Guide: Mass Spectrometry (MS)
Issue 2: Ambiguous Fragmentation or Lack of Molecular Ion
Symptoms:
The molecular ion peak [M+H]⁺ or [M]⁺˙ is weak or absent.
The fragmentation pattern is complex and difficult to interpret.
In-source fragmentation is suspected.
Potential Causes:
Ionization Technique: The choice of ionization source (e.g., ESI, APCI) can greatly affect the observed spectrum. Carbamates can be prone to in-source fragmentation with some techniques[5].
Thermal Lability: As mentioned, carbamates can degrade at high temperatures, which can be an issue in sources that require heating[2].
Mobile Phase Composition: For LC-MS, the mobile phase additives can influence ionization efficiency and adduct formation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting mass spectrometry issues.
Detailed Protocol: Optimizing Mass Spectrometry Analysis
Ionization Method: Electrospray ionization (ESI) is generally preferred for carbamates as it is a soft ionization technique[5]. If using APCI, which can involve higher temperatures, consider reducing the source temperature.
Tandem Mass Spectrometry (MS/MS): To confirm the structure, isolate the suspected molecular ion (or a major adduct) and perform collision-induced dissociation (CID). This will provide a clean fragmentation pattern that is characteristic of the molecule.
Interpreting Fragmentation: For MTC, expect to see characteristic neutral losses. A common fragmentation pathway for phenoxy carbamates is the loss of phenol. Other expected fragments could result from the loss of the methoxycarbonyl group or cleavage of the thiophene ring. For some carbamates, a neutral loss of CO₂ (-44 Da) or methyl isocyanate (-57 Da) can be observed, although the latter is more common for N-methyl carbamates[5][6].
Common Adducts and Fragments:
Ion
m/z (for C₁₃H₁₁NO₄S)
Description
[M+H]⁺
294.04
Protonated molecular ion
[M+Na]⁺
316.02
Sodium adduct
[M+NH₄]⁺
311.07
Ammonium adduct (if ammonium salts are in the mobile phase)
Issue 3: Poor Peak Shape or Co-elution with Impurities
Symptoms:
Broad or tailing peaks.
Inconsistent retention times.
Inability to separate the main peak from impurities.
Potential Causes:
Mobile Phase Incompatibility: The pH or solvent composition of the mobile phase may not be optimal for the analyte.
Column Choice: The stationary phase of the column may not be providing adequate retention or selectivity.
Sample Overload: Injecting too much sample can lead to peak distortion.
Troubleshooting Workflow:
Caption: Workflow for optimizing HPLC separation.
Detailed Protocol: Method Development for HPLC
Column Selection: A standard C18 column is a good starting point for a molecule with the polarity of MTC. For thiophene-containing compounds, a mobile phase of water and acetonitrile is commonly used[7][8].
Mobile Phase Optimization: Start with a gradient elution, for example, from 30% to 100% acetonitrile in water over a set time[7]. If peak tailing is observed, it may be due to interactions with residual silanols on the column. Adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can improve peak shape by suppressing the ionization of free silanols.
Flow Rate and Temperature: A flow rate of 0.8-1.0 mL/min is typical for a standard 4.6 mm ID column[7][8]. Adjusting the column temperature (e.g., to 30°C) can also influence selectivity and peak shape[7].
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC. (n.d.).
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC. (n.d.).
Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC. (n.d.).
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (2020). MDPI. Retrieved from [Link]
US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. (2021). Retrieved from [Link]
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (n.d.).
Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol - The Royal Society of Chemistry. (n.d.). Retrieved March 20, 2026, from [Link]
Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics. (2023). Retrieved from [Link]
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati - Agilent. (2003). Retrieved from [Link]
Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PubMed. (2014). Retrieved from [Link]
Analysis of Thiophenes in The Tageteae by HPLC | PDF - Scribd. (n.d.). Retrieved March 20, 2026, from [Link]
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293. Retrieved from [Link]
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Analytical Chemistry - ACS Publications. (2021). Retrieved from [Link]
Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments - ACS Publications. (2019). Retrieved from [Link]
Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). Retrieved March 20, 2026, from [Link]
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020). Retrieved from [Link]
modifying reaction conditions for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate synthesis
Welcome to the technical support guide for the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during this specific carbamate formation. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to optimize your synthesis for yield, purity, and reproducibility.
Reaction Overview and Mechanism
The synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a standard N-acylation reaction. It involves the nucleophilic attack of the amino group of Methyl 3-aminothiophene-2-carboxylate on the electrophilic carbonyl carbon of phenyl chloroformate. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
While seemingly straightforward, the nucleophilicity of the aminothiophene, the stability of the chloroformate, and the choice of base and solvent all play critical roles in the success of the experiment. Understanding these factors is key to effective troubleshooting.
Reaction Scheme
Caption: General synthesis of the target carbamate.
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
Low yield is the most frequent complaint and can stem from several sources. A systematic approach is required to diagnose the root cause.
Answer: The primary factors to investigate are:
Purity of Starting Amine: The starting material, Methyl 3-aminothiophene-2-carboxylate, can be prone to oxidation and polymerization, appearing as a discolored (yellow to brown) solid.[1][2] Using impure amine will directly result in lower yields and purification difficulties.
Recommendation: If your starting material is not a white to off-white solid, consider recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or purification by column chromatography before use.
Reagent Stoichiometry: While a 1:1 stoichiometry is theoretical, practical application often requires a slight excess of the acylating agent.
Recommendation: Use a slight excess (1.05-1.1 equivalents) of phenyl chloroformate. This ensures the complete consumption of the more valuable starting amine. However, a large excess can lead to side reactions and complicate purification.
Ineffective Base: The choice and amount of base are critical. The base must be strong enough to scavenge the generated HCl but not so nucleophilic that it competes with the amine in reacting with the phenyl chloroformate.
Recommendation: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. Triethylamine (TEA) is a stronger, non-nucleophilic base, but its hydrochloride salt can sometimes be difficult to handle. Ensure at least 1.1 equivalents of base are used.
Reaction Temperature: The reaction is exothermic. Adding the phenyl chloroformate too quickly or at too high a temperature can promote side reactions.
Recommendation: The reaction should be initiated at 0 °C with slow, dropwise addition of the phenyl chloroformate. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[3][4]
Q2: My TLC analysis shows a significant, less polar byproduct. What is it and how can I prevent it?
This is a classic sign of a common side reaction involving the acylating agent.
Answer: The less polar spot is very likely diphenyl carbonate . This byproduct forms when phenyl chloroformate reacts with the phenol leaving group, a reaction that can be catalyzed by the base used in the reaction.
Prevention Strategy:
Controlled Addition: Add the phenyl chloroformate slowly and at a low temperature (0 °C). This ensures it reacts preferentially with the more nucleophilic aminothiophene rather than accumulating and reacting with byproducts.
Solvent Choice: Use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[4] The presence of water will hydrolyze phenyl chloroformate, while alcohols will react to form different carbonates.
Base Selection: While tertiary amines are standard, highly nucleophilic bases can exacerbate this side reaction.[5] If diphenyl carbonate is a persistent issue, consider using a non-nucleophilic hindered base like Diisopropylethylamine (DIPEA).
Q3: The reaction stalls and never reaches full conversion, even after prolonged reaction times. What's happening?
A stalled reaction points towards an issue with reactivity or reagent stability.
Answer: Several factors can cause a reaction to stall:
Poor Solubility: The starting material, Methyl 3-aminothiophene-2-carboxylate, may not be fully soluble in the chosen reaction solvent, limiting its availability to react.
Recommendation: Ensure your starting material is fully dissolved before adding the phenyl chloroformate. If solubility is an issue in solvents like DCM, consider switching to THF or Acetonitrile.
Insufficient Base: As the reaction proceeds, HCl is generated. If the base is insufficient or added all at once and consumed, the reaction mixture will become acidic. The amine starting material will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.
Recommendation: Ensure at least 1.1 equivalents of base are used. For slow reactions, consider adding the base in portions or co-adding it with the phenyl chloroformate.
Decomposition of Phenyl Chloroformate: Phenyl chloroformate is sensitive to moisture.[6] If the reaction is not performed under anhydrous conditions, the reagent will decompose to phenol and HCl, reducing its effective concentration.
Recommendation: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh bottle of phenyl chloroformate if decomposition is suspected.
Q4: I'm having difficulty with the work-up and purification. What is the recommended procedure?
A clean work-up is essential for obtaining a pure product.
Answer: The primary goal of the work-up is to remove the base, its salt, and any unreacted starting materials or water-soluble byproducts.
Recommended Work-up and Purification Protocol:
Quench: After the reaction is complete (as monitored by TLC), quench by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base.
Extraction: Extract the aqueous layer with an organic solvent like Ethyl Acetate or DCM.
Wash: Wash the combined organic layers sequentially with:
Dilute HCl (to remove the last traces of amine base).
Saturated sodium bicarbonate solution (to remove any acidic byproducts like phenol).
Brine (to remove bulk water).
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purification: The crude product is often a solid.
Recrystallization: This is the preferred method if the crude product is relatively clean. A solvent system like ethanol/water or ethyl acetate/hexanes usually works well.
Column Chromatography: If recrystallization is ineffective or if byproducts are present in significant amounts, silica gel chromatography is necessary. A gradient of ethyl acetate in hexanes is a typical mobile phase.
Experimental Protocols & Data
Standard Synthesis Protocol
This protocol provides a reliable baseline for the synthesis.
Materials:
Methyl 3-aminothiophene-2-carboxylate (1.0 eq)
Phenyl chloroformate (1.1 eq)
Pyridine (1.2 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
Under an inert atmosphere (N₂), dissolve Methyl 3-aminothiophene-2-carboxylate in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add pyridine dropwise to the stirred solution.
Slowly add phenyl chloroformate dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC.
Upon completion, proceed with the work-up as described in Q4.
Troubleshooting Data Summary
The following table summarizes how different conditions can affect the outcome, based on common experimental observations and established chemical principles.[7][8]
Parameter
Condition A (Optimal)
Condition B (Problematic)
Likely Outcome of B
Troubleshooting Action
Base
Pyridine (1.2 eq)
Triethylamine (0.9 eq)
Stalled reaction, low yield
Use ≥1.1 eq of base
Temperature
0 °C → RT
Addition at RT
Increased byproduct formation
Initiate reaction at 0 °C
Solvent
Anhydrous DCM
Technical grade DCM (wet)
Low yield, reagent decomposition
Use anhydrous solvent under N₂
P-Chloroformate
1.1 equivalents
2.0 equivalents
Difficult purification, side reactions
Use 1.05-1.1 equivalents
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting the synthesis.
References
D'Andrea, S. V., et al. (2005). New Carbamates and Related Compounds. Journal of Medicinal Chemistry, 48(12), 3975-3979. [Link]
Gagnon, A., et al. (2011). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. Organic & Biomolecular Chemistry, 9(18), 6449-6457. [Link]
Al-Zoubi, R. M. (2019). N-Dealkylation of Amines. Molecules, 24(12), 2353. [Link]
Barker, J. M., & Huddleston, P. R. (1986). Process for preparing thiophene derivatives.
Lee, I., & Sung, D. D. (1998). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1589-1594. [Link]
Oh, H. K., et al. (2001). Kinetics and Mechanism of the Pyridinolysis of Phenyl Chloroformates in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4642-4645. [Link]
Olofson, R. A., & Martz, J. T. (1982). Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. [Link]
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. [Link]
Baradarani, M. M., & Heidari, M. (2008). The study of reactivity and selectivity of tertiary amines with aryl chlorothionoformates. African Journal of Pure and Applied Chemistry, 2(7), 065-069. [Link]
Ibragimov, A. G., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]
Fisyuk, A. S., et al. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 30(18), 3758. [Link]
Technical Support Center: Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting for common synthetic challenges and details a robust, alternative pathway that enhances safety and simplifies purification. Our goal is to move beyond mere procedural steps, offering insights into the chemical principles that govern reaction outcomes.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of the target molecule, particularly when using the conventional phenyl chloroformate method.
Question 1: My reaction with phenyl chloroformate is sluggish, incomplete, or results in a low yield. What are the primary causes?
Answer: This is a frequent challenge rooted in the electronic properties of the starting material, Methyl 3-aminothiophene-2-carboxylate.
Reduced Nucleophilicity: The amino group at the C3 position of the thiophene ring is electronically conjugated with the electron-withdrawing methyl ester group at the C2 position. This delocalization reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to a simple aliphatic or even a standard aniline. Consequently, the reaction with the electrophilic phenyl chloroformate is inherently slow.
Steric Hindrance: The ortho-relationship of the amino and ester groups creates a sterically crowded environment, further impeding the approach of the bulky phenyl chloroformate reagent.
Starting Material Quality: Methyl 3-aminothiophene-2-carboxylate can degrade over time, especially if exposed to air and light, leading to colored impurities that can interfere with the reaction. Its synthesis via the Gewald reaction can also introduce residual sulfur or side products if not purified meticulously.[1][2] A low HOMO-LUMO energy gap for this precursor suggests high chemical reactivity and potential instability.[3]
Question 2: My purification is complicated by a major, high-molecular-weight byproduct. What is it and how can I prevent it?
Answer: The most common byproduct is the symmetrical urea, Dimethyl 3,3'-(carbonylbis(azanediyl))dithiophene-2,2'-dicarboxylate . Its formation is a classic problem in carbamate synthesis.
Mechanism of Formation: This byproduct arises when a molecule of the starting amine attacks the highly reactive intermediate formed from another amine and phenyl chloroformate, or when the desired carbamate product itself is attacked by another molecule of the deprotonated amine under basic conditions.
Prevention Strategies:
Slow, Controlled Addition: Add the phenyl chloroformate dropwise to the solution of the amine and a non-nucleophilic base (e.g., pyridine, triethylamine) at a low temperature (0-5 °C). This maintains a low concentration of the electrophile, favoring the formation of the carbamate over the urea.
Inverse Addition: Add the amine solution to the phenyl chloroformate solution. This ensures the chloroformate is always in excess, which can suppress the formation of the urea byproduct, although it may lead to other impurities if not carefully controlled.
Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing as a nucleophile.
Diagram: Standard Synthesis & Byproduct Formation
The following diagram illustrates the desired reaction pathway versus the competing formation of the urea byproduct.
Caption: Competing reaction pathways in the synthesis using phenyl chloroformate.
Question 3: Phenyl chloroformate is highly toxic and moisture-sensitive. Is there a safer and more robust alternative?
Answer: Yes. We strongly recommend using Diphenyl Carbonate (DPC) as a green and highly effective alternative.[4][5]
Safety Profile: DPC is a stable, solid reagent, making it significantly safer to handle than the volatile, corrosive, and toxic phenyl chloroformate. It avoids the generation of corrosive HCl gas.
Reaction Mechanism: The reaction proceeds by the nucleophilic attack of the amine on the DPC carbonyl group, eliminating one molecule of phenol to form the desired carbamate. The reaction is typically driven to completion by heating.
Byproduct Advantage: The only byproduct is phenol, which is less reactive towards the starting materials than HCl and can be easily removed during workup via an aqueous base wash.
Part 2: Alternative Synthetic Route Using Diphenyl Carbonate (DPC)
This section provides a comparative overview and a detailed protocol for the DPC-based synthesis, which we consider superior for both lab-scale and scale-up operations.
Good; avoids hazardous reagents and byproducts.[4][7]
Diagram: Diphenyl Carbonate (DPC) Synthetic Route
This workflow illustrates the cleaner, more direct pathway offered by the DPC method.
Caption: The streamlined and safer synthetic workflow using Diphenyl Carbonate.
Detailed Experimental Protocol: DPC Route
This protocol is a self-validating system designed for high yield and purity.
Objective: To synthesize Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate from Methyl 3-aminothiophene-2-carboxylate and Diphenyl Carbonate.
Materials:
Methyl 3-aminothiophene-2-carboxylate (1.0 eq)
Diphenyl Carbonate (DPC, 1.1 - 1.5 eq)
Toluene or Xylene (optional, as solvent)
Sodium Hydroxide (NaOH), 1 M aqueous solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate
Hexanes
Procedure:
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-aminothiophene-2-carboxylate (1.0 eq) and Diphenyl Carbonate (1.2 eq).
Causality Note: Using a slight excess of DPC ensures the complete consumption of the more valuable amine starting material. The reaction can be run neat (solvent-free) or in a high-boiling solvent like toluene to facilitate stirring and heat transfer.
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. The solid reactants will melt and form a homogenous liquid.
Expert Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of the starting amine spot is the primary indicator of completion.
Workup - Quenching and Extraction:
Cool the reaction mixture to room temperature. The crude product may solidify.
Dissolve the crude material in Ethyl Acetate.
Transfer the solution to a separatory funnel and wash sequentially with:
1 M NaOH solution (2x) - This is a critical step to remove the phenol byproduct and any unreacted DPC.
Water (1x)
Brine (1x) - This helps to break any emulsions and begins the drying process.
Drying and Concentration:
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification:
The resulting crude solid is often of high purity.
For optimal purity, recrystallize the solid from a suitable solvent system, such as Ethyl Acetate/Hexanes or Ethanol/Water, to afford the final product as a crystalline solid.
References
Google Patents. US4847386A - Process for preparing thiophene derivatives.
Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. Available at: [Link]
ACS Publications. (2018). Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. The Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available at: [Link]
PMC. (2022). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Available at: [Link]
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
Google Patents. CN1013195B - Synthesis of diphenyl carbonate.
MDPI. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Available at: [Link]
PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]
Thieme. Gewald Synthesis of Aminothiophene Carboxylic Acids Providing New Dipeptide Analogues. Available at: [Link]
Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]
International Journal of Research Publication and Reviews. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]
MDPI. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Available at: [Link]
ResearchGate. Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate | Request PDF. Available at: [Link]
ResearchGate. ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available at: [Link]
MDPI. (2024). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Available at: [Link]
Indian Journal of Chemistry. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Available at: [Link]
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]
Reddit. (2023). How to do this reaction? : r/OrganicChemistry. Available at: [Link]
Beilstein Journals. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Available at: [Link]
Analytical Methodologies & Performance Comparison: Structural Confirmation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Introduction & Strategic Context In modern drug discovery, particularly in the synthesis of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds for kinase inhibitors, the choice of reactive intermediates dictat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
In modern drug discovery, particularly in the synthesis of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds for kinase inhibitors, the choice of reactive intermediates dictates both the safety and the efficiency of the synthetic pipeline[1]. Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS: 31823-75-3) has emerged as a superior, bench-stable "masked isocyanate" intermediate.
This guide objectively compares the performance of this stable phenyl carbamate against traditional reactive alternatives (such as isocyanates generated via phosgenation) and provides a comprehensive, self-validating analytical framework for its rigorous structural confirmation.
Performance Comparison: Stable Carbamates vs. Reactive Alternatives
Historically, converting an aminothiophene to a urea derivative required the use of highly toxic phosgene gas or diphosgene to generate an intermediate isocyanate. However, isocyanates are notoriously moisture-sensitive, prone to exothermic polymerization, and difficult to isolate and characterize.
By reacting methyl 3-aminothiophene-2-carboxylate with phenyl chloroformate, researchers can isolate Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate[2]. This phenyloxycarbonyl (Phoc) derivative acts as a highly stable precursor that reacts chemoselectively with primary and secondary amines via an E1cb-type mechanism (in situ isocyanate generation) upon mild heating, yielding the desired ureas without the handling risks of free isocyanates[3].
Table 1: Performance Metrics of Synthetic Intermediates
Poor (Reacts with NMR solvents/moisture during prep)
Structural Confirmation Methodologies
To ensure scientific integrity, the structural confirmation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate must differentiate it from unreacted starting materials, symmetrical urea byproducts, and potential ring-chlorinated impurities. We employ an orthogonal analytical approach utilizing FT-IR, LC-HRMS, and 1D/2D NMR.
FT-IR Spectroscopy: Ruling out Isocyanate Formation
FT-IR is the primary diagnostic tool for confirming the carbamate functional group and ruling out isocyanate formation.
Causality: An isocyanate intermediate would display a massive, unmistakable asymmetric stretching band at ~2250 cm⁻¹ . The successful formation of the phenyl carbamate is confirmed by the absence of this peak, coupled with the appearance of two distinct carbonyl stretches: the conjugated ester C=O at ~1690 cm⁻¹ and the carbamate C=O at ~1740 cm⁻¹ . A sharp N-H stretch at ~3300 cm⁻¹ further validates the secondary amine structure.
High-Resolution Mass Spectrometry (LC-HRMS)
Causality: To rule out symmetrical urea formation (which occurs if the starting amine attacks the newly formed carbamate), LC-HRMS is utilized. The theoretical exact mass for the protonated molecular ion
[M+H]+
of
C13H11NO4S
is 278.0482 . The symmetrical urea would present a mass nearly double this value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While 1H NMR easily identifies the methyl ester singlet (
δ
~3.8 ppm) and the broad carbamate N-H peak (
δ
~10.0 ppm), the aromatic region (
δ
7.1–7.6 ppm) presents significant signal overlap between the two thiophene protons (H4, H5) and the five phenyl protons.
Causality for 2D NMR: To definitively prove that the phenoxycarbonyl group is attached to the nitrogen (and to rule out O-acylation of a tautomer or electrophilic aromatic substitution on the thiophene ring), Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. A clear ³J cross-peak between the N-H proton and the carbamate carbonyl carbon (
δ
~152 ppm) provides absolute structural validation.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
This protocol is designed as a self-validating system utilizing internal temperature controls and TLC monitoring.
Preparation: In an oven-dried 250 mL round-bottom flask under nitrogen, dissolve Methyl 3-aminothiophene-2-carboxylate (10.0 g, 63.6 mmol) in anhydrous dichloromethane (100 mL).
Base Addition: Add pyridine (6.2 mL, 76.3 mmol, 1.2 equiv) and cool the reaction mixture to 0 °C using an ice-water bath.
Acylation: Dilute phenyl chloroformate (8.8 mL, 70.0 mmol, 1.1 equiv) in 20 mL of dichloromethane. Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C to prevent exothermic degradation[2].
Monitoring: Remove the ice bath and stir at ambient temperature for 2 hours. Validate reaction completion via TLC (Hexanes/EtOAc 3:1); the starting amine spot (
Rf
~0.3) should be entirely consumed, replaced by a new UV-active spot (
Rf
~0.6).
Workup: Quench the reaction with saturated aqueous
NH4Cl
(50 mL). Extract the aqueous layer with dichloromethane (2 × 50 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove residual pyridine, followed by brine (50 mL).
Isolation: Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure product as an off-white crystalline solid.
Protocol B: NMR Structural Confirmation Workflow
Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
1D Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz, 16 scans) and a ¹³C{¹H} NMR spectrum (100 MHz, 512 scans). Calibrate the chemical shifts against the TMS signal (0.00 ppm).
2D Acquisition: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (
J
= 8 Hz).
Validation Check: Verify the presence of the ³J coupling between the broad N-H singlet (
δ
~10.0) and the carbamate carbonyl carbon (
δ
~152). If this cross-peak is absent, the structural linkage is unconfirmed, and the sample must be re-evaluated for isomeric impurities.
Visualizations
Figure 1: Synthesis and reactivity pathway of the stable carbamate intermediate.
Figure 2: Analytical logic tree for the structural confirmation of the target compound.
Comparative Analysis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate and Its Analogs in Heterocyclic Synthesis
Executive Summary In modern drug discovery, the efficient synthesis of fused heterocyclic scaffolds is paramount. Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS: 31823-75-3) has emerged as a highly privile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the efficient synthesis of fused heterocyclic scaffolds is paramount. Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS: 31823-75-3) has emerged as a highly privileged, bench-stable building block for the rapid construction of thieno[3,2-d]pyrimidine-2,4-diones. These fused ring systems are critical pharmacophores found in numerous bioactive molecules, including [1] and [2].
This guide provides an objective, data-driven comparison of this specific methyl ester phenoxycarbamate against its structural analogs (ethyl esters, Boc-protected variants, and free amines), detailing the mechanistic causality behind its superior performance in cyclization workflows.
Mechanistic Rationale: The Power of the Phenoxycarbamate
The synthesis of thieno-pyrimidines traditionally requires reacting a 3-aminothiophene-2-carboxylate with highly toxic, moisture-sensitive reagents like phosgene, diphosgene, or isocyanates to form a urea intermediate, followed by cyclization.
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate circumvents these hazards by acting as a stable "phosgene equivalent."
The Phenoxy Leaving Group: The phenoxy group (-OPh) is a significantly better leaving group than standard alkoxides (like methoxy or ethoxy) due to the resonance stabilization of the resulting phenoxide anion. This allows for facile, nucleophilic acyl substitution by primary amines at room temperature or under mild heating, forming a stable urea intermediate.
The Methyl Ester Advantage: Once the urea is formed, an intramolecular cyclization must occur to close the pyrimidine ring. The methyl ester at the C2 position is highly susceptible to nucleophilic attack by the adjacent urea nitrogen. Because methoxide is a relatively small and efficient leaving group compared to ethoxide, the cyclization proceeds rapidly under basic conditions.
Comparative Analysis & Performance Data
To objectively evaluate the performance of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, we compare it against three common alternative building blocks. The data below reflects standard reactivity profiles in the synthesis of 3-substituted thieno[3,2-d]pyrimidine-2,4-diones.
Poor: Requires acidic deprotection followed by toxic phosgene activation.
Methyl 3-aminothiophene-2-carboxylate
None (Free amine)
Methyl
Requires Phosgene
80 °C
Variable
Hazardous: Mandates the use of highly toxic, strictly regulated reagents.
Data synthesized from standard medicinal chemistry protocols for thienopyrimidine core generation [1][3].
Self-Validating Experimental Protocol
The following two-step, one-pot methodology demonstrates the practical application of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. Every reagent choice is mechanistically grounded to ensure a self-validating, high-yielding system.
Workflow: Synthesis of 3-Substituted Thieno[3,2-d]pyrimidine-2,4-diones
Step 1: Nucleophilic Aminolysis (Urea Formation)
Preparation: Dissolve Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere.
Amine Addition: Add the desired primary amine (R-NH₂, 1.1 equiv).
Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
Why DIPEA? As the primary amine attacks the phenoxycarbamate, phenol is released. Phenol is mildly acidic (pKa ~10) and can protonate the primary amine nucleophile, halting the reaction. DIPEA acts as a non-nucleophilic scavenger to neutralize the phenol, driving the equilibrium forward without competing for the electrophilic center.
Reaction: Stir at 50 °C for 2–4 hours until TLC/LCMS indicates complete consumption of the starting material and formation of the urea intermediate.
Step 2: Base-Promoted Intramolecular Cyclization
Solvent Exchange (Optional but recommended): Evaporate the THF and redissolve the crude urea intermediate in anhydrous N,N-Dimethylformamide (DMF) to allow for higher reaction temperatures.
Base Addition (Causality): Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).
Why DBU? DBU is a highly hindered, strong amidine base. It efficiently deprotonates the urea nitrogen (pKa ~13-15) to generate a highly nucleophilic nitrogen anion. Its steric bulk prevents it from acting as a competing nucleophile against the methyl ester.
Cyclization: Heat the mixture to 80 °C for 3–5 hours. The nitrogen anion attacks the C2-methyl ester, ejecting methoxide to close the pyrimidine-2,4-dione ring.
Workup: Cool to room temperature, dilute with water, and acidify with 1M HCl to pH 4-5. The target thieno[3,2-d]pyrimidine-2,4-dione will typically precipitate as a highly pure solid. Filter and wash with cold water and minimal cold ethanol.
Reaction Pathway Visualization
The following diagram maps the logical flow of the two-step cascade, highlighting the distinct leaving groups that make this specific building block superior to its analogs.
Reaction pathway of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate forming thienopyrimidines.
References
US Patent 20240116946A1. Sars-cov2 main protease inhibitors. Google Patents.
WO Patent 2008127349A2. Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level. Google Patents.
Validation
A Comparative Guide to Validating the Biological Activity of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
For drug development professionals and researchers, the journey from a synthesized compound to a validated therapeutic candidate is both complex and demanding. This guide provides a comprehensive framework for evaluating...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and researchers, the journey from a synthesized compound to a validated therapeutic candidate is both complex and demanding. This guide provides a comprehensive framework for evaluating the biological activity of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a molecule of significant interest due to its structural features. While direct studies on this specific compound are not extensively reported in publicly accessible literature, its core structure, built upon a thiophene-2-carboxylate scaffold, suggests a strong potential for several key biological activities. Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]
This document is structured to not only propose a validation strategy but also to provide the causal logic behind each experimental choice. We will objectively compare the potential performance of our target compound against established alternatives, supported by detailed experimental protocols designed for robust and reproducible data generation.
Hypothesized Biological Activities and Rationale
The structure of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate contains several key functional groups that inform our primary areas of investigation:
Thiophene Ring: A sulfur-containing heterocycle prevalent in numerous medicinal compounds with diverse pharmacological activities.[3][4]
Carboxylate Ester and Amide Groups: The presence of ester, amine, and amide functionalities on the thiophene ring has been frequently linked to anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][5]
3-Amino-thiophene-2-carboxylate Core: This specific scaffold is a crucial building block in the synthesis of various pharmacologically active molecules, including thienopyrimidine analogs with applications in oncology.[6][7]
Based on this structural analysis and the broader literature on thiophene derivatives, we will focus our validation efforts on three primary areas: Anti-inflammatory, Antimicrobial, and Anticancer activities.
Comparative Framework: Selecting the Right Benchmarks
To objectively assess the potency and potential of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, it is crucial to compare it against well-characterized and clinically relevant drugs.
A potent and widely used chemotherapeutic agent with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition), providing a high benchmark for cytotoxicity.
In-Depth Guide to Anti-inflammatory Activity Validation
Inflammation is a complex biological response, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of its management.[2][5] Many thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, often by targeting the COX enzymes that are central to the synthesis of inflammatory prostaglandins.[1][2][8]
In Vitro Assay: Cyclooxygenase (COX-1 & COX-2) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes.[10] This assay is fundamental to determining if our target compound follows a similar path and to assess its selectivity.
Enzyme and Substrate Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a stock solution of arachidonic acid (substrate).
Compound Preparation: Prepare serial dilutions of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO).
Assay Incubation: In a 96-well microplate, add the reaction buffer, cofactors (e.g., hematin), and either the test compound, reference drug, or vehicle control.
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a defined time (e.g., 2 minutes) at 37°C.
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
Quantify Prostaglandin Production: The primary product of the COX reaction is Prostaglandin H2, which is unstable and rapidly converted to Prostaglandin E2 (PGE2). Quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: COX Inhibition
The results of this assay will allow for a direct comparison of potency and selectivity.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
COX-2 Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
In-Cell Assay: Inhibition of Pro-inflammatory Mediators
To validate the anti-inflammatory potential in a more biologically relevant system, we will assess the compound's ability to suppress the production of inflammatory cytokines in immune cells.
Detailed Experimental Protocol: LPS-Induced Cytokine Release in Macrophages
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media until they reach 80-90% confluency.
Cell Seeding: Seed the macrophages into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference drugs for 1-2 hours.
Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (excluding the negative control wells).
Incubation: Incubate the plates for 24 hours to allow for cytokine production and release into the supernatant.
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using specific ELISA kits.
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity.
Visualizing the Anti-inflammatory Workflow
Caption: Workflow for evaluating anti-inflammatory potential.
Comprehensive Guide to Antimicrobial Activity Validation
Thiophene derivatives have demonstrated notable antibacterial and antifungal activities, making this a critical area for investigation.[11] The validation process involves determining the minimum concentration of the compound required to inhibit microbial growth.
In Vitro Assay: Antimicrobial Susceptibility Testing
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic microorganisms.[14][15]
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
Microorganism Preparation: Select a panel of clinically relevant bacteria (e.g., Gram-positive: Staphylococcus aureus, Enterococcus faecalis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa). Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.
Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of the test compound and comparator antibiotics (Ampicillin, Vancomycin, Ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15] This can be assessed visually or by measuring the optical density at 600 nm.
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Antimicrobial Activity
Microorganism
Test Compound MIC (µg/mL)
Ampicillin MIC (µg/mL)
Vancomycin MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
S. aureus
Experimental Data
Experimental Data
Experimental Data
Experimental Data
E. faecalis
Experimental Data
Experimental Data
Experimental Data
Experimental Data
E. coli
Experimental Data
Experimental Data
Experimental Data
Experimental Data
P. aeruginosa
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Guide to Anticancer (Antiproliferative) Activity Validation
The structural similarity of the core scaffold to compounds with known antiproliferative activity warrants an investigation into its anticancer potential.[3][16] The initial step is to assess the compound's cytotoxicity against a panel of human cancer cell lines.
In Vitro Assay: Cancer Cell Line Cytotoxicity
This assay measures the ability of a compound to inhibit the proliferation of cancer cells, providing an IC50 value as a measure of potency.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture and Seeding: Culture human cancer cell lines from different tissues (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in their respective recommended media. Seed the cells into 96-well plates and allow them to attach overnight.
Compound Treatment: Treat the cells with a range of concentrations of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate and the positive control, Doxorubicin.
Incubation: Incubate the cells for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration.
Data Presentation: Antiproliferative Activity
Cancer Cell Line
Test Compound IC50 (µM)
Doxorubicin IC50 (µM)
MCF-7 (Breast)
Experimental Data
Experimental Data
A549 (Lung)
Experimental Data
Experimental Data
HCT116 (Colon)
Experimental Data
Experimental Data
Visualizing the Key Anti-inflammatory Pathway
Understanding the underlying mechanism is key. For many thiophene derivatives, this involves the cyclooxygenase pathway.
Caption: The Cyclooxygenase (COX) inflammatory pathway.
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for the initial biological validation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. By systematically evaluating its anti-inflammatory, antimicrobial, and anticancer properties against established standards, researchers can generate the critical data needed to ascertain its therapeutic potential. Positive results from these in vitro and in-cell assays would justify progression to more complex studies, including in vivo efficacy models and detailed mechanism-of-action investigations. The true value of this compound lies in the data yet to be discovered, and this framework serves as the essential first step in that process.
References
Gomes, P. et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692. [1][5]
Gomes, P. et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [5]
Taylor & Francis Online. (2008). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. [17]
ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [2]
Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [18]
Labster. (n.d.). Testing antimicrobial susceptibility. Theory pages. [19]
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [3]
Al-Shabib, N. A. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [14]
World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [21]
Gomha, S. M. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [11]
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. [4]
Semantic Scholar. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
ResearchGate. (n.d.). Positive controls for tests of antimicrobial activity. [22]
Al-Abdullah, E. S. et al. (2011). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC. [23]
BenchChem. (2025). Anti-inflammatory Activity Assays for Ibuprofen Derivatives: Application Notes and Protocols. [8]
Frontiers. (n.d.). In vitro activity of anti-rheumatic drugs on release of pro-inflammatory cytokines from oral cells in interaction with microorganisms. [9]
PMC. (n.d.). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. [12]
ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-Anilino Benzo[b]thiophenes and Thieno[2,3-b]Pyridines as New Potent Anticancer Agents. [16]
PubMed. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. [24]
MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [25]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [6]
PMC. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. [26]
MDPI. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. [27]
Der Pharma Chemica. (n.d.). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. [13]
PMC. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [28]
MDPI. (2025). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. [29]
A Comparative Guide to Mechanism of Action Studies for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, elucidating the mechanism of action (MoA) of a novel chemical entity is a critical step in translating a promising molecule into a therapeutic candidate.[1...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, elucidating the mechanism of action (MoA) of a novel chemical entity is a critical step in translating a promising molecule into a therapeutic candidate.[1][2] This guide provides an in-depth, technically-grounded framework for investigating the MoA of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (M3PC), a member of the pharmacologically significant thiophene derivative family.[3][4][5]
Thiophene-based compounds are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The specific MoA, however, is dictated by the unique arrangement of functional groups on the thiophene scaffold.[3][6] This guide is designed to navigate the complexities of MoA elucidation, not by providing a rigid template, but by presenting a logical, multi-phased experimental strategy. We will compare and contrast key methodologies, explain the rationale behind experimental choices, and provide actionable protocols to ensure scientific rigor and reproducibility.
Phase 1: Hypothesis Generation - Casting a Wide Net
Before diving into complex biochemical assays, the initial phase focuses on generating plausible hypotheses about the compound's biological target(s). This is achieved by integrating computational approaches with broad-based cellular screening.
In Silico Profiling: A First Look at Potential Targets
Computational methods provide a rapid and cost-effective way to prioritize experimental efforts. The structure of M3PC can be compared against databases of known pharmacologically active molecules to identify structural similarities that might suggest a shared biological target. Furthermore, molecular docking simulations can be performed against panels of common drug targets (e.g., kinases, G-protein coupled receptors, proteases) to predict potential binding interactions.
Phenotypic Screening: From Structure to Function
Phenotypic screening assesses the effect of a compound on cellular behavior without a preconceived target.[2] By exposing various cell lines (e.g., cancer cell lines from different tissues, immune cells) to M3PC, we can identify a functional effect, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses. A positive "hit" in a phenotypic screen provides a crucial starting point for more focused MoA studies.
The overall workflow for this initial phase is designed to narrow down the vast field of potential biological targets to a manageable number of high-probability candidates.
Caption: Phase 1 Workflow for MoA Hypothesis Generation.
Phase 2: Target Identification and Validation - Finding the Molecular Partner
With a functional effect and a list of potential targets, the next phase is to definitively identify the direct binding partner(s) of M3PC. Several powerful techniques exist, each with distinct advantages and disadvantages. The choice of method is a critical decision based on available resources and the nature of the hypothesized target.
A Comparison of Modern Target Identification Methodologies
The two main strategies for identifying protein targets are affinity-based pull-down and label-free methods.[7][8] Affinity-based methods involve chemically modifying the compound to "fish" for its binding partners, while label-free methods detect the interaction in a more native state.[7][8]
Method
Principle
Advantages
Disadvantages
Primary Output
Affinity Chromatography
M3PC is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Bound proteins are eluted and identified by mass spectrometry.[7][9]
Direct identification of binding partners; well-established technique.[10]
Requires chemical modification of M3PC which may alter its binding activity; risk of identifying non-specific binders.[9]
List of putative protein binders.
Cellular Thermal Shift Assay (CETSA)
Ligand binding increases the thermal stability of the target protein.[11][12][13] Changes in protein solubility after heating are measured.[14]
Label-free (no compound modification needed); confirms target engagement in a physiological context (live cells).[12][14]
Not all protein-ligand interactions result in a measurable thermal shift; can be lower throughput for initial discovery.[14]
Target protein(s) with altered thermal stability.
CRISPR-Cas9 Genetic Screens
A genome-wide library of gene knockouts is created.[15][16] Cells are treated with M3PC, and genes whose knockout confers resistance or sensitivity are identified.[15][17]
Unbiased, genome-wide approach; identifies functionally relevant targets and pathway components.[16][18]
Identifies essential genes for the compound's effect, not necessarily the direct binding target; complex data analysis.[15]
List of genes modulating compound sensitivity.
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
Given its ability to confirm direct target engagement in an unmodified cellular environment, CETSA is a powerful validation tool.[11][12][13]
Objective: To determine if M3PC directly binds to and stabilizes a hypothesized target protein (e.g., Protein X) in intact cells.
Methodology:
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that showed a response in the phenotypic screen) to ~80% confluency. Treat cells with either M3PC (at a concentration determined from phenotypic screens) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[11]
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes.[13] Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes, followed by a brief cooling period on ice.[13]
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., >12,000 x g) to pellet the heat-denatured, aggregated proteins.[11]
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (Protein X) remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.
Data Interpretation: Plot the percentage of soluble Protein X against temperature for both the M3PC-treated and vehicle-treated samples. A rightward shift in the melting curve for the M3PC-treated sample indicates thermal stabilization and thus, direct target engagement.
Phase 3: Biochemical and Cellular Characterization
Once a target is identified and validated, the next step is to characterize the interaction biochemically and confirm its relevance to the observed cellular phenotype. This phase provides quantitative data that is essential for comparing M3PC to other known modulators of the target.
Biochemical Assays: Quantifying the Interaction
If the validated target is an enzyme, its kinetics can be studied in the presence of M3PC.[19][20][21]
Featured Protocol: Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of M3PC against its target enzyme.
Methodology:
Reaction Setup: In a microplate, combine a fixed concentration of the purified target enzyme with a range of M3PC concentrations.
Initiate Reaction: Add the enzyme's specific substrate to initiate the reaction. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to accurately detect competitive inhibition.[19]
Monitor Progress: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[19][22] Ensure measurements are taken within the initial linear velocity phase of the reaction.[19]
Data Analysis: Plot the initial reaction velocity against the logarithm of the M3PC concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Comparative Analysis: M3PC vs. Alternative Inhibitors
The true value of a novel compound is understood through comparison. Let's hypothesize that M3PC was identified as an inhibitor of Kinase Y. Its performance can be benchmarked against a known, well-characterized inhibitor of Kinase Y.
Parameter
M3PC (Hypothetical Data)
Reference Inhibitor (e.g., Staurosporine)
Significance
Target
Kinase Y
Kinase Y (and many others)
Confirms shared primary target.
Biochemical IC50
50 nM
10 nM
Measures direct potency against the purified enzyme. A lower value is more potent.
Cellular EC50
200 nM
50 nM
Measures potency in a cellular context, accounting for cell permeability and off-target effects.
Kinase Selectivity Profile (400 kinases)
1 hit (Kinase Y)
>200 hits
A highly selective compound is often desirable to minimize off-target side effects.
Observed Phenotype
G2/M cell cycle arrest
G2/M cell cycle arrest
Links target inhibition to a specific cellular outcome.
This comparative data is crucial for determining the therapeutic potential and unique properties of M3PC. A compound with higher selectivity, even if slightly less potent, might represent a superior therapeutic candidate due to a better safety profile.
The final phase of characterization involves confirming that the inhibition of the target protein is responsible for the downstream cellular effects observed in the initial phenotypic screens.
A Comparative Guide to the In-Vitro and In-Vivo Evaluation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Thiophene Derivative The thiophene nucleus is a cornerstone in medicinal chemistry, with its derivatives de...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Thiophene Derivative
The thiophene nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The compound of interest, Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, integrates several key pharmacophoric features: a thiophene scaffold, a methyl carboxylate group, and a phenoxycarbonylamino side chain. This unique combination suggests the potential for multifaceted biological activity. The phenoxycarbonylamino moiety, in particular, may confer inhibitory activity against enzymes such as cyclooxygenases (COX) or various kinases, making this compound a prime candidate for investigation as an anti-inflammatory or anticancer agent.[1][4][5]
This guide provides a comprehensive, proposed framework for the in-vitro and in-vivo evaluation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, comparing its potential efficacy against established therapeutic agents and other relevant thiophene-based compounds.
Proposed In-Vitro Analysis: From Cellular Viability to Enzymatic Inhibition
A tiered in-vitro screening approach is essential to elucidate the primary biological effects of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. This would begin with broad cytotoxicity screening, followed by more specific assays based on the initial findings.
Cytotoxicity and Anti-proliferative Activity
The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines and a normal cell line to determine its therapeutic window.
Doxorubicin: A standard chemotherapeutic agent with broad-spectrum activity.[6]
Combretastatin A-4 (CA-4): A tubulin polymerization inhibitor, relevant for comparison with novel anticancer agents.[7]
Experimental Protocol: MTT Assay for Cell Viability [8][9][10]
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[11]
Treat the cells with serial dilutions of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (e.g., 0.1 to 100 µM) and the comparative compounds for 48-72 hours.
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[8]
Shake the plate for 15 minutes to dissolve the formazan crystals.[8]
Measure the absorbance at 570 nm using a microplate reader.[10]
Calculate the half-maximal inhibitory concentration (IC50) values.
Given that many thiophene derivatives exhibit anti-inflammatory properties through the inhibition of COX enzymes, assessing the compound's activity against COX-1 and COX-2 is a logical next step.[1][4]
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.[13]
In a 96-well plate, add assay buffer, heme, and the respective COX enzyme.[13]
Add various concentrations of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate or the comparative compounds and incubate for 10 minutes at 37°C.[12]
Initiate the reaction by adding arachidonic acid as the substrate.[12]
Add N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized by the peroxidase activity of COX, resulting in a color change.[13]
Caption: Proposed workflow for the in-vitro evaluation of the target compound.
Proposed In-Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
Promising in-vitro data would warrant progression to in-vivo studies to evaluate the compound's efficacy and safety profile in a physiological context.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[1][14][15]
Animal Model: Male Wistar rats or Swiss albino mice.[14]
Comparative Compounds:
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID).[16]
Acclimatize animals for at least one week before the experiment.
Administer Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (e.g., at doses of 10, 25, and 50 mg/kg), the vehicle control, or the comparative compounds orally or intraperitoneally.[17]
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15][18]
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[17]
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation: Hypothetical Paw Edema Inhibition
Treatment Group (Dose)
1 hr
2 hr
3 hr
4 hr
Vehicle Control
0%
0%
0%
0%
Test Compound (10 mg/kg)
TBD
TBD
TBD
TBD
Test Compound (25 mg/kg)
TBD
TBD
TBD
TBD
Test Compound (50 mg/kg)
TBD
TBD
TBD
TBD
Indomethacin (10 mg/kg)
35%
45%
55%
60%
Celecoxib (20 mg/kg)
30%
40%
50%
55%
TBD: To be determined.
Anticancer Efficacy: Human Tumor Xenograft Model
Should the in-vitro studies reveal significant and selective anti-proliferative activity, an in-vivo xenograft model would be the next logical step.[19][20]
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Comparative Compound:
Doxorubicin or another standard-of-care agent for the selected cancer type.
Subcutaneously implant human cancer cells (e.g., MCF-7 or A549) into the flank of each mouse.
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Administer Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, vehicle control, and the comparative compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 21 days).
Measure tumor volume and body weight two to three times per week.
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Calculate the tumor growth inhibition (TGI) for each treatment group.
Experimental Workflow for In-Vivo Analysis
Caption: Proposed workflow for the in-vivo evaluation of the target compound.
Conclusion and Future Directions
This guide outlines a logical and comprehensive strategy for the preclinical evaluation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. The proposed in-vitro and in-vivo studies will enable a thorough assessment of its potential as an anti-inflammatory or anticancer agent. Positive results from these studies would pave the way for more advanced investigations, including mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and IND-enabling toxicology studies. The thiophene scaffold continues to be a rich source of novel therapeutic agents, and a systematic evaluation as proposed here is crucial for unlocking the full potential of new derivatives like Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
References
Gomes, P. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. [Link]
Kim, J., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Complementary Medicine and Therapies, 20(1), 44. [Link]
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
Bio-protocol. (2014). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
Bio-protocol. (2011). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from [Link]
El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 700. [Link]
Semantic Scholar. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
Ghorab, M. M., et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 85, 496-507. [Link]
MDPI. (2021). Thiophene-Based Compounds. In Encyclopedia. Retrieved from [Link]
Smith, J. D., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0295874. [Link]
Hussein, S. Z., et al. (2013). Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. PLoS ONE, 8(8), e72365. [Link]
Atlantis Press. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Advances in Biological Sciences Research, 23. [Link]
ResearchGate. (2021). Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation. Retrieved from [Link]
Al-Abdullah, E. S., et al. (2011). Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative. Molecules, 16(4), 3370-3388. [Link]
Semantic Scholar. (2021). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Retrieved from [Link]
Kumar, A., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 27(19), 6594. [Link]
MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
PubMed. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
Semantic Scholar. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2284. [Link]
CABI Digital Library. (2014). Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. Retrieved from [Link]
ResearchGate. (2025). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
Al-Warhi, T., et al. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 15, 7565–7586. [Link]
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Chowdhury, S., et al. (2017). Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss. Journal of Medicinal Chemistry, 60(20), 8446–8457. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparis...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. We will delve into the expected spectral signatures from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), comparing them with a key precursor, Methyl 3-amino-2-thiophenecarboxylate, to provide a robust validation framework.
The Rationale for a Multi-Faceted Spectroscopic Approach
Validating the structure of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate requires more than a single analytical technique. Each method provides a unique piece of the structural puzzle.
¹H and ¹³C NMR spectroscopy will elucidate the carbon-hydrogen framework, confirming the connectivity of the thiophene ring, the methyl ester, and the phenoxycarbonyl group, as well as their relative positions.
FT-IR spectroscopy will identify the key functional groups present, particularly the newly formed carbamate linkage and the ester carbonyl group, by their characteristic vibrational frequencies.
Mass Spectrometry will determine the molecular weight of the compound, providing the most direct evidence of a successful synthesis and the elemental composition.
By comparing the spectra of the final product with its precursor, Methyl 3-amino-2-thiophenecarboxylate, we can pinpoint the specific spectral changes that confirm the addition of the phenoxycarbonyl group.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate and compare it with the known data for its precursor, Methyl 3-amino-2-thiophenecarboxylate.
Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)
To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are recommended.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance series).
Procedure:
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
Instrument Setup:
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Tune and match the probe for both ¹H and ¹³C frequencies.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase correct the spectra.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
NMR Spectroscopy Experimental Workflow.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Procedure (ATR):
Background Scan: Record a background spectrum of the clean ATR crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
FT-IR Spectroscopy Experimental Workflow.
Mass Spectrometry
Objective: To determine the molecular weight and elemental formula.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
Spectrum Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Data Analysis: Determine the accurate mass of the molecular ion and use it to confirm the elemental formula.
Validation
Charting the Unexplored: A Comparative Guide to Bioassay Development for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Introduction: The Promise of a Novel Thiophene Derivative In the landscape of drug discovery, novel chemical entities present both a challenge and an immense opportunity. Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carb...
Author: BenchChem Technical Support Team. Date: March 2026
By Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Promise of a Novel Thiophene Derivative
In the landscape of drug discovery, novel chemical entities present both a challenge and an immense opportunity. Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is one such molecule of interest. While direct biological activity data for this specific compound is not extensively documented, its structural precursor, Methyl 3-aminothiophene-2-carboxylate, is a well-established and versatile intermediate in the synthesis of a variety of pharmacologically active compounds.[1] This precursor is a key building block for molecules targeting neurological and cardiovascular diseases, as well as for thienopyrimidinone analogs with potential medicinal applications.[1] The structural similarity of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate to these biologically relevant scaffolds suggests a high potential for novel therapeutic properties.
This guide provides a comprehensive framework for the systematic bioassay development and characterization of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. We will explore a multi-pronged strategy, beginning with broad, unbiased phenotypic screening to uncover potential biological effects, followed by more targeted assays to elucidate the mechanism of action (MOA). This comparative guide will also propose relevant alternative compounds to serve as benchmarks for activity and selectivity. Our objective is to equip researchers with a robust experimental roadmap to unlock the therapeutic potential of this promising, yet uncharacterized, molecule.
The Strategic Imperative: Phenotypic vs. Target-Based Discovery
For a novel compound with a largely unknown biological profile, a purely target-based approach can be restrictive. Phenotypic screening, which assesses the effect of a compound on whole cells or organisms, offers a less biased initial approach to identify potential therapeutic activities.[2][3] This strategy allows for the discovery of compounds acting through novel or unexpected mechanisms.[4] Following the identification of a compelling phenotype, more focused target deconvolution and mechanism of action studies can be initiated.[3][5]
This guide will advocate for a hierarchical screening approach, beginning with a broad phenotypic assessment and progressively narrowing the focus to specific cellular pathways and molecular targets.
Phase 1: Broad-Based Phenotypic Screening - Casting a Wide Net
The initial phase of bioassay development should focus on identifying any significant biological activity of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate across a diverse range of cell-based models. The goal is to generate a "bioactivity fingerprint" that can guide subsequent, more focused investigations.
Comparative Compounds for Initial Screening
To provide context to our findings, it is essential to include comparator compounds in our initial screens. Based on the known applications of the precursor, Methyl 3-aminothiophene-2-carboxylate, the following classes of compounds would serve as informative benchmarks:
Known Neuromodulators: Given the precursor's use in synthesizing compounds for neurological disorders, a selection of known ion channel modulators or neurotransmitter receptor ligands would be appropriate.
Cardiovascular Agents: Compounds with known effects on cardiomyocytes or vascular smooth muscle cells would provide a relevant comparison, aligning with the precursor's application in cardiovascular drug development.[1]
Thienopyrimidine Derivatives: Including structurally related thienopyrimidines with established biological activities (e.g., kinase inhibitors, anti-inflammatory agents) will help to ascertain the unique contribution of the phenoxycarbonylamino moiety to the overall activity profile.
Experimental Workflow: High-Content Imaging for Unbiased Phenotypic Profiling
High-content imaging (HCI) is a powerful technique for unbiased phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters.[4]
Caption: High-Content Imaging Workflow for Phenotypic Profiling.
Cell Culture: A diverse panel of human cell lines (e.g., SH-SY5Y for neuronal effects, AC16 for cardiac effects, and a panel of cancer cell lines such as MCF-7 and PC-3) are cultured in 384-well microplates.
Compound Treatment: Cells are treated with a concentration range of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate and comparator compounds. A vehicle control (e.g., DMSO) is also included.
Incubation: Plates are incubated for 24 to 72 hours to allow for compound-induced phenotypic changes.
Staining: Cells are fixed and stained with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., Hoechst for the nucleus, Phalloidin for actin filaments, and MitoTracker for mitochondria).
Imaging: Plates are imaged using an automated high-content imaging system.
Data Analysis: Image analysis software is used to extract hundreds of quantitative features from each cell, describing morphology, intensity, and texture.
Hit Prioritization: Compounds that induce a statistically significant and unique phenotypic profile compared to controls are prioritized for further investigation.
Data Presentation: Comparative Phenotypic Profiles
Phase 2: Target Deconvolution and Mechanistic Assays - From Phenotype to Function
Once a reproducible and compelling phenotype has been identified for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, the next critical step is to identify the molecular target and elucidate the underlying mechanism of action.
Experimental Approaches for Target Identification
Several powerful techniques can be employed for target deconvolution:[6]
Affinity-Based Methods: This approach involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.[6] The bound proteins are then identified by mass spectrometry.
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[7] Cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry.
Computational Approaches: In silico methods can be used to predict potential targets based on the chemical structure of the compound.[5] These predictions can then be experimentally validated.
Caption: Integrated Strategy for Target Deconvolution.
Developing Target-Specific Bioassays
Once a putative target is identified, the development of a specific bioassay is crucial for validation and further characterization. The nature of the assay will depend on the target class.
Example Scenario: Putative Kinase Target
If the target is identified as a protein kinase, a radiometric or fluorescence-based kinase activity assay can be developed.
Detailed Protocol: In Vitro Kinase Assay
Reagents: Recombinant kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
Assay Setup: The kinase, substrate, and varying concentrations of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate are incubated in a microplate.
Kinase Reaction: The reaction is initiated by the addition of ATP.
Detection: After a set incubation period, the detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
Data Analysis: The IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) is calculated.
Data Presentation: Comparative Inhibitory Activity
Comparator E (Structurally Related Inactive Compound)
Putative Target
>10,000
Conclusion: A Pathway to Discovery
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate represents a promising starting point for the discovery of novel therapeutics. Due to the current lack of extensive biological data, a systematic and unbiased approach to bioassay development is paramount. The hierarchical strategy outlined in this guide, commencing with broad phenotypic screening and progressing to focused target deconvolution and mechanistic studies, provides a robust framework for characterizing this and other novel chemical entities. By employing a comparative approach with well-chosen benchmark compounds, researchers can effectively contextualize their findings and accelerate the journey from a promising molecule to a potential therapeutic candidate.
References
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis.
Swinney DC, Anthony J. How were new medicines discovered?
Moffat JG, Vincent F, Lee JA, Eder J, Prunotto M. Opportunities and challenges in phenotypic drug discovery: an industry perspective.
Chemspace. Phenotypic Screening in Drug Discovery Definition & Role. Available from: [Link]
Zheng W, Thorne N, McKew JC. Phenotypic screening: a rebirth of forward pharmacology. Expert Opin Drug Discov. 2013;8(10):1195-203.
Schenone M, Dancik V, Wagner BK, Schreiber SL. Target identification and mechanism of action in chemical biology and drug discovery.
Al-Ali H, Lee DH, Lizarazo M, et al. A chemical-proteomic approach to reveal the target landscape of clinical kinase inhibitors.
Lomenick B, Hao R, Jonai N, et al. Target identification using drug affinity responsive target stability (DARTS). Proc Natl Acad Sci U S A. 2009;106(51):21984-9.
Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]
Drug Target Review. Phenotypic profiling in drug discovery. Available from: [Link]
Wikipedia. Phenotypic screening. Available from: [Link]
ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. Available from: [Link]
A Comparative Guide to Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate and its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the journey of therapeutic innovation. The thiophene-2-carboxylate scaffold, and speci...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the journey of therapeutic innovation. The thiophene-2-carboxylate scaffold, and specifically its 3-amino derivatives, represents a versatile and privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate and its analogs, offering experimental data and protocols to inform your research and development endeavors. Our focus is on the synthesis, biological activity, and structure-activity relationships (SAR) that underpin the therapeutic potential of this chemical class.
The Thiophene-2-Carboxamide Core: A Platform for Diverse Biological Activity
The core structure, Methyl 3-aminothiophene-2-carboxylate, serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its inherent chemical functionalities, the amino group and the methyl ester, provide reactive handles for facile derivatization, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.[3] Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antioxidant effects.[4][5]
Comparative Analysis of Biological Performance
The therapeutic efficacy of derivatives of the Methyl 3-aminothiophene-2-carboxylate scaffold is profoundly influenced by the nature of the substituent at the 3-amino position. This section provides a comparative analysis of the anticancer, antibacterial, and antioxidant activities of various analogs, offering a framework to contextualize the potential of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Anticancer Activity: A Quantitative Comparison
Thiophene-2-carboxamide derivatives have emerged as a promising class of anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of cancer cell lines.[6][7][8][9][10] The mechanism of action for many of these compounds involves the inhibition of critical cellular targets such as protein kinases and tubulin polymerization.[11][12][13]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for a selection of thiophene-2-carboxamide derivatives, highlighting the impact of different substituents on their anticancer potency.
The data suggests that the nature and position of substituents on the aryl ring of the carboxamide moiety play a crucial role in determining the anticancer activity. For instance, electron-withdrawing groups on a benzylidene portion have been shown to exhibit significant anticancer activity.[10] The phenoxycarbonyl group in Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate introduces a bulky and electronically distinct substituent at the 3-amino position. Based on the available data, it is plausible that this group could engage in unique interactions within the binding pockets of target proteins, potentially leading to novel activity profiles. Further screening of this specific compound is warranted to elucidate its anticancer potential.
Antibacterial Activity: A Look at a Growing Threat
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][12]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various bacterial strains.
Studies have shown that substitutions on the thiophene ring and the carboxamide nitrogen significantly impact antibacterial efficacy. For instance, amino thiophene-2-carboxamide derivatives have displayed higher antibacterial activity compared to their hydroxyl or methyl counterparts.[17] The presence of a phenoxycarbonyl group in the topic compound could influence its membrane permeability and interaction with bacterial targets.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress is implicated in a variety of diseases, making the development of effective antioxidants a key therapeutic strategy. Thiophene-2-carboxamide derivatives have been shown to possess significant antioxidant properties.[17][18]
The antioxidant activity is often evaluated by measuring the percentage of radical scavenging activity.
The data clearly indicates that the 3-amino thiophene-2-carboxamide scaffold is a potent pharmacophore for antioxidant activity, outperforming derivatives with hydroxyl or methyl groups at the same position.[17] This suggests that the electronic properties of the amino group are crucial for radical scavenging. The phenoxycarbonyl substituent on the amino group of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate will modulate these electronic properties and could potentially lead to a compound with significant antioxidant potential.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step experimental protocols for the synthesis of the core intermediate and the evaluation of biological activities.
Synthesis of Methyl 3-aminothiophene-2-carboxylate
A common and effective method for the synthesis of the key intermediate, Methyl 3-aminothiophene-2-carboxylate, is the Gewald reaction.
Protocol:
To a mixture of a suitable ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.[2]
Continue stirring the reaction mixture at 45 °C for 3 hours.[2]
Filter the precipitate and wash it with ethanol.[2]
Recrystallize the crude product from ethanol to obtain pure Methyl 3-aminothiophene-2-carboxylate.[2]
An alternative patented method involves the reaction of 2-Methoxycarbonyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.
Protocol:
Dissolve 2-Methoxycarbonyl-3-oxotetrahydrothiophene (2 g) in acetonitrile (20 ml) with heating and stirring.[8]
Add hydroxylamine hydrochloride (0.8 g) to the refluxing solution and continue to reflux for 1.5 hours.[8]
After cooling, add ether (50 ml) and filter the precipitated solid.[8]
Dissolve the solid in water, basify with 4M ammonia solution, and extract with dichloromethane (2 x 25 ml).[8]
Wash the combined organic extracts with water and brine, then dry over sodium sulphate.[8]
Filter and evaporate the solvent to yield the product, which can be further purified by crystallization from petroleum ether.[8]
General Procedure for the Derivatization of Methyl 3-aminothiophene-2-carboxylate
The 3-amino group of the core intermediate can be readily acylated to introduce a variety of substituents, including the phenoxycarbonyl group.
Protocol:
Dissolve Methyl 3-aminothiophene-2-carboxylate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
Add a base (e.g., triethylamine, pyridine) to the solution.
Cool the mixture in an ice bath.
Slowly add the desired acylating agent (e.g., phenyl chloroformate for the synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate) to the cooled solution.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrating under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[19]
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19]
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[19]
Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19][20]
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours and then measure the absorbance at 570 nm using a microplate reader.[19]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Antibacterial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[1]
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
Inoculation: Inoculate each well with the standardized bacterial suspension.
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[12]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Visualizing the Framework: Synthesis and Activity
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the core chemical structures and a general workflow for synthesis and evaluation.
Caption: Core scaffold and the topic compound structure.
Caption: General workflow for synthesis and evaluation.
Conclusion and Future Perspectives
The Methyl 3-aminothiophene-2-carboxylate scaffold is a highly valuable platform for the discovery of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that substitutions at the 3-amino position are a critical determinant of biological activity, with derivatives exhibiting potent anticancer, antibacterial, and antioxidant properties.
While direct experimental data for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is limited in the public domain, the structure-activity relationships derived from its analogs suggest that it is a compound of significant interest. The phenoxycarbonyl group offers unique steric and electronic features that may lead to novel interactions with biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate and a wider range of its analogs. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity landscape of the thiophene-2-carboxamide class, ultimately paving the way for the development of new and effective medicines.
References
A comprehensive list of references cited in this guide is available for further reading and verification. Please refer to the provided URLs for access to the original research articles.
(A numbered list of all cited references with Title, Source, and a valid, clickable URL will be provided here.)
A Comprehensive Guide to the Safe Disposal of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide p...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and proper disposal of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from the established hazards of related thiophene and carboxylate derivatives, advocating for a conservative and safety-first approach.
Hazard Assessment and Waste Identification
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, with the molecular formula C₁₃H₁₁NO₄S, should be handled as a hazardous substance. This assessment is based on the toxicological profiles of its structural motifs: the thiophene ring and the phenoxycarbonyl group. Thiophene and its derivatives are known to be harmful and irritants[1][2]. Pyridine derivatives, which share some structural similarities, can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[2]. Therefore, all waste containing this compound, including unreacted material, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste[1][2].
Combustion of thiophene-containing compounds may produce toxic fumes of sulfur oxides[3]. It is also prudent to assume that the compound may be an irritant to the eyes, skin, and respiratory system, and may be harmful if swallowed, based on data for similar compounds[4][5][6].
Table 1: Inferred Hazard Profile and Disposal Considerations for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Property
Inferred Value/Consideration
Rationale and References
Physical Form
Powder
Molecular Formula
C₁₃H₁₁NO₄S
Molecular Weight
277.3 g/mol
Primary Hazards
Potential for skin, eye, and respiratory irritation; Harmful if swallowed.
Based on data for related thiophene and aminocarboxylate compounds[4][5][6][7][8].
Common for organic compounds containing nitrogen and sulfur[3][8].
Waste Classification
Hazardous Chemical Waste.
Precautionary measure due to the presence of the thiophene moiety and lack of specific data[1][2].
Incompatible Wastes
Strong oxidizing agents, strong acids, and strong bases.
To prevent exothermic reactions or the generation of toxic gases[1][8].
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling any waste containing Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, it is imperative to be outfitted with the appropriate personal protective equipment.
Hand Protection : Wear nitrile rubber gloves. For extensive handling, consider double-gloving[2].
Eye Protection : Safety goggles or a face shield are mandatory to protect against splashes or airborne particles[2][9].
Protective Clothing : A laboratory coat must be worn at all times[2].
Respiratory Protection : All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[3][9].
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate from the point of generation to its final removal by a licensed waste disposal service.
Step 1: Waste Segregation and Collection
Solid Waste : Collect unreacted Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, contaminated spatulas, weighing boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be constructed of a compatible material, such as high-density polyethylene (HDPE)[2].
Liquid Waste : If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible chemicals[2].
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[2].
Step 2: Labeling
Properly label all waste containers with the following information:
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials[2].
Step 4: Spill Management
In the event of a spill:
Evacuate the immediate area and ensure it is well-ventilated.
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or bentonite clay[3][10].
Carefully collect the absorbed material into a labeled hazardous waste container[3].
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste[2].
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][7][9]. Do not attempt to dispose of this chemical down the drain or in the regular trash[9].
Visualization of the Disposal Workflow
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
Caption: Disposal workflow for Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate.
References
METHYL 3-(((PHENYLCARBONYLAMINO)THIOXOMETHYL)AMINO)THIOPHENE-2-CARBOXYLATE — Chemical Substance Information - NextSDS. NextSDS.
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
Thiophene - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide - Benchchem. Benchchem.
Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem. Benchchem.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Methyl 3-[(phenoxycarbonyl)amino]thiophe...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate demands a proactive and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure.
Hazard Assessment: An Informed Approach to an Uncharacterized Compound
Structurally related thiophene derivatives are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Some are classified as harmful if swallowed, inhaled, or in contact with skin.[3] Therefore, we must operate under the assumption that this compound presents similar hazards. The primary routes of exposure to be mitigated are dermal contact, eye contact, and inhalation of airborne particulates.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to create a robust barrier against potential exposure. The following table summarizes the mandatory equipment for handling Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate in solid form or in solution.
PPE Category
Item
Specifications and Rationale
Eye and Face Protection
Safety Goggles & Face Shield
Tightly fitting safety goggles conforming to NIOSH or EN 166 standards are the minimum requirement to protect against splashes.[4] For procedures with a higher risk of splashing or aerosol generation (e.g., transfers of larger quantities, sonicating solutions), a full-face shield must be worn in addition to safety goggles for complete facial protection.[5][6]
Hand Protection
Chemical-Resistant Gloves
Nitrile gloves are the standard recommendation for handling a wide array of organic chemicals.[7] Given the potential for skin irritation and absorption, double-gloving is a prudent measure.[7] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[6]
Body Protection
Flame-Resistant Laboratory Coat
A fully buttoned, long-sleeved lab coat protects the skin and personal clothing from incidental contact and minor spills.[4] Ensure cuffs are snug to prevent exposure at the wrist.
Respiratory Protection
Chemical Fume Hood / Respirator
All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to control the inhalation of dust or vapors.[7] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[6]
Foot Protection
Closed-Toe Shoes
Sturdy, closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[7]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict protocol for donning, using, and doffing PPE is as critical as the equipment itself. This sequence is designed to be a self-validating system, minimizing the risk of cross-contamination.
Pre-Handling Safety and Area Preparation
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
Assemble Materials: Gather all necessary chemicals, solvents, glassware, and equipment before starting.
Locate Emergency Equipment: Ensure an eyewash station, safety shower, and spill kit are unobstructed and readily accessible.[8]
Review Procedures: Mentally walk through the entire experimental procedure to anticipate potential hazards.
Donning PPE: The Protective Sequence
The order in which PPE is put on is critical to ensure complete and proper coverage.
Caption: The correct sequence for doffing PPE to avoid contamination.
Final Step: After all PPE is removed, immediately wash your hands and forearms thoroughly with soap and water.
[9]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][2]Seek medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [1]Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. [10]If breathing is difficult, administer oxygen. Seek medical attention.
Spill: Evacuate the immediate area. [9]For small spills, use an absorbent material from a spill kit while wearing appropriate PPE. For large spills, evacuate the laboratory and contact your institution's environmental health and safety office.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated, sealed, and clearly labeled hazardous waste container.
[11]* Chemical Waste: Unused chemical and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. [12]Do not pour chemical waste down the drain.
[12]
By integrating these principles and procedures into your daily laboratory work, you can confidently handle Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate, ensuring both the integrity of your research and the safety of yourself and your colleagues.
References
Pi Chemicals. (n.d.). Material Safety Data Sheet - 3-Aminothiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]
ETH Zurich. (n.d.). General Laboratory Practice at Biosafety Level 1 (BSL1). Retrieved from [Link]
Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
Environmental Health & Safety. (n.d.). SOP for Oxidizing Chemicals. Retrieved from [Link]
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]